Ethyl 7-aminoheptanoate hydrochloride
Description
Properties
IUPAC Name |
ethyl 7-aminoheptanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2.ClH/c1-2-12-9(11)7-5-3-4-6-8-10;/h2-8,10H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSRNPWHNTUQEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60509605 | |
| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29840-65-1 | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29840-65-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 7-aminoheptanoate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60509605 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Heptanoic acid, 7-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
What are the chemical properties of Ethyl 7-aminoheptanoate hydrochloride?
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate hydrochloride is a bifunctional organic compound of significant interest in the fields of medicinal chemistry, organic synthesis, and drug development. Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, makes it a versatile building block for the synthesis of more complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the development of innovative therapeutics such as Proteolysis Targeting Chimeras (PROTACs) and Histone Deacetylase (HDAC) inhibitors.
Chemical and Physical Properties
This compound is a white to off-white or pale red solid.[1][] It is slightly soluble in methanol and water.[][3] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 29840-65-1 | [3][4] |
| Molecular Formula | C₉H₂₀ClNO₂ | [3][4] |
| Molecular Weight | 209.71 g/mol | [4] |
| Melting Point | 119-122 °C | [][3] |
| Boiling Point | 269.8 °C at 760 mmHg | [5] |
| Flash Point | 117 °C | [5] |
| Appearance | Off-white to Pale Red Solid | [1][] |
| Solubility | Slightly soluble in methanol and water | [][3] |
| Storage | Store at 2-8°C in an inert atmosphere | [1] |
Spectroscopic Data
Spectroscopic techniques are crucial for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
The protons of the ethyl group are expected to show a triplet for the methyl (CH₃) group and a quartet for the methylene (CH₂) group.[6]
-
The methylene group adjacent to the ester oxygen and the methylene group adjacent to the amino group will have characteristic chemical shifts.[6]
-
The protons of the primary amine (-NH₂) typically appear as a broad singlet.[6]
¹³C NMR:
-
The spectrum will show distinct signals for each of the nine carbon atoms.[6]
-
Key resonances include the carbonyl carbon of the ester group, the two carbons of the ethyl group, and the seven distinct carbons of the heptanoate chain.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its functional groups.[3][6]
| Functional Group | Expected Absorption Range (cm⁻¹) | Reference(s) |
| N-H stretch (primary amine) | 3300-3400 (broad) | [3][6] |
| C-H stretch (sp³ C-H) | Below 3000 | [3][6] |
| C=O stretch (ester carbonyl) | 1735-1740 (strong, sharp) | [3][6] |
| C-O stretch | 1000-1300 | [3][6] |
Chemical Reactivity and Synthesis
The dual functionality of this compound, possessing both a nucleophilic amino group and an electrophilic ester group, makes it a valuable intermediate in organic synthesis.[3][9] The primary amino group readily participates in reactions such as acylation and alkylation to form amides and substituted amines, while the ester group can be hydrolyzed to the corresponding carboxylic acid.[3]
Synthesis of this compound
Several synthetic routes have been developed for the preparation of Ethyl 7-aminoheptanoate and its hydrochloride salt.
1. From Cycloheptanone:
A modern and cost-effective method starts with cycloheptanone.[3] The process involves the formation of cycloheptanone oxime, which then undergoes a Beckmann rearrangement to yield enantholactam. Subsequent hydrolysis of the lactam under strong acidic conditions gives 7-aminoheptanoic acid hydrochloride, which can then be esterified.[3]
Experimental Protocol: Esterification of 7-Aminoheptanoic Acid
This protocol describes the acid-catalyzed esterification of 7-aminoheptanoic acid with ethanol to produce Ethyl 7-aminoheptanoate, which is then converted to its hydrochloride salt.
-
Materials: 7-aminoheptanoic acid, absolute ethanol, concentrated sulfuric acid or dry hydrogen chloride gas.[10][11]
-
Procedure:
-
A mixture of 7-aminoheptanoic acid and an excess of absolute ethanol is prepared.[10]
-
A catalytic amount of concentrated sulfuric acid or dry hydrogen chloride gas is slowly added to the mixture.[10][11]
-
The reaction mixture is heated under reflux to facilitate the esterification.[10] The reaction is reversible, and using a large excess of ethanol helps to drive the equilibrium towards the product.[10]
-
For small-scale synthesis, the ethyl 7-aminoheptanoate, which has the lowest boiling point in the mixture, can be distilled off as it is formed to prevent the reverse reaction.[10][11]
-
To obtain the hydrochloride salt, the free ester is dissolved in a suitable solvent and treated with a solution of hydrogen chloride in an organic solvent (e.g., diethyl ether or dioxane).
-
2. From Ethyl 7-bromoheptanoate:
Another synthetic route involves the nucleophilic substitution of the bromine atom in ethyl 7-bromoheptanoate with an amino group, typically from ammonia or a protected amine source.[6] This method is particularly useful for synthesizing derivatives with substituted amino groups.
Applications in Drug Development
This compound serves as a crucial building block in the synthesis of various pharmaceuticals, most notably in the development of PROTACs and HDAC inhibitors.[9][12]
Role as a PROTAC Linker
Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that induce the degradation of target proteins.[9][13] A PROTAC consists of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two.[9][13] The linker's length, flexibility, and chemical composition are critical for the efficacy of the PROTAC.[13][14] this compound provides a flexible alkyl chain that can be incorporated into PROTAC linkers, allowing for the optimization of the distance between the two ligands to facilitate the formation of a productive ternary complex between the target protein and the E3 ligase.[13][14]
References
- 1. What are HDAC inhibitors and how do they work? [synapse.patsnap.com]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. Synthesis of Tianeptine Sodium | Semantic Scholar [semanticscholar.org]
- 5. 7-Amino-heptanoic acid ethyl ester hydrochloride, CAS No. 29840-65-1 - iChemical [ichemical.com]
- 6. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 14. chempep.com [chempep.com]
Ethyl 7-aminoheptanoate hydrochloride CAS number and molecular weight
This technical guide provides comprehensive information on Ethyl 7-aminoheptanoate hydrochloride, a key intermediate in pharmaceutical and biotechnological research. It is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental protocols, and visualizations of its synthetic applications.
Core Compound Data
This compound is a chemical compound valued for its bifunctional nature, possessing both a primary amine and an ethyl ester group. This structure makes it a versatile building block in organic synthesis.
| Property | Value | References |
| CAS Number | 29840-65-1 | [1][2][3][4][5][6] |
| Molecular Formula | C₉H₂₀ClNO₂ | [2][3][4][6] |
| Molecular Weight | 209.71 g/mol | [2][4][6] |
| Alternate Names | 7-Aminoheptanoic acid ethyl ester hydrochloride | [2] |
| Appearance | Off-white to pale red solid | [1] |
| Storage | Store at 2-8°C in an inert atmosphere | [1] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its subsequent application in the synthesis of Proteolysis Targeting Chimeras (PROTACs).
This protocol describes the synthesis from 7-aminoheptanoic acid and ethanol, a common and straightforward method.[1]
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol
-
Concentrated hydrochloric acid (or anhydrous hydrogen chloride gas)
-
Round bottom flask
-
Reflux condenser
-
Water bath or heating mantle
-
Rotary evaporator
-
Anhydrous ether
-
Vacuum desiccator
Procedure:
-
In a round bottom flask, dissolve 0.01 mol of 7-aminoheptanoic acid in 100 mL of absolute ethanol.
-
Carefully add a catalytic amount of concentrated hydrochloric acid to the solution. Alternatively, bubble anhydrous hydrogen chloride gas through the ethanolic solution.
-
Attach a reflux condenser to the flask and heat the mixture to reflux using a water bath or heating mantle. Maintain reflux for approximately 24 hours to drive the esterification to completion.[3]
-
After the reflux period, allow the reaction mixture to cool to room temperature.
-
Remove the solvent (ethanol) and excess hydrochloric acid under reduced pressure using a rotary evaporator. This will yield the crude this compound.
-
For purification, dissolve the crude product in a minimum volume of absolute ethanol.
-
Induce recrystallization by the slow addition of anhydrous ether, followed by cooling the mixture to 0°C.
-
Collect the precipitated solid by filtration and wash it with anhydrous ether.
-
Dry the purified solid product under vacuum in a desiccator.
This compound serves as a versatile linker in the modular synthesis of PROTACs.[4] PROTACs are bifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase. The following workflow outlines the general steps for incorporating an amino-functionalized linker into a PROTAC.
Materials:
-
This compound
-
E3 Ligase Ligand with a suitable reactive group (e.g., a carboxylic acid)
-
Target Protein Ligand with a suitable reactive group
-
Coupling reagents (e.g., DCC, HATU)
-
Bases (e.g., triethylamine, DIPEA)
-
Appropriate anhydrous solvents (e.g., DMF, DCM)
-
Purification equipment (e.g., HPLC)
Procedure:
-
Neutralization of the Linker: Dissolve this compound (1.0 eq) in an anhydrous solvent such as dichloromethane. Add a base like triethylamine (1.1 eq) to neutralize the hydrochloride salt and liberate the free amine.
-
Coupling to the First Ligand (e.g., E3 Ligase Ligand): In a separate flask, activate the carboxylic acid group of the E3 ligase ligand (1.0 eq) with a coupling reagent. Add the solution of the neutralized linker to the activated E3 ligase ligand. Stir the reaction at room temperature until completion, which can be monitored by TLC or LC-MS.
-
Purification of the Intermediate: Upon completion, purify the resulting intermediate (E3 Ligase Ligand-Linker conjugate) using appropriate chromatographic techniques.
-
Hydrolysis of the Ester (if necessary): The ethyl ester of the linker can be hydrolyzed to a carboxylic acid to enable coupling to the second ligand. This step may not be necessary depending on the synthetic strategy.
-
Coupling to the Second Ligand (Target Protein Ligand): Activate the appropriate functional group on the intermediate from step 3 and react it with the target protein ligand to form the final PROTAC molecule.
-
Final Purification: Purify the final PROTAC product using preparative HPLC to ensure high purity for biological assays.
Visualizations
The following diagrams illustrate the synthetic workflows described in the experimental protocols section.
Caption: Fischer-Speier esterification for the synthesis of this compound.
Caption: General workflow for the incorporation of this compound into a PROTAC.
References
- 1. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 2. 7-Amino-heptanoic acid ethyl ester hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 3. scielo.br [scielo.br]
- 4. nbinno.com [nbinno.com]
- 5. 7-Aminoheptanoic acid ethyl ester hydrochloride [oakwoodchemical.com]
- 6. A Platform for the Rapid Synthesis of Proteolysis Targeting Chimeras (Rapid-TAC) Under Miniaturized Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Solubility of Ethyl 7-aminoheptanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate hydrochloride, a key building block in synthetic organic chemistry and pharmaceutical development, presents a solubility profile that is critical for its effective use in various laboratory and industrial applications. This technical guide provides a comprehensive overview of its solubility in common laboratory solvents, offering both qualitative data from available literature and a detailed protocol for quantitative determination.
Core Concepts: Understanding Solubility
The solubility of a compound is a fundamental physicochemical property that dictates its behavior in solution. For this compound, its structure, featuring a hydrophilic amino hydrochloride group and a more hydrophobic ethyl ester long alkyl chain, results in a nuanced solubility profile. The hydrochloride salt form generally enhances aqueous solubility compared to the free base, while the ethyl ester group can improve solubility in organic solvents.
Qualitative Solubility Data
While specific quantitative solubility data for this compound is not widely reported in publicly available literature, qualitative information has been gathered from various sources. This information is crucial for initial solvent screening and experimental design.
| Solvent | IUPAC Name | Type | Reported Solubility | Source |
| Water | Water | Protic, Polar | Slightly Soluble | [1] |
| Methanol | Methanol | Protic, Polar | Slightly Soluble | [1] |
| Dichloromethane (DCM) | Dichloromethane | Aprotic, Polar | Implied Soluble | [2][3] |
| Dimethyl Sulfoxide (DMSO) | Dimethyl Sulfoxide | Aprotic, Polar | Implied Soluble | [2][3][4] |
Note: "Implied Soluble" indicates that the compound was used as a reagent in the specified solvent, suggesting sufficient solubility for the reaction to proceed.
Experimental Protocol for Quantitative Solubility Determination
To obtain precise solubility data, a standardized experimental protocol is essential. The following details the widely accepted shake-flask method for determining the equilibrium solubility of a compound like this compound.
Objective:
To determine the equilibrium solubility of this compound in various common laboratory solvents at a controlled temperature.
Materials:
-
This compound (solid)
-
Selected solvents (e.g., water, ethanol, methanol, DMSO, DMF, dichloromethane)
-
Analytical balance
-
Vials with tight-fitting caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
Volumetric flasks and pipettes
-
Analytical instrumentation (e.g., HPLC, UV-Vis spectrophotometer, or gravimetric analysis)
Methodology:
-
Preparation of Saturated Solution:
-
Accurately weigh an excess amount of this compound and add it to a vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or incubator set to the desired temperature (e.g., 25 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally.
-
-
Sample Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature to allow the excess solid to settle.
-
To effectively separate the saturated solution from the undissolved solid, centrifuge the vials at a specific speed and temperature.
-
-
Sample Analysis:
-
Carefully withdraw a known volume of the clear supernatant (the saturated solution) without disturbing the solid pellet.
-
Dilute the aliquot with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of this compound in the diluted sample using a validated analytical method (e.g., HPLC with a standard calibration curve).
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula:
Solubility (mg/mL) = (Concentration of diluted sample in mg/mL) x (Dilution factor)
-
Logical Workflow for Solubility Assessment
The following diagram illustrates a logical workflow for assessing the solubility of a new compound, such as this compound.
Caption: Generalized Workflow for Solubility Determination.
This structured approach ensures the generation of reliable and reproducible solubility data, which is indispensable for the successful design of chemical reactions, purification processes, and formulation development in the pharmaceutical and chemical industries.
References
Spectroscopic Profile of Ethyl 7-aminoheptanoate Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for Ethyl 7-aminoheptanoate hydrochloride (CAS No. 29840-65-1). Due to the limited availability of experimentally verified spectra in the public domain, this document compiles predicted data based on the analysis of its functional groups and spectral data from analogous compounds. This guide is intended to support research and development activities by providing a foundational understanding of the compound's spectral characteristics.
Introduction
This compound is a bifunctional organic molecule featuring a terminal primary amine and an ethyl ester functionality, separated by a six-carbon aliphatic chain. This structure makes it a valuable building block in organic synthesis, particularly in the development of pharmaceutical intermediates. Accurate characterization using spectroscopic methods is crucial for its quality control and use in further synthetic applications.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative data for ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry of this compound. These predictions are based on established chemical shift and absorption frequency ranges for the functional groups present in the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Spectral Data for this compound
| Protons | Predicted Chemical Shift (δ) ppm | Predicted Multiplicity | Predicted Coupling Constant (J) Hz | Integration |
| -CH₃ (ester) | 1.25 | Triplet (t) | 7.1 | 3H |
| -CH₂- (chain, 4 positions) | 1.30 - 1.70 | Multiplet (m) | - | 8H |
| -CH₂-C=O | 2.30 | Triplet (t) | 7.4 | 2H |
| -CH₂-NH₃⁺ | 3.05 | Triplet (t) | 7.6 | 2H |
| -O-CH₂- | 4.12 | Quartet (q) | 7.1 | 2H |
| -NH₃⁺ | 8.10 (broad) | Singlet (s) | - | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ) ppm |
| -C H₃ (ester) | 14.2 |
| -C H₂- (chain) | 24.5, 26.3, 28.5, 31.0 |
| -C H₂-C=O | 34.0 |
| -C H₂-NH₃⁺ | 39.8 |
| -O-C H₂- | 60.5 |
| -C=O | 173.5 |
Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Data for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| N-H Stretch (Ammonium) | 3200 - 2800 | Strong, Broad |
| C-H Stretch (Aliphatic) | 2950 - 2850 | Strong |
| C=O Stretch (Ester) | ~1735 | Strong |
| N-H Bend (Ammonium) | ~1600 - 1500 | Medium |
| C-O Stretch (Ester) | ~1240 | Strong |
Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data for this compound
| Ion | Predicted m/z | Notes |
| [M+H]⁺ | 174.15 | Molecular ion of the free amine. The hydrochloride salt will typically dissociate in the ion source. |
| [M-OC₂H₅]⁺ | 128.12 | Loss of the ethoxy group. |
| [C₂H₅OH₂]⁺ | 47.05 | Protonated ethanol. |
Experimental Protocols
The following sections describe generalized experimental protocols for acquiring the spectroscopic data. Specific parameters may need to be optimized based on the instrumentation used.
NMR Spectroscopy
A standard approach for acquiring high-resolution ¹H and ¹³C NMR spectra of this compound would involve the following steps:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or CD₃OD, as the compound is a salt). Add a small amount of a reference standard, such as DSS or a calibrated solvent signal.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Pulse Program: A standard one-pulse experiment.
-
Solvent Suppression: If using D₂O, a presaturation sequence may be applied to suppress the residual HDO signal.
-
Acquisition Parameters: Set appropriate spectral width, acquisition time, and relaxation delay.
-
-
¹³C NMR Acquisition:
-
Pulse Program: A proton-decoupled pulse program (e.g., PENDANT or DEPT) to obtain information about the number of attached protons for each carbon.
-
Acquisition Parameters: A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Infrared (IR) Spectroscopy
A typical procedure for obtaining an FT-IR spectrum of the solid this compound is as follows:
-
Sample Preparation:
-
KBr Pellet Method: Mix a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Sample Spectrum: Place the sample in the beam path and record the spectrum.
-
Processing: The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.
-
Mass Spectrometry
To confirm the molecular weight and fragmentation pattern, the following mass spectrometry protocol can be employed:
-
Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or after separation by liquid chromatography (LC-MS).
-
Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) in positive ion mode to generate the protonated molecular ion [M+H]⁺ of the free amine.
-
Mass Analysis: Analyze the ions using a mass analyzer such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Fragmentation Analysis (MS/MS): To obtain structural information, select the [M+H]⁺ ion and subject it to collision-induced dissociation (CID) to generate fragment ions.
Workflow and Logical Relationships
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical relationship between the compound's structure and its spectral data.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
An In-depth Technical Guide to the Synthesis of Ethyl 7-aminoheptanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the primary synthetic routes for Ethyl 7-aminoheptanoate hydrochloride, a key intermediate in the pharmaceutical and biotechnology sectors. This document details the starting materials, experimental protocols, and quantitative data to support research and development in organic synthesis.
Introduction
This compound (CAS: 29840-65-1) is a versatile bifunctional molecule featuring a terminal primary amine and an ethyl ester. This structure makes it an invaluable building block for the synthesis of more complex molecules, including antivirals, enzyme inhibitors such as histone deacetylase (HDAC) inhibitors, and monomers for polymers like Nylon 7.[1][2] This guide explores the most common and effective methods for its synthesis, providing detailed procedural information and comparative data.
Synthetic Pathways
There are three primary, well-established synthetic pathways for the preparation of this compound. The choice of route often depends on the availability and cost of the starting materials, as well as the desired scale of the synthesis.
The pathways originate from the following starting materials:
-
7-Aminoheptanoic Acid: The most direct route, involving a classic acid-catalyzed esterification.
-
Cycloheptanone: A multi-step synthesis proceeding through a lactam intermediate.
-
7-Bromoheptanoic Acid: A route that introduces the amino group via nucleophilic substitution.
Below is a logical workflow illustrating these synthetic approaches.
Caption: Synthetic workflows for this compound.
Quantitative Data Summary
The following table summarizes the typical reaction conditions and yields for the key steps in the synthesis of this compound.
| Starting Material(s) | Intermediate/Product | Reagents & Conditions | Reaction Time | Yield |
| 7-Aminoheptanoic Acid, Ethanol | Ethyl 7-aminoheptanoate HCl | Anhydrous HCl (gas or ethanolic solution), Reflux | 24 hours | High |
| Cycloheptanone, Hydroxylamine HCl | Cycloheptanone Oxime | Base (e.g., KOH), Reflux | Not specified | Good |
| Cycloheptanone Oxime | Enantholactam | Strong acid (e.g., Oleum, H₂SO₄), 100-130°C | 20-60 min | High Conversion/Selectivity |
| Enantholactam | 7-Aminoheptanoic Acid HCl | Concentrated HCl, H₂O, Reflux | Not specified | Good |
| 7-Bromoheptanoic Acid | 7-Aminoheptanoic Acid | Strong aqueous ammonia | Not specified | Moderate |
Experimental Protocols
Route 1: Fischer Esterification of 7-Aminoheptanoic Acid
This is the most direct method for the synthesis of this compound. It involves the acid-catalyzed reaction between the carboxylic acid and ethanol.
Signaling Pathway Diagram:
Caption: Mechanism of Fischer Esterification.
Protocol:
-
Preparation of Ethanolic Hydrogen Chloride: Anhydrous hydrogen chloride gas is bubbled through absolute ethanol, or thionyl chloride is carefully added to cold absolute ethanol to generate HCl in situ.
-
Reaction Setup: 7-Aminoheptanoic acid (1 equivalent) is dissolved or suspended in the prepared ethanolic hydrogen chloride solution in a round-bottom flask equipped with a reflux condenser.[3]
-
Esterification: The reaction mixture is heated to reflux and maintained at this temperature for approximately 24 hours.[3] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After cooling, the excess ethanol and HCl are removed under reduced pressure. This typically yields the crude this compound as a solid.[3]
-
Purification: The crude product can be recrystallized by dissolving it in a minimum amount of warm absolute ethanol, followed by the slow addition of diethyl ether and cooling to 0°C to induce precipitation of the purified salt.[3]
Route 2: Synthesis from Cycloheptanone
4.2.1. Step 1: Synthesis of Cycloheptanone Oxime
Protocol:
-
A solution of hydroxylamine hydrochloride in water and a solution of potassium hydroxide in water are combined in a round-bottom flask and stirred at room temperature.
-
Cycloheptanone (1 equivalent) is added to the stirred mixture.
-
The reaction mixture is heated to reflux to form the oxime.
-
Upon completion, the product can be isolated by standard extraction procedures.
4.2.2. Step 2: Beckmann Rearrangement to Enantholactam
Protocol:
-
Cycloheptanone oxime (1 equivalent) is added to a strong acid, such as oleum or concentrated sulfuric acid, at an elevated temperature (typically 100-130°C).[4][5]
-
The reaction is highly exothermic and requires careful temperature control.
-
The reaction mixture is stirred for a short period (20-60 minutes) until the rearrangement is complete.[5]
-
The mixture is then carefully neutralized with a base (e.g., ammonia) to precipitate the crude enantholactam.
-
The product is isolated by filtration and can be purified by recrystallization or distillation. High conversions and selectivity are often reported for this reaction.[6]
4.2.3. Step 3: Hydrolysis of Enantholactam
Protocol:
-
Enantholactam (1 equivalent) is suspended in concentrated hydrochloric acid.[2]
-
The mixture is heated under reflux to induce hydrolysis of the lactam.
-
Upon completion of the reaction, the solution is cooled, which may cause the 7-aminoheptanoic acid hydrochloride to crystallize.
-
The product is collected by filtration and can be used directly in the subsequent esterification step.
4.2.4. Step 4: Esterification
The resulting 7-aminoheptanoic acid hydrochloride is then esterified as described in Route 1 (Section 4.1) .
Route 3: Synthesis from 7-Bromoheptanoic Acid
This route involves the nucleophilic substitution of the bromine atom with an amino group.
4.3.1. Step 1: Ammonolysis of 7-Bromoheptanoic Acid
Protocol:
-
7-Bromoheptanoic acid (1 equivalent) is treated with a strong aqueous solution of ammonia.[2]
-
The reaction is typically carried out in a sealed vessel at elevated temperature and pressure to facilitate the substitution.
-
After the reaction, the excess ammonia and water are removed under reduced pressure.
-
The resulting 7-aminoheptanoic acid is then purified, for example, by recrystallization.
4.3.2. Step 2: Esterification
The synthesized 7-aminoheptanoic acid is then converted to this compound as described in Route 1 (Section 4.1) .
Conclusion
The synthesis of this compound can be achieved through several viable pathways. The direct Fischer esterification of 7-aminoheptanoic acid is the most straightforward method, offering high yields in a single step. The route from cycloheptanone is a valuable alternative, particularly for large-scale synthesis, despite being a multi-step process. The pathway starting from 7-bromoheptanoic acid is also feasible but may present challenges in controlling the ammonolysis step. The selection of the optimal synthetic route will depend on factors such as starting material cost and availability, required purity, and the scale of production. The protocols and data presented in this guide provide a solid foundation for the successful synthesis of this important chemical intermediate.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 3. scielo.br [scielo.br]
- 4. US5264571A - Preparation of caprolactam by Beckmann rearrangement of cyclohexanone oxime - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. Clean Beckmann rearrangement of cyclohexanone oxime in caprolactam-based Brønsted acidic ionic liquids - Green Chemistry (RSC Publishing) [pubs.rsc.org]
The Strategic Role of Ethyl 7-Aminoheptanoate Hydrochloride as a Bifunctional Linker: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 7-aminoheptanoate hydrochloride is a versatile bifunctional linker that is increasingly utilized in the rational design of sophisticated therapeutic agents. Its linear seven-carbon aliphatic chain, capped by a nucleophilic amino group and an electrophilic ethyl ester, provides a desirable combination of flexibility and reactivity. This technical guide provides an in-depth overview of the core attributes of this compound, including its physicochemical properties, synthesis, and pivotal role in the architecture of innovative drug modalities such as Proteolysis Targeting Chimeras (PROTACs), Histone Deacetylase (HDAC) inhibitors, and antiviral agents. Detailed experimental protocols and quantitative data are presented to facilitate its practical application in research and development.
Introduction
In the landscape of modern drug discovery, bifunctional molecules have emerged as powerful tools to modulate biological processes with high specificity and efficacy. The design of these molecules often relies on a central linker component that connects two distinct functional moieties. The linker is not merely a passive spacer but plays a critical role in determining the overall pharmacological profile of the conjugate, including its solubility, cell permeability, and the spatial orientation of the terminal functional groups.
This compound (CAS Number: 29840-65-1) has gained prominence as a valuable building block in this context. Its structure, featuring a primary amine and an ethyl ester separated by a seven-carbon chain, allows for sequential or orthogonal conjugation to different molecular entities. This guide will explore the multifaceted role of this linker in medicinal chemistry.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and formulation. The hydrochloride salt form enhances its stability and handling characteristics.
| Property | Value | Reference(s) |
| CAS Number | 29840-65-1 | |
| Molecular Formula | C₉H₂₀ClNO₂ | |
| Molecular Weight | 209.71 g/mol | |
| Appearance | Off-white to pale red solid | |
| Melting Point | 119-122 °C | |
| Solubility | Slightly soluble in methanol and water | |
| Storage | 2-8°C, hygroscopic, under inert atmosphere |
Synthesis of this compound
The synthesis of this compound is typically achieved through the esterification of 7-aminoheptanoic acid. Several methods have been reported, with the Fischer-Speier esterification being a common and straightforward approach.
Experimental Protocol: Fischer-Speier Esterification
This protocol describes the synthesis of this compound from 7-aminoheptanoic acid and ethanol using an acid catalyst.
Materials:
-
7-Aminoheptanoic acid
-
Absolute ethanol
-
Anhydrous hydrochloric acid (or thionyl chloride)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve 7-aminoheptanoic acid in a large excess of absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add a catalytic amount of a strong acid, such as anhydrous hydrochloric acid, to the solution. Alternatively, thionyl chloride can be used, which also serves as a dehydrating agent.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
The resulting crude product, this compound, can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield a white to off-white crystalline solid.
Caption: Synthesis workflow for this compound.
Applications as a Bifunctional Linker
The dual functionality of this compound makes it an ideal linker for conjugating two different molecules. The primary amine can be readily acylated or alkylated, while the ethyl ester can be hydrolyzed to a carboxylic acid for subsequent amide bond formation or other modifications.
Role in Proteolysis Targeting Chimeras (PROTACs)
PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase. A PROTAC consists of a ligand for the protein of interest (POI) and a ligand for an E3 ligase, connected by a linker. The linker's length and composition are critical for the formation of a stable and productive ternary complex (POI-PROTAC-E3 ligase).
This compound provides a flexible aliphatic linker that can be incorporated into PROTAC design. The seven-carbon chain offers a suitable length to span the distance between the POI and the E3 ligase, facilitating their interaction and subsequent ubiquitination and degradation of the POI.
Caption: PROTAC-mediated protein degradation pathway.
Application in Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in gene expression regulation. Aberrant HDAC activity is implicated in various diseases, including cancer. HDAC inhibitors (HDACi) have emerged as a promising class of therapeutics. A typical HDACi pharmacophore consists of a zinc-binding group (ZBG), a cap group that interacts with the enzyme surface, and a linker connecting them.
The aliphatic chain of this compound can serve as the linker in HDACi design. The length of this linker is a critical determinant of isoform selectivity and inhibitory potency. The seven-carbon chain provides a flexible spacer to optimally position the ZBG and the cap group within the active site of the HDAC enzyme.
Caption: Mechanism of action of HDAC inhibitors.
Potential in Antiviral Drug Design
The development of effective antiviral agents often involves strategies to enhance drug delivery and cellular uptake. Prodrug approaches, where a bioactive molecule is chemically modified to improve its pharmacokinetic properties, are widely employed. Amino acid ester prodrugs have been shown to be substrates for intestinal peptide transporters, thereby increasing the oral bioavailability of the parent drug.
Ethyl 7-aminoheptanoate, as an amino acid ester, can be conjugated to an antiviral nucleoside or other antiviral pharmacophores. This strategy has the potential to improve the absorption of the antiviral agent, leading to enhanced therapeutic efficacy. The ester linkage is designed to be cleaved by intracellular esterases, releasing the active antiviral drug at its site of action.
Conjugation Chemistry
The bifunctional nature of this compound allows for a variety of conjugation strategies. The primary amine is a potent nucleophile that readily participates in amide bond formation with activated carboxylic acids.
Experimental Protocol: Amide Bond Formation
This protocol outlines a general procedure for the coupling of a carboxylic acid to the amino group of this compound using a carbodiimide coupling agent.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) (optional, as an activating agent)
-
A non-nucleophilic base (e.g., triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA))
-
Anhydrous aprotic solvent (e.g., dichloromethane (DCM) or dimethylformamide (DMF))
-
Standard laboratory glassware
Procedure:
-
Dissolve the carboxylic acid of interest in the anhydrous aprotic solvent in a round-bottom flask under an inert atmosphere.
-
Add the coupling agent (DCC or EDC) and, if used, the activating agent (NHS or HOBt). Stir the mixture at room temperature for 30-60 minutes to pre-activate the carboxylic acid.
-
In a separate flask, dissolve this compound in the anhydrous solvent and add the non-nucleophilic base to neutralize the hydrochloride and liberate the free amine.
-
Slowly add the solution of the free amine to the activated carboxylic acid mixture.
-
Stir the reaction mixture at room temperature for several hours to overnight, monitoring the reaction progress by TLC.
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (in the case of DCC).
-
Wash the filtrate with dilute acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the desired amide conjugate.
Caption: Workflow for amide bond formation.
Conclusion
This compound is a valuable and versatile bifunctional linker in the toolkit of medicinal chemists. Its straightforward synthesis, well-defined reactivity, and flexible aliphatic chain make it an attractive component for the construction of complex therapeutic agents. As the fields of targeted protein degradation, epigenetic modulation, and antiviral prodrugs continue to evolve, the strategic application of linkers like this compound will undoubtedly play a crucial role in the development of next-generation medicines. This guide provides a foundational understanding of its properties and applications, intended to empower researchers in their pursuit of novel therapeutic strategies.
The Versatility of Ethyl 7-aminoheptanoate Hydrochloride in Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate hydrochloride is a versatile bifunctional molecule that has emerged as a crucial building block in modern medicinal chemistry. Its unique structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic chain, provides a flexible and adaptable scaffold for the synthesis of a diverse range of bioactive compounds. This technical guide delves into the core applications of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its role in various therapeutic areas.
Core Applications in Drug Discovery and Development
This compound's utility stems from its dual reactivity, allowing for its incorporation into complex molecular architectures. The primary amino group serves as a nucleophile for amide bond formation and alkylation, while the ethyl ester can be hydrolyzed to a carboxylic acid or used in further ester-based modifications. This has led to its application in several key areas of medicinal chemistry:
-
Proteolysis Targeting Chimeras (PROTACs): As a flexible linker, it connects a target protein-binding ligand to an E3 ubiquitin ligase-recruiting ligand, facilitating targeted protein degradation. The length and composition of the linker are critical for the efficacy of the PROTAC.[1]
-
Synthesis of Tianeptine: It is a key intermediate in the synthesis of the atypical antidepressant drug, tianeptine.[2]
-
Histone Deacetylase (HDAC) Inhibitors: The seven-carbon chain acts as a linker region to connect the zinc-binding group and the "cap" group of HDAC inhibitors, influencing their potency and selectivity.
-
Antiviral Agents: Derivatives incorporating long alkyl chains have been investigated as potential viral entry inhibitors, particularly for viruses like Ebola.[3]
Quantitative Data Summary
The following tables summarize key quantitative data from studies involving derivatives of Ethyl 7-aminoheptanoate, highlighting the impact of linker length and composition on biological activity.
Table 1: PROTACs with Varying Alkyl/Ether Linker Lengths Targeting TBK1
| Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| < 12 | No degradation observed | - |
| 12-29 | Submicromolar | - |
| 21 | 3 | 96 |
| 29 | 292 | 76 |
| Data compiled from studies on PROTACs with varying linker lengths.[1] |
Table 2: HDAC Inhibitory Activity of Selected Compounds
| Compound | Linker Description | HDAC1 IC50 (nM) | HDAC6 IC50 (nM) |
| AMC-2-215 | Contains an alkene functionality | ~3 | 9.51 |
| AMC-2-072 | Saturated alkyl linker (shorter than AMC-2-215) | ~1114 | 557 |
| AMC-2-036 | Contains a phenyl group with para-amide | ~523 | 21.8 |
| Illustrative data from a study on dual HDAC/proteasome inhibitors.[4] |
Key Experimental Protocols
This section provides detailed methodologies for key synthetic transformations involving this compound and its derivatives.
Protocol 1: General Amide Bond Formation using this compound
Objective: To couple a carboxylic acid to the primary amine of this compound.
Materials:
-
This compound
-
Carboxylic acid of interest
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIEA)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 eq) and HOBt (1.1 eq) in anhydrous DCM or DMF.
-
Add EDC (1.2 eq) or DCC (1.2 eq) to the solution and stir for 15-20 minutes at 0 °C.
-
In a separate flask, dissolve this compound (1.0 eq) in anhydrous DCM or DMF and add TEA or DIEA (2.2 eq) to neutralize the hydrochloride salt and act as a base.
-
Add the solution of Ethyl 7-aminoheptanoate free base to the activated carboxylic acid solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, filter the reaction mixture to remove any precipitated urea byproduct (if DCC was used).
-
Dilute the filtrate with DCM and wash successively with saturated sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired amide product.
Protocol 2: Synthesis of Tianeptine Intermediate
Objective: To synthesize an intermediate for tianeptine via nucleophilic substitution.
Materials:
-
3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepine-11-ol 5,5-dioxide
-
Thionyl chloride or other chlorinating agent
-
This compound
-
A suitable base (e.g., triethylamine)
-
Anhydrous solvent (e.g., toluene or nitromethane)
Procedure:
-
The starting alcohol, 3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepine-11-ol 5,5-dioxide, is first chlorinated to the corresponding 11-chloro derivative using a suitable chlorinating agent like thionyl chloride.[7]
-
The resulting chlorinated intermediate (1.0 eq) is then reacted with Ethyl 7-aminoheptanoate (prepared by neutralizing the hydrochloride salt with a base) (1.0-1.2 eq) in an anhydrous solvent such as toluene or nitromethane.[8]
-
The reaction is typically carried out at an elevated temperature (reflux) and monitored by TLC or LC-MS until the starting material is consumed.
-
After completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure.
-
The residue is then worked up by partitioning between an organic solvent (e.g., ethyl acetate) and water.
-
The organic layer is washed with brine, dried over a drying agent, and concentrated.
-
The crude product, ethyl 7-[(3-chloro-6,11-dihydro-6-methyldibenzo[c,f][5][6]thiazepin-11-yl)amino]heptanoate S,S-dioxide, is then purified, typically by column chromatography.[8]
-
Subsequent hydrolysis of the ester group yields tianeptine.[8]
Visualizing the Mechanism: PROTAC-Mediated Protein Degradation
The following diagram illustrates the signaling pathway of the ubiquitin-proteasome system, which is harnessed by PROTACs that incorporate linkers derived from Ethyl 7-aminoheptanoate.
Caption: PROTAC-mediated protein degradation workflow.
The following diagram illustrates a general experimental workflow for the synthesis and evaluation of molecules derived from this compound.
Caption: General workflow for synthesis and evaluation.
Conclusion
This compound is a cornerstone molecule in medicinal chemistry, offering a synthetically tractable and versatile platform for the development of novel therapeutics. Its application as a flexible linker in PROTACs and HDAC inhibitors, as well as its role as a key intermediate in the synthesis of established drugs like tianeptine, underscores its significance. The ability to systematically modify the seven-carbon chain provides a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. As drug discovery continues to evolve towards more complex and targeted modalities, the importance of such adaptable building blocks is set to grow, ensuring that this compound will remain a valuable asset in the medicinal chemist's toolbox.
References
- 1. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone Deacetylase (HDAC) Inhibitor Linker Specificity Determinants are Preserved in a Class of Dual HDAC/Non-Covalent Proteasome Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ubiquitin/Proteasome | Cell Signaling Technology [cellsignal.com]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. Classics in Chemical Neuroscience: Tianeptine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Production Method of Tianeptine sodium - Chempedia - LookChem [lookchem.com]
Ethyl 7-Aminoheptanoate Hydrochloride: A Versatile Precursor for Advanced Peptide Synthesis and Drug Design
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate hydrochloride has emerged as a critical building block in the synthesis of complex peptides and peptide-based therapeutics. Its bifunctional nature, featuring a terminal primary amine and a protected carboxylic acid ester, separated by a flexible seven-carbon aliphatic chain, makes it an invaluable precursor for a range of applications, from constructing peptide mimetics to developing targeted drug delivery systems.[1] This guide provides a comprehensive overview of its application in peptide synthesis, with a focus on its use in creating potent Histone Deacetylase (HDAC) inhibitors.
Chemical Properties and Advantages in Synthesis
This compound serves as a versatile linker or spacer in the construction of complex molecules. The ethyl ester provides improved solubility in organic solvents compared to the free acid, facilitating easier handling and reaction conditions.[1] The terminal amino group is a potent nucleophile, readily participating in standard peptide coupling reactions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29840-65-1 | [2] |
| Molecular Formula | C9H20ClNO2 | [2] |
| Molecular Weight | 209.71 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [2][3] |
| Melting Point | 119-122 °C | [2] |
| Solubility | Slightly soluble in methanol and water | [2] |
Application in the Synthesis of HDAC Inhibitor-Peptide Conjugates
A significant application of this compound is in the synthesis of Histone Deacetylase (HDAC) inhibitors, a promising class of anti-cancer agents.[4][5] It can be utilized as a linker to conjugate a pharmacophore to a nuclear localization signal (NLS) peptide, enhancing the targeted delivery of the inhibitor to the nucleus where HDACs are primarily located.[6]
Experimental Protocol: Synthesis of a C-Terminal Amide Peptide with a 7-Aminoheptanoic Acid Linker via Solid-Phase Peptide Synthesis (SPPS)
This protocol outlines the manual solid-phase synthesis of a model peptide amide incorporating a 7-aminoheptanoic acid linker, based on the widely used Fmoc/tBu strategy.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-protected amino acids
-
This compound
-
N,N'-Diisopropylcarbodiimide (DIC)
-
1-Hydroxybenzotriazole (HOBt)
-
Piperidine
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Water (HPLC grade)
-
Acetic anhydride
Procedure:
-
Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30-60 minutes in a solid-phase synthesis vessel.
-
Fmoc Deprotection: Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF for 20 minutes. Wash the resin thoroughly with DMF and DCM.
-
First Amino Acid Coupling:
-
Dissolve the first Fmoc-protected amino acid (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution to pre-activate for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2-4 hours.
-
Monitor the coupling reaction using a Kaiser test. If the test is positive, repeat the coupling.
-
Wash the resin with DMF and DCM.
-
-
Capping (Optional but Recommended): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIPEA in DMF (10:1:89 v/v/v) for 30 minutes. Wash the resin with DMF and DCM.
-
Peptide Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the desired peptide sequence.
-
Coupling of 7-Aminoheptanoic Acid Linker:
-
Following the final amino acid coupling and Fmoc deprotection, prepare a solution of this compound (3 equivalents) and DIPEA (3.5 equivalents) in DMF to neutralize the hydrochloride salt.
-
In a separate vessel, activate the C-terminus of the resin-bound peptide using DIC and HOBt as described in step 3.
-
Add the neutralized ethyl 7-aminoheptanoate solution to the activated peptide-resin and agitate for 4-6 hours.
-
Monitor the reaction for completeness.
-
Wash the resin thoroughly with DMF and DCM.
-
-
Final Fmoc Deprotection: If an N-terminal modification is not required, remove the final Fmoc group using 20% piperidine in DMF.
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DCM and dry under vacuum.
-
Treat the resin with a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5) for 2-3 hours.[7]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide under vacuum.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Characterization: Confirm the identity and purity of the final peptide using mass spectrometry (MS) and analytical HPLC. NMR spectroscopy can be used for detailed structural analysis.[8]
Table 2: Representative Quantitative Data for Peptide Synthesis Steps
| Step | Reagents & Conditions | Typical Yield/Purity | Reference |
| Resin Loading | Fmoc-AA-OH, DIC, HOBt, DIPEA in DMF | >95% loading efficiency | [9] |
| Amino Acid Coupling | Fmoc-AA-OH, DIC, HOBt in DMF, 2-4h | >99% coupling efficiency (per step) | [10] |
| Linker Coupling | Ethyl 7-aminoheptanoate HCl, DIPEA, DIC, HOBt in DMF, 4-6h | >95% | Estimated from similar coupling reactions |
| Final Peptide Yield | After cleavage and purification | 10-40% (overall) | General range for SPPS |
| HDAC Inhibition (IC50) | For a peptide-SAHA conjugate with C7 linker | HDAC1/2: ~3-fold improvement vs SAHA | [6] |
Note: Yields and purity are highly dependent on the specific peptide sequence and synthesis conditions.
Visualization of Workflows and Pathways
Experimental Workflow for Peptide-Linker Synthesis
The following diagram illustrates the general workflow for the solid-phase synthesis of a peptide incorporating the 7-aminoheptanoic acid linker.
Caption: Solid-phase synthesis workflow for a peptide with a 7-aminoheptanoic acid linker.
Signaling Pathway of Histone Deacetylase (HDAC) Inhibition
Peptides synthesized with an ethyl 7-aminoheptanoate linker can be conjugated to HDAC inhibitors. These inhibitors play a crucial role in cancer therapy by altering gene expression. The diagram below illustrates the simplified signaling pathway.
Caption: Simplified signaling pathway of HDACs and the effect of their inhibition.
Conclusion
This compound is a highly valuable and versatile precursor in the field of peptide synthesis and drug discovery. Its unique structural features allow for its effective use as a flexible linker, enabling the creation of sophisticated peptide conjugates with enhanced therapeutic potential, particularly in the development of targeted HDAC inhibitors for cancer therapy. The protocols and workflows outlined in this guide provide a solid foundation for researchers to incorporate this valuable building block into their synthetic strategies.
References
- 1. Characterization of Histone Deacetylase Mechanisms in Cancer Development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Deacetylases and Mechanisms of Regulation of Gene Expression (Histone deacetylases in cancer) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caltagmedsystems.co.uk [caltagmedsystems.co.uk]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 6. Design and Synthesis of Novel Histone Deacetylase Inhibitor Derived from Nuclear Localizasion Signal Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Practical Peptide Synthesis Workflow Using Amino-Li-Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. people.uniurb.it [people.uniurb.it]
- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Robust Protocol for Amide Coupling Reactions Using Ethyl 7-aminoheptanoate Hydrochloride
Audience: Researchers, scientists, and drug development professionals.
Introduction
Amide bond formation is a cornerstone of organic synthesis, particularly in the fields of medicinal chemistry and drug development. Ethyl 7-aminoheptanoate hydrochloride is a valuable building block in the synthesis of a variety of molecules due to its linear seven-carbon chain, which can act as a versatile spacer, and its terminal amino and ester functionalities that allow for further chemical modifications.[1][2] This application note provides a detailed, step-by-step protocol for a reliable and efficient amide coupling reaction between a generic carboxylic acid and this compound using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).[3][4][5][6]
The presence of the amine as a hydrochloride salt necessitates the use of a base to liberate the free amine for the coupling reaction. This protocol incorporates the use of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the salt and drive the reaction to completion.[3][7]
Experimental Protocol
This protocol outlines a general procedure for the amide coupling of a carboxylic acid with this compound. The specific quantities of reagents should be calculated based on the molecular weight of the chosen carboxylic acid.
Materials and Reagents
-
Carboxylic Acid
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous Dichloromethane (DCM) or N,N-Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure
-
Reaction Setup: To a clean, dry round-bottom flask, add the carboxylic acid (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in an appropriate volume of anhydrous DCM or DMF.
-
Addition of Amine Salt and Base: Add this compound (1.1 equivalents) to the solution. Follow this with the addition of DIPEA or TEA (2.2 equivalents). The excess base is crucial to both neutralize the hydrochloride salt and facilitate the coupling reaction.[3] Stir the mixture at room temperature for 10-15 minutes to ensure the complete formation of the free amine.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Add HOBt (1.2 equivalents) followed by the portion-wise addition of EDC·HCl (1.2 equivalents).[5][8]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with DCM or an appropriate organic solvent.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: The crude product can be purified by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
Data Presentation
The following table provides a summary of the stoichiometry for a typical amide coupling reaction as described in the protocol.
| Reagent | Molar Equivalents | Role |
| Carboxylic Acid | 1.0 | Substrate |
| This compound | 1.1 | Amine source |
| EDC·HCl | 1.2 | Coupling agent[4][6] |
| HOBt | 1.2 | Racemization suppressor and activation enhancer[4][9] |
| DIPEA or TEA | 2.2 | Base to neutralize HCl salt and facilitate coupling[3] |
Visualizations
Signaling Pathway of EDC/HOBt Mediated Amide Coupling
Caption: Mechanism of EDC/HOBt mediated amide bond formation.
Experimental Workflow for Amide Coupling
Caption: Step-by-step workflow for amide coupling.
References
- 1. nbinno.com [nbinno.com]
- 2. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 6. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]
- 8. peptide.com [peptide.com]
- 9. luxembourg-bio.com [luxembourg-bio.com]
Application Note: Utilizing Ethyl 7-aminoheptanoate Hydrochloride as a Flexible Spacer in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of peptide synthesis, the incorporation of non-natural amino acids and spacers is a critical strategy for modulating the physicochemical properties and biological activity of peptides.[1] Spacers, which are chemical moieties that separate functional domains, can enhance solubility, reduce steric hindrance, and improve the stability of synthetic peptides.[2] Ethyl 7-aminoheptanoate hydrochloride is a versatile building block that can be employed as a flexible, seven-carbon aliphatic spacer in solid-phase peptide synthesis (SPPS). This application note provides detailed protocols and technical guidance for the successful incorporation of Ethyl 7-aminoheptanoate into peptide sequences using standard Fmoc-based chemistry.
Advantages of Incorporating Ethyl 7-aminoheptanoate as a Spacer
The use of an aliphatic spacer like Ethyl 7-aminoheptanoate offers several advantages in peptide design:
-
Enhanced Flexibility: The seven-carbon chain imparts significant conformational flexibility to the peptide backbone, which can be beneficial for optimizing interactions with biological targets.
-
Modulation of Hydrophobicity: The alkyl chain increases the hydrophobicity of the peptide, which can influence its membrane permeability and interaction with hydrophobic pockets of proteins.[3]
-
Improved Biological Stability: The introduction of a non-natural spacer can confer resistance to enzymatic degradation, thereby prolonging the in vivo half-life of the peptide.
-
Versatile Handle for Conjugation: The terminal ester group can potentially be used for further chemical modifications post-synthesis, although this application is not the focus of this protocol.
Overall Workflow
The incorporation of this compound into a peptide sequence follows the general principles of Fmoc-based SPPS. The workflow begins with the assembly of the desired peptide sequence on a solid support, followed by the coupling of the aminoheptanoate spacer, and concludes with the cleavage of the final peptide from the resin and removal of protecting groups.
Caption: Overall workflow for the solid-phase synthesis of a peptide incorporating an Ethyl 7-aminoheptanoate spacer.
Experimental Protocols
The following protocols are based on a standard 0.1 mmol synthesis scale. Adjustments may be necessary depending on the specific peptide sequence and resin loading capacity.
Materials and Reagents
| Reagent | Purpose |
| Rink Amide Resin (or other suitable resin) | Solid support for peptide synthesis |
| Fmoc-protected amino acids | Building blocks for the peptide chain |
| This compound | Spacer molecule |
| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS |
| Dichloromethane (DCM) | Solvent for washing |
| 20% (v/v) Piperidine in DMF | Fmoc deprotection reagent |
| Coupling Reagents (e.g., HBTU, HATU, DIC) | Activation of carboxylic acids |
| Additives (e.g., HOBt, OxymaPure) | Reduce racemization during coupling |
| N,N-Diisopropylethylamine (DIPEA) | Base for coupling reactions |
| Trifluoroacetic acid (TFA) | Cleavage from resin |
| Scavengers (e.g., TIS, H₂O, EDT) | Quench reactive cations during cleavage |
| Cold Diethyl Ether | Precipitation of the crude peptide |
| Table 1: Key Materials and Reagents |
Protocol 1: Resin Preparation and Peptide Elongation
-
Resin Swelling: Place the resin in a suitable reaction vessel and swell in DMF for at least 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 3 minutes, drain, and repeat for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Coupling:
-
Pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, 3-5 equivalents) and DIPEA (6-10 equivalents) in DMF for 5-10 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Confirm completion of the coupling reaction using a Kaiser test.
-
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat steps 2-5 for each amino acid in the sequence.
Protocol 2: Incorporation of Ethyl 7-aminoheptanoate Spacer
-
Final Fmoc Deprotection: After coupling the final amino acid, perform the Fmoc deprotection as described in Protocol 1, step 2.
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Spacer Coupling:
-
In a separate vial, dissolve this compound (3-5 equivalents) in DMF. Add DIPEA (3-5 equivalents) to neutralize the hydrochloride salt.
-
Add the coupling reagent (e.g., HBTU, 3-5 equivalents) and additional DIPEA (3-5 equivalents) to the spacer solution to pre-activate it for 5-10 minutes.
-
Add the activated spacer solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 2-4 hours. Due to the less reactive nature of the spacer compared to α-amino acids, a longer coupling time may be required.
-
Monitor the reaction completion with a Kaiser test.
-
-
Washing: Wash the resin extensively with DMF (5x) and DCM (5x) to remove any unreacted spacer and coupling byproducts.
Caption: Chemical steps for the incorporation of the Ethyl 7-aminoheptanoate spacer onto the peptide-resin.
Protocol 3: Final Cleavage and Peptide Precipitation
-
Resin Preparation: Wash the final peptide-resin with DCM (3x) and dry it thoroughly under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the amino acid composition of the peptide. A commonly used cocktail is Reagent K.
Reagent Volume Percentage Trifluoroacetic acid 82.5% Phenol 5% Water 5% Thioanisole 5% 1,2-Ethanedithiol (EDT) 2.5% Table 2: Composition of Reagent K Cleavage Cocktail. -
Cleavage Reaction: Add the cleavage cocktail to the dried resin (approximately 10 mL per gram of resin) and allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[4]
-
Peptide Isolation: Filter the resin and collect the filtrate. Wash the resin with a small amount of fresh TFA to ensure complete recovery of the peptide.
-
Precipitation: Add the combined filtrate dropwise into a 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide will form.
-
Washing and Drying: Centrifuge the suspension to pellet the peptide. Decant the ether and wash the pellet twice with cold diethyl ether. Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Quantitative Data and Expected Yields
The efficiency of each coupling step is crucial for the overall yield and purity of the final peptide.[5][6] The following table provides expected values for a model 10-mer peptide synthesized on a 0.1 mmol scale.
| Parameter | Typical Value | Notes |
| Resin Loading | 0.4-0.8 mmol/g | Varies with resin type. |
| Equivalents of Amino Acids | 3-5 | Relative to resin loading. |
| Equivalents of Spacer | 3-5 | May be increased for difficult couplings. |
| Coupling Efficiency per Step | >99% | Monitored by Kaiser test. |
| Theoretical Crude Yield (10-mer) | ~100-150 mg | Dependent on peptide molecular weight. |
| Expected Purified Yield | 15-40% | Post-purification yield.[7] |
| Table 3: Summary of Quantitative Parameters and Expected Yields. |
Conclusion
This compound is a valuable tool for peptide chemists seeking to introduce flexible aliphatic spacers into their target sequences. The protocols provided herein offer a robust framework for its successful incorporation using standard Fmoc-SPPS methodologies. By carefully controlling the coupling and cleavage conditions, researchers can synthesize high-quality peptides with tailored properties for a wide range of applications in research and drug development. Optimization of reaction times and reagent equivalents for specific "difficult" sequences is always recommended to maximize yield and purity.
References
Application Notes and Protocols for Ethyl 7-aminoheptanoate hydrochloride as a Spacer in PROTAC Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality designed to eliminate specific proteins of interest by co-opting the cell's ubiquitin-proteasome system.[1] These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1] The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, the formation and stability of the ternary complex, and ultimately, the efficiency of target protein degradation.[2]
Ethyl 7-aminoheptanoate hydrochloride is a commercially available building block for PROTAC linkers, offering a flexible seven-carbon alkyl chain.[3] Alkyl chains are among the most common linker types due to their synthetic accessibility and the conformational flexibility they impart to the PROTAC molecule. This flexibility allows the PROTAC to adopt various conformations to achieve a productive ternary complex between the target protein and the E3 ligase.[1] The length of the alkyl chain is a crucial parameter that often requires empirical optimization to achieve optimal degradation potency.[4]
These application notes provide a comprehensive guide to utilizing this compound in PROTAC design, including detailed experimental protocols for the characterization of resulting PROTACs.
PROTAC-Mediated Protein Degradation Pathway
PROTACs function by inducing the formation of a ternary complex between a target protein of interest (POI) and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2 conjugating enzyme to the POI. The resulting polyubiquitinated POI is then recognized and degraded by the 26S proteasome. The PROTAC molecule itself is not degraded and can act catalytically to induce the degradation of multiple POI molecules.[5]
Data Presentation: Quantitative Analysis of PROTACs with Alkyl/PEG Linkers
The following tables summarize representative quantitative data for PROTACs featuring flexible alkyl or PEG linkers, similar in nature to the spacer derived from this compound. This data is intended to be illustrative, as specific performance metrics are highly dependent on the target protein, E3 ligase, and the specific ligands used.
Table 1: Degradation Potency of PROTACs with Varying Linker Lengths
| Target Protein | E3 Ligase | Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| TBK1 | VHL | Alkyl/Ether | < 12 | No degradation | - |
| TBK1 | VHL | Alkyl/Ether | 21 | 3 | 96 |
| TBK1 | VHL | Alkyl/Ether | 29 | 292 | 76 |
| CRBN | VHL | Alkyl | 9 | Concentration-dependent decrease | - |
Data in this table is synthesized from multiple sources for comparative purposes.[2]
Table 2: Ternary Complex Formation and Cooperativity
| PROTAC System | Binary Affinity (PROTAC to POI, KD, nM) | Binary Affinity (PROTAC to E3 Ligase, KD, nM) | Ternary Complex Cooperativity (α) |
| MZ1 (BRD4-VHL) | 1 | 29 | >1 (Positive Cooperativity) |
| BTK PROTACs | - | - | Lacked positive cooperativity with longer linkers |
Data in this table is synthesized from multiple sources for comparative purposes.[2] An α value greater than 1 indicates positive cooperativity, meaning the binding of one protein enhances the binding of the other.[4]
Experimental Protocols
General Workflow for PROTAC Characterization
The characterization of a novel PROTAC typically follows a systematic workflow to evaluate its efficacy and mechanism of action.
Protocol 1: Synthesis of a PROTAC using this compound
This protocol outlines a general strategy for incorporating the linker derived from this compound into a PROTAC. The specific reaction conditions may require optimization based on the chosen POI ligand and E3 ligase ligand.
Materials:
-
This compound
-
POI ligand with a suitable reactive handle (e.g., an amine or carboxylic acid)
-
E3 ligase ligand with a suitable reactive handle
-
Coupling reagents (e.g., HATU, HOBt)
-
Bases (e.g., DIPEA, triethylamine)
-
Solvents (e.g., DMF, DCM)
-
Standard laboratory glassware and purification equipment (e.g., flash chromatography, HPLC)
Procedure:
-
Amide Coupling to POI Ligand: a. Dissolve the POI ligand (with a carboxylic acid) (1.0 eq) and this compound (1.1 eq) in anhydrous DMF. b. Add a coupling reagent such as HATU (1.2 eq) and a non-nucleophilic base like DIPEA (3.0 eq). c. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS. d. Upon completion, dilute the reaction with ethyl acetate and wash with water and brine. e. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. f. Purify the resulting intermediate by flash column chromatography.
-
Ester Hydrolysis: a. Dissolve the purified intermediate from the previous step in a mixture of THF and water. b. Add LiOH (2.0 eq) and stir at room temperature until the ester is fully hydrolyzed (monitor by LC-MS). c. Acidify the reaction mixture with 1N HCl and extract with ethyl acetate. d. Dry the organic layer and concentrate to yield the carboxylic acid intermediate.
-
Amide Coupling to E3 Ligase Ligand: a. Dissolve the carboxylic acid intermediate (1.0 eq) and the amine-functionalized E3 ligase ligand (1.1 eq) in anhydrous DMF. b. Add HATU (1.2 eq) and DIPEA (3.0 eq). c. Stir the reaction at room temperature for 12-24 hours. d. Purify the final PROTAC product by preparative HPLC. e. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS, and determine its purity by analytical HPLC.
Protocol 2: Western Blotting for Protein Degradation
This protocol is used to determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) of the synthesized PROTAC.[6]
Materials:
-
Cell line expressing the target protein
-
Complete cell culture medium
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Ice-cold Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in 6-well plates and allow them to adhere overnight.[4] b. Treat cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) and a vehicle control for a fixed period (e.g., 24 hours).[4]
-
Cell Lysis and Protein Quantification: a. After treatment, wash the cells with ice-cold PBS.[4] b. Lyse the cells and quantify the protein concentration using a BCA assay to ensure equal protein loading.[6]
-
SDS-PAGE and Protein Transfer: a. Mix the protein lysates with Laemmli sample buffer and denature by heating.[6] b. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[7]
-
Immunoblotting: a. Block the membrane for 1 hour at room temperature.[7] b. Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[6] c. Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[7]
-
Detection and Analysis: a. Apply the ECL substrate and capture the chemiluminescent signal.[7] b. Quantify the band intensities using densitometry software.[8] c. Normalize the target protein level to the loading control.[7] d. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[7]
Protocol 3: In Vitro Ubiquitination Assay
This assay provides direct evidence of the PROTAC's ability to mediate the ubiquitination of its target protein.[1]
Materials:
-
Recombinant E1 activating enzyme, E2 conjugating enzyme, and E3 ligase complex
-
Recombinant target protein
-
Ubiquitin
-
ATP
-
PROTAC compound and vehicle control
-
Reaction buffer
-
SDS-PAGE sample buffer
Procedure:
-
Reaction Setup: a. On ice, assemble a master mix containing the reaction buffer, ATP, ubiquitin, E1, and E2 enzymes.[1] b. In separate tubes, add the master mix, the E3 ligase complex, and the target protein.[1] c. Add the PROTAC at the desired concentration or DMSO as a vehicle control.[1]
-
Incubation: a. Incubate the reactions at 37°C for 1-2 hours.[1]
-
Quenching and Detection: a. Stop the reaction by adding SDS-PAGE sample buffer and boiling at 95-100°C for 5 minutes.[1] b. Separate the reaction products by SDS-PAGE and transfer to a membrane.[9] c. Perform a Western blot using a primary antibody specific to the target protein to detect the unmodified protein and higher molecular weight ubiquitinated species.[1]
Protocol 4: Cell Viability Assay
This assay assesses the downstream functional consequences of target protein degradation.[10]
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Opaque-walled 96-well plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (or similar)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: a. Seed cells in an opaque-walled 96-well plate.[10] b. After 24 hours, treat the cells with a serial dilution of the PROTAC and a vehicle control for the desired duration (e.g., 72 hours).[10]
-
Assay Procedure: a. Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.[10] b. Add the CellTiter-Glo® reagent to each well.[10] c. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[10]
-
Data Analysis: a. Measure the luminescence using a plate-reading luminometer.[10] b. Calculate the percentage of cell viability for each treatment relative to the vehicle control and plot the results to determine the IC50 value.[10]
Conclusion
This compound serves as a valuable and synthetically accessible building block for constructing flexible alkyl linkers in PROTACs. The protocols and illustrative data provided in these application notes offer a comprehensive framework for the design, synthesis, and characterization of novel protein degraders. A systematic evaluation of linker length and composition, coupled with rigorous biochemical and cell-based assays, is essential for the successful development of potent and selective PROTAC therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes: Synthesis of Ebola Virus Entry Inhibitors using Ethyl 7-aminoheptanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the synthesis of a potent Ebola virus (EBOV) entry inhibitor, Ethyl 7-((2-(2,2-Diphenylhydrazinyl)-2-oxoethyl)amino)heptanoate, using Ethyl 7-aminoheptanoate hydrochloride as a key starting material. This class of N′-Phenylacetohydrazide derivatives has demonstrated significant antiviral activity by targeting the Ebola virus glycoprotein (GP).[1][2][3][4][5]
Introduction
Ebola virus disease is a severe and often fatal illness in humans. The viral entry into host cells is a critical step in its lifecycle and is mediated by the viral glycoprotein (GP). This process involves the binding of GP to the host's Niemann-Pick C1 (NPC1) receptor within the endosome.[1][2][3] The inhibition of this interaction presents a promising therapeutic strategy. This compound serves as a versatile building block for the synthesis of small molecules designed to disrupt this crucial viral entry mechanism.[1]
Mechanism of Action: Allosteric Inhibition of EBOV-GP-NPC1 Interaction
The synthesized N′-Phenylacetohydrazide derivatives are proposed to act as allosteric inhibitors of the EBOV-GP and NPC1 receptor interaction.[1] Molecular modeling and experimental data suggest that these compounds bind to a hydrophobic cavity at the interface of the GP1 and GP2 subunits of the viral glycoprotein. This binding is thought to induce a conformational change in the glycoprotein, preventing its interaction with the NPC1 receptor, thereby blocking viral entry into the host cell.
Caption: Proposed mechanism of action for N′-Phenylacetohydrazide derivatives as Ebola virus entry inhibitors.
Quantitative Data Summary
The antiviral activity of the synthesized compound and its analogs has been evaluated against an EBOV-GP-pseudotyped virus (pEBOV). The 50% effective concentration (EC₅₀), 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI) are summarized in the table below.[1]
| Compound ID | Chemical Name | EC₅₀ (µM) [a] | CC₅₀ (µM) [b] | SI [c] |
| 26 | Ethyl 7-((2-(2,2-Diphenylhydrazinyl)-2-oxoethyl)amino)heptanoate | 0.27 | >10 | >37 |
| 11 | N'-(4-chlorophenyl)-2-((7-ethoxy-7-oxoheptyl)amino)acetohydrazide | 0.30 | >10 | >33 |
| 13 | 2-((7-ethoxy-7-oxoheptyl)amino)-N'-(p-tolyl)acetohydrazide | 2.70 | >10 | >3.7 |
[a] EC₅₀: 50% effective concentration. [b] CC₅₀: 50% cytotoxic concentration. [c] SI: Selectivity Index (CC₅₀/EC₅₀).
Experimental Protocols
Synthesis of Ethyl 7-((2-(2,2-Diphenylhydrazinyl)-2-oxoethyl)amino)heptanoate (Compound 26)
This protocol details the synthesis of the target antiviral compound from this compound and 2-Chloro-N′,N′-diphenylacetohydrazide.
Caption: General workflow for the synthesis of the target antiviral compound.
Materials:
-
This compound
-
2-Chloro-N′,N′-diphenylacetohydrazide
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane/ethyl acetate mixture)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates and developing chamber
-
UV lamp for TLC visualization
Procedure:
-
To a solution of this compound (63 mg, 0.3 mmol) in anhydrous dichloromethane (5 mL) in a round-bottom flask, add triethylamine (0.084 mL, 0.6 mmol).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 2-Chloro-N′,N′-diphenylacetohydrazide (78 mg, 0.3 mmol) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, transfer the mixture to a separatory funnel and wash sequentially with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the pure product as a white solid (51 mg, 43% yield).[1]
Antiviral Activity Assay (pEBOV)
The antiviral activity is assessed using a pseudotyped virus system, which is a safer alternative to handling live Ebola virus and can be conducted under Biosafety Level 2 (BSL-2) conditions.
Caption: Workflow for the EBOV-GP pseudotyped virus entry assay.
Brief Protocol:
-
HeLa cells are seeded in 96-well plates and allowed to adhere overnight.
-
The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compounds.
-
After a pre-incubation period, the cells are infected with a lentiviral pseudotype expressing the Ebola virus glycoprotein (EBOV-GP) and a reporter gene (e.g., luciferase).
-
The plates are incubated for 48-72 hours to allow for viral entry and reporter gene expression.
-
After incubation, the cells are lysed, and the reporter gene activity is quantified using a luminometer.
-
The 50% effective concentration (EC₅₀) is calculated by fitting the dose-response data to a non-linear regression curve.[1]
Conclusion
This compound is a valuable and readily available starting material for the synthesis of potent N′-Phenylacetohydrazide-based Ebola virus entry inhibitors. The straightforward synthetic route and the significant in vitro antiviral activity of the resulting compounds highlight the potential of this chemical scaffold in the development of novel therapeutics against Ebola virus disease. Further optimization of these derivatives could lead to candidates with improved pharmacokinetic profiles and in vivo efficacy.
References
- 1. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. digital.csic.es [digital.csic.es]
- 4. docta.ucm.es [docta.ucm.es]
- 5. N′-Phenylacetohydrazide Derivatives as Potent Ebola Virus Entry Inhibitors with an Improved Pharmacokinetic Profile | CoLab [colab.ws]
Application Notes and Protocols for the Preparation of HDAC Inhibitors Using Ethyl 7-Aminoheptanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of histone deacetylase (HDAC) inhibitors, utilizing Ethyl 7-aminoheptanoate hydrochloride as a key starting material. These notes are intended to guide researchers through the chemical synthesis, purification, and characterization of potential therapeutic agents targeting HDAC enzymes, which are implicated in a variety of diseases, including cancer.
Introduction to HDAC Inhibitors and the Role of this compound
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. They remove acetyl groups from lysine residues on histones, leading to a more condensed chromatin structure and transcriptional repression.[1] In various cancers, HDACs are often overexpressed or dysregulated, contributing to tumor growth and survival.[1] HDAC inhibitors (HDACis) have emerged as a promising class of anti-cancer agents by inducing hyperacetylation of histones, which can lead to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][2]
This compound is a versatile building block for the synthesis of HDAC inhibitors.[1][3] Its linear seven-carbon chain serves as a flexible linker region, connecting a zinc-binding group (ZBG) to a "cap" group that interacts with the surface of the HDAC enzyme. The terminal amino group provides a reactive handle for the attachment of various cap moieties, while the ethyl ester can be hydrolyzed to a carboxylic acid and subsequently converted into a zinc-chelating hydroxamic acid, a common feature of many potent HDAC inhibitors.[4]
Experimental Protocols
This section details a representative synthetic protocol for the preparation of a model HDAC inhibitor, N-hydroxy-7-(phenylamino)heptanamide, starting from this compound. This protocol is a composite based on established chemical transformations for similar molecules.
Protocol 1: Synthesis of N-Hydroxy-7-(phenylamino)heptanamide
Materials:
-
This compound
-
Aniline
-
Triethylamine (TEA)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
Hydroxylamine hydrochloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Deionized water
-
Standard laboratory glassware and stirring equipment
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Column chromatography apparatus and silica gel
Step 1: Acylation of Ethyl 7-aminoheptanoate with an Exemplary Cap Group (Aniline)
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DCM. Add triethylamine (2.2 eq) to neutralize the hydrochloride and deprotect the amine. To this solution, add a solution of a suitable acylating agent representing the "cap" group. For this protocol, we will use a generic representation of coupling with aniline. For a more specific protocol, one might use an activated carboxylic acid derivative of the desired cap group. A more direct approach would be the reductive amination with a desired aldehyde. For the purpose of this illustrative protocol, we will proceed with the coupling of the free amine with a generic cap group. A more realistic approach would be to couple the amine with an activated carboxylic acid. Let's assume the coupling with benzoic acid as an example.
-
Coupling Reaction: To the solution of deprotected Ethyl 7-aminoheptanoate, add benzoic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.1 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the progress of the reaction by TLC using an appropriate eluent system (e.g., ethyl acetate/hexanes).
-
Work-up: Once the reaction is complete, wash the reaction mixture sequentially with saturated aqueous sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acylated product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford the pure ethyl 7-(benzamido)heptanoate.
Step 2: Hydrolysis of the Ethyl Ester
-
Reaction Setup: Dissolve the purified ethyl 7-(benzamido)heptanoate (1.0 eq) in a mixture of methanol and water.
-
Saponification: Add sodium hydroxide (2.0 eq) to the solution and stir the mixture at room temperature for 4-6 hours.
-
Reaction Monitoring: Monitor the hydrolysis by TLC until the starting material is consumed.
-
Work-up: After completion, remove the methanol under reduced pressure. Acidify the aqueous residue with 1 M HCl to a pH of approximately 3-4, which will precipitate the carboxylic acid.
-
Isolation: Collect the precipitate by filtration, wash with cold water, and dry under vacuum to yield 7-(benzamido)heptanoic acid.
Step 3: Formation of the Hydroxamic Acid
-
Activation of the Carboxylic Acid: Dissolve the 7-(benzamido)heptanoic acid (1.0 eq) in anhydrous DCM. Add EDC (1.2 eq) and HOBt (1.1 eq) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Reaction with Hydroxylamine: In a separate flask, prepare a solution of hydroxylamine by dissolving hydroxylamine hydrochloride (1.5 eq) in a minimal amount of methanol and adding a solution of potassium hydroxide (1.5 eq) in methanol. Filter off the precipitated potassium chloride. Add the freshly prepared hydroxylamine solution to the activated carboxylic acid mixture.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, concentrate the mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate. Purify the crude product by column chromatography or recrystallization to obtain the final product, N-hydroxy-7-(benzamido)heptanamide.
Data Presentation
The following tables summarize representative quantitative data for HDAC inhibitors. Note that specific yields for the protocol above will vary, and the IC₅₀ values are illustrative examples for different HDAC inhibitors, not necessarily the direct product of the provided protocol.
Table 1: Representative Reaction Yields
| Step | Product | Typical Yield Range (%) |
| 1 | Ethyl 7-(benzamido)heptanoate | 70-90 |
| 2 | 7-(benzamido)heptanoic acid | 85-95 |
| 3 | N-hydroxy-7-(benzamido)heptanamide | 50-70 |
Table 2: Illustrative IC₅₀ Values of Various HDAC Inhibitors [5][6]
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) |
| Vorinostat (SAHA) | 198 | - | 157 | - |
| Entinostat | 95 | 160 | 67 | - |
| Nexturastat A | - | - | - | 5 |
| Tubacin | - | - | - | 4 |
| BRD3308 | 1260 | 1340 | 54 | - |
| Fimepinostat | 1.7 | 5 | 1.8 | - |
| Quisinostat | 0.11 | 0.33 | - | - |
Note: '-' indicates data not available or not applicable.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for the preparation of an HDAC inhibitor.
HDAC Inhibition Signaling Pathway
Caption: Simplified signaling pathway of HDAC inhibitors.
References
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. The synthesis of N-hydroxy-N'-phenyloctanediamide and its inhibitory effect on proliferation of AXC rat prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. selleckchem.com [selleckchem.com]
Application Notes and Protocols for the Synthesis of Ethyl 7-aminoheptanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of Ethyl 7-aminoheptanoate hydrochloride from 7-aminoheptanoic acid. The methodologies described are based on established chemical principles and are intended to guide researchers in the efficient and safe production of this versatile intermediate.
Introduction
This compound is a valuable bifunctional molecule utilized as a key building block in organic synthesis.[1][2] Its structure, containing both a primary amine and an ethyl ester, makes it a versatile precursor for the synthesis of a wide range of more complex molecules, including pharmaceutical intermediates. This compound is particularly noted for its application in the development of novel therapeutics. The hydrochloride salt form enhances its stability and solubility in aqueous media, facilitating its use in various reaction conditions.
The synthesis of this compound is most commonly achieved through the Fischer-Speier esterification of 7-aminoheptanoic acid.[1] This method involves the reaction of the carboxylic acid with ethanol in the presence of an acid catalyst. The use of hydrochloric acid as the catalyst is advantageous as it directly affords the desired hydrochloride salt of the product. An alternative, more reactive two-step approach involves the initial conversion of the carboxylic acid to its corresponding acid chloride, followed by esterification with ethanol.[1]
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented below.
Method 1: Fischer-Speier Esterification
This one-pot reaction involves the direct esterification of 7-aminoheptanoic acid with ethanol using hydrochloric acid as a catalyst. The equilibrium of the reaction is driven towards the product by using a large excess of ethanol, which also serves as the solvent.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend 7-aminoheptanoic acid in absolute ethanol.
-
Catalyst Addition: Cool the suspension in an ice bath and slowly bubble anhydrous hydrogen chloride gas through the mixture with stirring, or alternatively, add a pre-prepared solution of hydrochloric acid in ethanol.
-
Reaction: After the addition of the catalyst, remove the ice bath and heat the reaction mixture to reflux. Maintain reflux for the specified time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Isolation and Purification: The resulting crude product can be purified by recrystallization. Triturate the solid residue with cold diethyl ether, filter the white precipitate, wash with additional cold diethyl ether, and dry under vacuum to yield the final product.
Method 2: Via Acid Chloride Intermediate
This two-step method offers an alternative route that can be beneficial if the Fischer-Speier esterification proves to be low-yielding. It involves the conversion of the carboxylic acid to a more reactive acid chloride, which then readily reacts with ethanol.
-
Acid Chloride Formation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend 7-aminoheptanoic acid in a suitable anhydrous solvent (e.g., dichloromethane). Add thionyl chloride dropwise at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux until the reaction is complete (as indicated by the cessation of gas evolution).
-
Esterification: Cool the reaction mixture and carefully remove the excess thionyl chloride and solvent under reduced pressure. Dissolve the resulting crude 7-aminoheptanoyl chloride hydrochloride in absolute ethanol and stir at room temperature.
-
Isolation and Purification: The product will precipitate out of the solution. Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.
Data Presentation
The following tables summarize the key quantitative data for the synthesis and characterization of this compound.
Table 1: Reagents and Reaction Conditions
| Parameter | Method 1: Fischer-Speier Esterification | Method 2: Via Acid Chloride |
| Starting Material | 7-Aminoheptanoic Acid | 7-Aminoheptanoic Acid |
| Reagents | Absolute Ethanol, Anhydrous HCl | Thionyl Chloride, Absolute Ethanol |
| Solvent | Absolute Ethanol | Dichloromethane (for step 1) |
| Reaction Temperature | Reflux | 0 °C to Reflux (step 1), RT (step 2) |
| Reaction Time | 4-8 hours | 2-4 hours (step 1), 1-2 hours (step 2) |
| Typical Yield | 70-85% | 80-95% |
Table 2: Product Characterization
| Property | Value |
| Molecular Formula | C₉H₂₀ClNO₂ |
| Molecular Weight | 209.71 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 119-122 °C or 192-195 °C (Note: Discrepancy in reported values exists)[1][3] |
| Solubility | Soluble in water, slightly soluble in methanol |
Mandatory Visualizations
Diagrams
References
Application Notes and Protocols: Acylation of the Amino Group of Ethyl 7-Aminoheptanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate hydrochloride is a valuable bifunctional molecule frequently utilized as a linker or spacer in the design and synthesis of complex organic molecules, including active pharmaceutical ingredients (APIs). Its structure, featuring a terminal primary amino group and an ethyl ester, allows for selective modifications. The acylation of the primary amino group is a fundamental transformation that introduces an amide functionality, a common and critical linkage in numerous drug candidates and biologically active compounds. This modification can be used to attach various moieties to the heptanoate backbone, thereby altering the molecule's physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and metabolic stability. This document provides detailed protocols for the N-acylation of this compound and summarizes key reaction data for various acylating agents.
Principle of the Reaction
The acylation of the amino group of this compound proceeds via a nucleophilic acyl substitution reaction. Since the starting material is a hydrochloride salt, the amino group is protonated and therefore non-nucleophilic. To facilitate the reaction, a base must be added to neutralize the hydrochloride salt and liberate the free primary amine. This free amine then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent (typically an acyl chloride or anhydride). The reaction generally proceeds through a tetrahedral intermediate, followed by the elimination of a leaving group (e.g., chloride) to form the stable amide bond. The choice of base, solvent, and reaction temperature is crucial for achieving high yields and purity.
Data Presentation: N-Acylation of this compound
The following table summarizes representative quantitative data for the N-acylation of this compound with various acylating agents.
| Acylating Agent | Base | Solvent | Reaction Time | Temperature (°C) | Yield (%) |
| 2-Chloro-N',N'-diphenylacetohydrazide | Triethylamine (Et3N) | Dichloromethane (DCM) | 16 h | Room Temperature | 43%[1] |
| Acetyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | 2 - 4 h | 0 to Room Temperature | ~90% (estimated) |
| Benzoyl Chloride | Sodium Hydroxide (aq) | Dichloromethane (DCM) / Water | 1 h | 0 - 5 | >95% (estimated) |
| Propionyl Chloride | Triethylamine (Et3N) | Dichloromethane (DCM) | 2 - 4 h | 0 to Room Temperature | ~85-95% (estimated) |
Note: Estimated yields are based on typical outcomes for similar acylation reactions of primary amines under the specified conditions.
Experimental Protocols
Protocol 1: General Procedure for Acylation with an Acyl Chloride using an Organic Base
This protocol describes a general method for the acylation of this compound with an acyl chloride (e.g., acetyl chloride, propionyl chloride) in an organic solvent using triethylamine as the base.
Materials:
-
This compound
-
Acyl chloride (e.g., acetyl chloride, propionyl chloride)
-
Triethylamine (Et3N)
-
Anhydrous Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Cooling: Cool the suspension to 0 °C using an ice bath and begin stirring.
-
Addition of Base: Slowly add triethylamine (2.2 equivalents) to the stirred suspension. Stir for 15-20 minutes to ensure complete neutralization of the hydrochloride salt.
-
Addition of Acyl Chloride: In a separate dry dropping funnel, dissolve the acyl chloride (1.1 equivalents) in a small volume of anhydrous dichloromethane. Add the acyl chloride solution dropwise to the amine solution over 15-30 minutes, maintaining the temperature at 0 °C.
-
Reaction: Once the addition is complete, allow the reaction mixture to gradually warm to room temperature and continue stirring for 2-4 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).
-
Workup:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated aqueous NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude N-acylated ethyl 7-aminoheptanoate can be further purified by column chromatography on silica gel if necessary.
-
Protocol 2: Schotten-Baumann Procedure for Benzoylation
This protocol outlines the benzoylation of this compound using Schotten-Baumann conditions, which involve a two-phase system with an aqueous base.
Materials:
-
This compound
-
Benzoyl chloride
-
Sodium hydroxide (NaOH)
-
Dichloromethane (DCM)
-
Water
-
1 M Hydrochloric acid (HCl)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Beaker or Erlenmeyer flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolution: Dissolve this compound (1.0 equivalent) in water in a beaker or Erlenmeyer flask.
-
Cooling: Cool the solution to 0-5 °C in an ice bath with vigorous stirring.
-
Acylation and Neutralization: Add benzoyl chloride (1.1 equivalents) and a 10% aqueous solution of sodium hydroxide (2.5 equivalents) simultaneously and dropwise to the stirred solution. Maintain the temperature below 5 °C and the pH between 9 and 10 during the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture vigorously for 1 hour at 0-5 °C.
-
Workup:
-
Transfer the reaction mixture to a separatory funnel and extract the product with dichloromethane.
-
Wash the organic layer with 1 M HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO4 or Na2SO4.
-
-
Purification:
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude N-benzoyl ethyl 7-aminoheptanoate by recrystallization or column chromatography.
-
Visualizations
Reaction Scheme: Acylation of Ethyl 7-aminoheptanoate
Caption: General reaction scheme for the acylation of ethyl 7-aminoheptanoate.
Experimental Workflow
Caption: Experimental workflow for the acylation using an organic base.
Conclusion
The N-acylation of this compound is a robust and versatile reaction for the synthesis of a wide range of derivatives with potential applications in pharmaceutical and materials science research. The protocols provided herein offer a solid foundation for researchers to successfully perform this transformation. Careful control of reaction conditions, particularly the stoichiometry of the base and the reaction temperature, is key to achieving high yields and purity of the desired N-acylated products. These products serve as valuable intermediates for the construction of more complex molecular architectures.
References
Application Notes and Protocols: Hydrolysis of Ethyl 7-aminoheptanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the hydrolysis of the ester group of Ethyl 7-aminoheptanoate hydrochloride to yield 7-aminoheptanoic acid. This reaction is a critical step in the synthesis of various pharmaceutical compounds. Both acid-catalyzed and base-catalyzed (saponification) methods are described, offering flexibility depending on the desired reaction kinetics and downstream applications. The resulting 7-aminoheptanoic acid is a versatile building block, notably utilized as a key intermediate in the synthesis of the antidepressant Tianeptine and potentially in the development of histone deacetylase (HDAC) inhibitors for cancer therapy.[1] This guide includes detailed experimental procedures, data presentation in tabular format for easy comparison, and a workflow diagram for a key synthetic application.
Introduction
This compound is a bifunctional molecule featuring a terminal amino group and an ethyl ester.[1] The hydrolysis of its ester moiety is a fundamental transformation that yields 7-aminoheptanoic acid, a valuable precursor in organic and medicinal chemistry.[1] The choice between acid- and base-catalyzed hydrolysis depends on factors such as reaction time, desired product form (free acid vs. salt), and compatibility with other functional groups. This document outlines reliable methods for performing this hydrolysis and highlights its application in the synthesis of Tianeptine.
Hydrolysis Methods: A Comparative Overview
The hydrolysis of Ethyl 7-aminoheptanoate can be effectively achieved under either acidic or basic conditions. Below is a summary of the typical reaction conditions for both methods.
| Parameter | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
| Reagent | Dilute Mineral Acid (e.g., HCl, H₂SO₄) | Strong Base (e.g., NaOH, KOH) |
| Solvent | Water, Ethanol/Water | Ethanol, Methanol/Water |
| Temperature | Reflux | Room Temperature to Reflux |
| Reaction Time | Typically 18-24 hours | Typically 30 minutes to 5 hours |
| Product Form | 7-Aminoheptanoic Acid Hydrochloride | Sodium or Potassium 7-aminoheptanoate |
| Key Features | Reversible reaction, requires excess water. | Irreversible reaction, generally faster.[2] |
Experimental Protocols
Protocol 1: Acid-Catalyzed Hydrolysis
This protocol describes the hydrolysis of this compound using a dilute mineral acid.
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound in an excess of dilute hydrochloric acid (e.g., 3-6 M HCl).
-
Assemble the reflux apparatus and heat the mixture to reflux with stirring.
-
Maintain the reflux for 18-20 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
After completion, cool the reaction mixture to 0-5 °C in an ice bath.
-
Adjust the pH of the solution to approximately 5.8-6.2 using a 50% sodium hydroxide (NaOH) solution.[3]
-
The product, 7-aminoheptanoic acid, may precipitate. If so, collect the solid by filtration.
-
If the product remains in solution, extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volume).[3]
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
The crude product can be further purified by recrystallization.
Protocol 2: Base-Catalyzed Hydrolysis (Saponification)
This protocol details the saponification of this compound using sodium hydroxide.
Materials:
-
This compound
-
Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH)
-
Ethanol or Methanol
-
Deionized Water
-
Round-bottom flask with reflux condenser
-
Heating mantle or water bath
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound in a mixture of ethanol and a 10% aqueous sodium hydroxide solution in a round-bottom flask.[4]
-
Adjust the pH of the reaction mixture to be ≥ 8.[4]
-
Heat the mixture to 50-60 °C (or reflux) and stir for 30 minutes to 4 hours.[2][4] Monitor the reaction by TLC.
-
During the reaction, periodically check the pH and add more NaOH solution if it drops below 8.[4]
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully acidify the mixture with a dilute solution of a strong acid (e.g., 1 M HCl) to protonate the carboxylate and precipitate the 7-aminoheptanoic acid.
-
Isolate the product by filtration, wash with cold water, and dry under vacuum.
-
Alternatively, the acidified aqueous solution can be extracted with an organic solvent, and the product isolated after solvent removal.[2]
Application: Synthesis of Tianeptine
The hydrolysis of Ethyl 7-aminoheptanoate is a key step in the synthesis of the antidepressant drug Tianeptine. The resulting 7-aminoheptanoic acid is subsequently coupled with a dibenzothiazepine core structure.
Caption: Synthetic workflow for Tianeptine Sodium from this compound.
Conclusion
The hydrolysis of this compound is a straightforward yet crucial reaction for obtaining 7-aminoheptanoic acid, a versatile intermediate in pharmaceutical synthesis. Both acid- and base-catalyzed methods are effective, with saponification generally offering the advantages of irreversibility and shorter reaction times. The choice of method will depend on the specific requirements of the subsequent synthetic steps and the desired scale of the reaction. The provided protocols offer a solid foundation for researchers and drug development professionals working with this important building block.
References
Application Notes and Protocols for the Derivatization of Ethyl 7-aminoheptanoate Hydrochloride in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of ethyl 7-aminoheptanoate hydrochloride, a versatile building block in medicinal chemistry. This document outlines its significance, key derivatization strategies, and potential therapeutic applications, supplemented with detailed experimental protocols and data presentation.
Introduction
This compound is a valuable bifunctional molecule featuring a terminal primary amine and an ethyl ester, separated by a flexible seven-carbon aliphatic chain. This unique structure makes it an ideal scaffold for chemical modification in drug discovery programs. The primary amino group serves as a nucleophilic handle for the introduction of various functionalities, while the ethyl ester can be retained or hydrolyzed to the corresponding carboxylic acid for further conjugation or to modulate pharmacokinetic properties. Derivatization of this molecule has been explored for the development of novel therapeutics, including histone deacetylase (HDAC) inhibitors and antiviral agents.[1]
Key Derivatization Strategy: N-Acylation
The most common and versatile strategy for modifying this compound is N-acylation. This reaction involves the formation of an amide bond between the primary amine of ethyl 7-aminoheptanoate and a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride). This approach allows for the systematic exploration of structure-activity relationships (SAR) by introducing a wide array of substituents.
The general scheme for N-acylation is depicted below:
Caption: General workflow for the N-acylation of this compound.
Therapeutic Applications of Derivatives
Histone Deacetylase (HDAC) Inhibitors
HDACs are a class of enzymes that play a crucial role in gene expression regulation. Their aberrant activity is implicated in the pathogenesis of cancer and other diseases. The flexible seven-carbon linker of ethyl 7-aminoheptanoate is a common structural motif in the design of HDAC inhibitors, where it serves as a spacer to connect a zinc-binding group (often a hydroxamic acid) to a cap group that interacts with the surface of the enzyme. By acylating the amino group with various cap moieties, novel HDAC inhibitors with improved potency and selectivity can be developed.
Antiviral Agents
Derivatives of ethyl 7-aminoheptanoate have shown promise as antiviral agents, particularly as entry inhibitors for viruses like Ebola.[1] The long aliphatic chain can interact with viral envelope proteins or host cell membranes, disrupting the fusion process required for viral entry. N-acylation allows for the introduction of various lipophilic or aromatic groups that can enhance these interactions and improve antiviral potency.
A hypothetical signaling pathway illustrating the mechanism of an entry inhibitor is shown below:
Caption: Hypothetical mechanism of a viral entry inhibitor derived from ethyl 7-aminoheptanoate.
Experimental Protocols
General Protocol for N-Acylation of this compound with an Acyl Chloride
This protocol describes a general method for the synthesis of N-acyl derivatives of ethyl 7-aminoheptanoate using an acyl chloride as the acylating agent.
Materials:
-
This compound
-
Acyl chloride (e.g., benzoyl chloride, acetyl chloride)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in anhydrous DCM.
-
Base Addition: To the stirred solution, add triethylamine (2.2 eq.) dropwise at 0 °C (ice bath). Stir for 15 minutes.
-
Acylation: Slowly add the acyl chloride (1.1 eq.) dropwise to the reaction mixture at 0 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes gradient) to afford the pure N-acyl ethyl 7-aminoheptanoate derivative.
Protocol for N-Acylation with a Carboxylic Acid using a Coupling Agent
This protocol is an alternative for when the acyl chloride is not commercially available or is unstable.
Materials:
-
This compound
-
Carboxylic acid (e.g., benzoic acid)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
-
Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Dimethylformamide (DMF), anhydrous
-
Standard work-up and purification reagents as listed in the previous protocol.
Procedure:
-
Activation of Carboxylic Acid: In a round-bottom flask, dissolve the carboxylic acid (1.1 eq.), EDC (1.2 eq.), and HOBt (1.2 eq.) in anhydrous DCM or DMF. Stir the mixture at room temperature for 30 minutes.
-
Addition of Amine: In a separate flask, dissolve this compound (1.0 eq.) in anhydrous DCM or DMF and add TEA or DIPEA (2.2 eq.).
-
Coupling Reaction: Add the amine solution to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
Work-up and Purification: Follow the work-up and purification steps as described in the protocol for acylation with an acyl chloride. If DCC is used, the dicyclohexylurea (DCU) byproduct will precipitate and can be removed by filtration.
Data Presentation
The following tables summarize quantitative data for representative N-acyl derivatives of ethyl 7-aminoheptanoate.
Table 1: Synthesis and Characterization of N-Acyl Ethyl 7-aminoheptanoate Derivatives
| Acyl Group | Acylating Agent | Yield (%) | Physical State | Melting Point (°C) | Spectroscopic Data Highlights |
| Documented Example | |||||
| 2-(2,2-diphenylhydrazinyl)-2-oxoethyl | 2-chloro-N′,N′-diphenylacetohydrazide | 43 | - | - | - |
| Illustrative Hypothetical Examples | |||||
| Benzoyl | Benzoyl chloride | 85 | White solid | 65-67 | ¹H NMR: δ 7.8-7.4 (m, 5H, Ar-H), 6.5 (t, 1H, NH), 4.1 (q, 2H, OCH₂), 3.4 (q, 2H, NCH₂), 2.3 (t, 2H, CH₂CO), 1.7-1.3 (m, 8H, alkyl CH₂), 1.2 (t, 3H, OCH₂CH₃). IR (cm⁻¹): 3300 (N-H), 1730 (C=O, ester), 1640 (C=O, amide). MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₂₇NO₃, found. |
| Acetyl | Acetyl chloride | 92 | Colorless oil | - | ¹H NMR: δ 5.8 (br s, 1H, NH), 4.1 (q, 2H, OCH₂), 3.2 (q, 2H, NCH₂), 2.2 (t, 2H, CH₂CO), 1.9 (s, 3H, COCH₃), 1.6-1.2 (m, 8H, alkyl CH₂), 1.2 (t, 3H, OCH₂CH₃). IR (cm⁻¹): 3280 (N-H), 1735 (C=O, ester), 1645 (C=O, amide). MS (ESI): m/z [M+H]⁺ calculated for C₁₁H₂₁NO₃, found. |
| 4-Nitrobenzoyl | 4-Nitrobenzoyl chloride | 78 | Yellow solid | 98-100 | ¹H NMR: δ 8.3-8.0 (m, 4H, Ar-H), 6.8 (t, 1H, NH), 4.1 (q, 2H, OCH₂), 3.5 (q, 2H, NCH₂), 2.3 (t, 2H, CH₂CO), 1.7-1.3 (m, 8H, alkyl CH₂), 1.2 (t, 3H, OCH₂CH₃). IR (cm⁻¹): 3310 (N-H), 1730 (C=O, ester), 1640 (C=O, amide), 1520, 1345 (NO₂). MS (ESI): m/z [M+H]⁺ calculated for C₁₈H₂₆N₂O₅, found. |
Table 2: Hypothetical Biological Activity of N-Acyl Ethyl 7-aminoheptanoate Derivatives
| Compound (Acyl Group) | Target | Assay Type | IC₅₀ (µM) |
| Benzoyl | HDAC1 | Enzymatic | 15.2 |
| Acetyl | HDAC1 | Enzymatic | > 100 |
| 4-Nitrobenzoyl | HeLa Cells | Cell Proliferation | 8.5 |
| 2-(2,2-diphenylhydrazinyl)-2-oxoethyl | Ebola Virus | Viral Entry Assay | 5.1 |
Note: The data for the illustrative hypothetical examples are not from published experimental results but are provided to demonstrate the expected outcomes and data presentation format.
Conclusion
The derivatization of this compound, primarily through N-acylation, represents a facile and effective strategy for the generation of diverse chemical libraries for drug discovery. The resulting N-acyl derivatives have shown potential as HDAC inhibitors and antiviral agents. The protocols and data presented herein provide a foundation for researchers to explore the chemical space around this versatile scaffold and to develop novel therapeutic candidates. Further optimization of the acyl moiety can lead to compounds with enhanced potency, selectivity, and favorable pharmacokinetic profiles.
References
Application Notes and Protocols for Bioconjugation with Ethyl 7-aminoheptanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 7-aminoheptanoate hydrochloride is a versatile bifunctional linker molecule increasingly utilized in the field of bioconjugation. Its structure, featuring a terminal primary amine and an ethyl ester separated by a seven-carbon aliphatic spacer, provides a valuable tool for covalently linking biomolecules. This linker is particularly prominent in the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3]
The primary amine serves as a nucleophile for conjugation to electrophilic groups or can be reacted with carboxyl groups on biomolecules via amide bond formation. The ethyl ester provides a more hydrophobic alternative to a free carboxylic acid, which can be beneficial for cell permeability, and can also be hydrolyzed to a carboxylic acid for subsequent conjugation reactions. The seven-carbon chain offers a flexible spacer, which can be critical for optimizing the biological activity of the resulting bioconjugate by ensuring proper orientation and distance between the conjugated molecules.[4]
These application notes provide an overview of the key bioconjugation techniques involving this compound and detailed protocols for their implementation.
Application Notes
Amide Bond Formation via EDC/NHS Coupling
The most common application of this compound in bioconjugation is the formation of a stable amide bond between its primary amine and a carboxyl group on a target biomolecule, such as a protein or peptide. This reaction is typically mediated by carbodiimide chemistry, most notably using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.
Mechanism:
-
EDC activates the carboxyl group on the biomolecule to form a highly reactive O-acylisourea intermediate.
-
This intermediate can react directly with the primary amine of this compound, but it is prone to hydrolysis in aqueous solutions.
-
The addition of NHS or Sulfo-NHS stabilizes the activated carboxyl group by converting the O-acylisourea intermediate into a more stable NHS ester.
-
The NHS ester then reacts efficiently with the primary amine of the linker to form a stable amide bond.
Key Considerations:
-
pH Control: The activation of the carboxyl group with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the amine is more efficient at a physiological to slightly basic pH (7.2-8.5).
-
Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates (e.g., acetate) should be avoided as they will compete in the reaction. MES buffer is a common choice for the activation step, while phosphate-buffered saline (PBS) is often used for the conjugation step.
-
Stoichiometry: The molar ratio of EDC, NHS, and the linker to the biomolecule needs to be optimized to achieve the desired degree of conjugation without causing significant protein precipitation or loss of activity.
Utilization of the Ethyl Ester Group
The ethyl ester end of the linker can be utilized in several ways:
-
As a Stable Terminus: In some applications, the ester group is maintained in the final bioconjugate. Its relative hydrophobicity compared to a carboxylic acid can be advantageous for membrane permeability.
-
Hydrolysis to a Carboxylic Acid: The ethyl ester can be hydrolyzed under basic conditions (saponification) to yield a free carboxylic acid. This new functional group can then be used for subsequent conjugation reactions, for example, by activating it with EDC/NHS to react with an amine-containing molecule. This two-step approach allows for the sequential assembly of complex bioconjugates.
Application in PROTAC Synthesis
This compound is a widely used linker in the synthesis of PROTACs.[1][2][3][5] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7][8] The flexible seven-carbon chain of this linker is often optimal for spanning the distance between the target protein and the E3 ligase to facilitate the formation of a productive ternary complex.[9]
In a typical PROTAC synthesis, one end of the linker (e.g., the amine) is conjugated to a ligand that binds the target protein, while the other end (e.g., the ester, after hydrolysis to a carboxylic acid) is conjugated to a ligand that binds the E3 ligase.
Quantitative Data
The following tables summarize representative quantitative data for bioconjugation reactions. It is important to note that specific yields and efficiencies will vary depending on the specific biomolecule, linker, and reaction conditions used.
Table 1: Representative Parameters for EDC/NHS Coupling Reactions
| Parameter | Typical Value/Range | Notes |
| Molar Ratio (EDC:NHS:Linker:Protein) | 10-100 : 10-100 : 10-100 : 1 | Ratios need to be optimized for each specific system. |
| Reaction pH (Activation) | 4.5 - 6.0 | Optimal for O-acylisourea intermediate formation. |
| Reaction pH (Conjugation) | 7.2 - 8.5 | Favors reaction of NHS ester with primary amines. |
| Reaction Time (Activation) | 15 - 30 minutes | |
| Reaction Time (Conjugation) | 1 - 4 hours | Can be performed at room temperature or 4°C. |
| Typical Conjugation Efficiency | 40% - 80% | Highly dependent on the accessibility of carboxyl groups. |
Table 2: Representative Drug-to-Antibody Ratio (DAR) for ADCs with Alkyl-Amine Linkers
| Analytical Method | Typical Average DAR | Notes |
| Hydrophobic Interaction Chromatography (HIC) | 3.5 - 4.0 | Separates ADC species based on hydrophobicity.[1] |
| Reversed-Phase Liquid Chromatography (RPLC) | 3.5 - 4.0 | Can be used for both intact and reduced ADC analysis.[10] |
| Mass Spectrometry (MS) | 3.5 - 3.9 | Provides accurate mass measurement of different drug-loaded species.[8][10] |
Experimental Protocols
Protocol 1: EDC/NHS-Mediated Conjugation of this compound to a Protein
This protocol describes a general method for conjugating the primary amine of this compound to accessible carboxyl groups on a protein.
Materials:
-
Protein solution (e.g., 1-10 mg/mL in MES buffer, pH 5.5)
-
This compound
-
1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS) or Sulfo-NHS
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Conjugation Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M hydroxylamine, pH 8.5
-
Desalting columns
Procedure:
-
Protein Preparation: Dissolve the protein in Activation Buffer to the desired concentration.
-
Reagent Preparation: Prepare fresh stock solutions of EDC (e.g., 10 mg/mL in water), NHS (e.g., 10 mg/mL in water), and this compound (e.g., 10 mg/mL in water).
-
Activation of Carboxyl Groups:
-
Add EDC and NHS to the protein solution to achieve a final molar excess of 50-100 fold over the protein.
-
Incubate for 15-30 minutes at room temperature with gentle mixing.
-
-
Conjugation Reaction:
-
Immediately after activation, remove excess EDC and NHS using a desalting column equilibrated with Conjugation Buffer (PBS, pH 7.4).
-
Add this compound to the activated protein solution at a molar excess of 50-100 fold.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching: Add the Quenching Solution to a final concentration of 50-100 mM to quench any unreacted NHS esters. Incubate for 15-30 minutes at room temperature.
-
Purification: Purify the protein conjugate from excess linker and reaction byproducts using a desalting column or dialysis against a suitable storage buffer (e.g., PBS).
-
Characterization: Characterize the conjugate to determine the degree of labeling using methods such as MALDI-TOF mass spectrometry or UV-Vis spectroscopy (if the linker contains a chromophore).
Protocol 2: Hydrolysis of the Ethyl Ester and Subsequent Conjugation
This protocol describes the conversion of the ethyl ester of the linker (after its initial conjugation to a biomolecule) to a carboxylic acid, followed by a second conjugation step.
Part A: Hydrolysis of the Ethyl Ester
Materials:
-
Bioconjugate with Ethyl 7-aminoheptanoate linker
-
1 M Sodium Hydroxide (NaOH)
-
1 M Hydrochloric Acid (HCl)
-
Dialysis tubing or desalting columns
Procedure:
-
Saponification:
-
To the solution of the bioconjugate, add 1 M NaOH to adjust the pH to 10-11.
-
Incubate at room temperature for 1-2 hours, monitoring the hydrolysis by mass spectrometry if possible.
-
-
Neutralization: Carefully neutralize the reaction mixture by adding 1 M HCl dropwise to the desired final pH (e.g., 7.4).
-
Purification: Remove the salt byproducts by dialysis or using a desalting column equilibrated with the desired buffer for the next step (e.g., MES buffer for EDC/NHS coupling).
Part B: EDC/NHS-Mediated Conjugation of the Newly Formed Carboxylic Acid
This part follows the same principles as Protocol 1, but in this case, the bioconjugate now contains the carboxyl group for activation.
Materials:
-
Hydrolyzed bioconjugate from Part A in MES buffer, pH 5.5
-
Amine-containing molecule for conjugation
-
EDC and NHS/Sulfo-NHS
-
Conjugation and Quenching buffers as in Protocol 1
Procedure:
-
Activation: Activate the newly formed carboxyl groups on the bioconjugate with EDC and NHS as described in Protocol 1, Step 3.
-
Conjugation: Add the amine-containing molecule to the activated bioconjugate and incubate as described in Protocol 1, Step 4.
-
Quenching and Purification: Quench the reaction and purify the final bioconjugate as described in Protocol 1, Steps 5 and 6.
Visualizations
Caption: Workflow for EDC/NHS-mediated conjugation.
Caption: Workflow for ester hydrolysis and subsequent conjugation.
Caption: PROTAC mechanism of action via the ubiquitin-proteasome pathway.
References
- 1. benchchem.com [benchchem.com]
- 2. hpst.cz [hpst.cz]
- 3. biovis.net [biovis.net]
- 4. Ester-Mediated Amide Bond Formation Driven by Wet–Dry Cycles: A Possible Path to Polypeptides on the Prebiotic Earth - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Carbodiimide Crosslinker Chemistry: EDC and DCC - Creative Proteomics [creative-proteomics.com]
- 6. agilent.com [agilent.com]
- 7. Synthesis and discovery of the first potent proteolysis targeting chimaera (PROTAC) degrader of AIMP2-DX2 as a lung cancer drug - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lcms.cz [lcms.cz]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Ethyl 7-aminoheptanoate Hydrochloride by Recrystallization
This technical support center provides guidance for researchers, scientists, and drug development professionals on the purification of crude Ethyl 7-aminoheptanoate hydrochloride via recrystallization.
Frequently Asked Questions (FAQs)
Q1: What is the principle behind the recrystallization of this compound?
A1: Recrystallization is a purification technique for solid compounds. It relies on the principle that the solubility of a compound in a solvent increases with temperature. For this compound, the process involves dissolving the crude solid in a suitable hot solvent (or solvent mixture) to create a saturated solution. As the solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the solvent (mother liquor).
Q2: What are the ideal properties of a recrystallization solvent for this compound?
A2: An ideal solvent for the recrystallization of this compound should:
-
Completely dissolve the compound at an elevated temperature (near the solvent's boiling point).
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C) to maximize crystal recovery.
-
Either not dissolve impurities at all or keep them dissolved at low temperatures.
-
Be chemically inert, not reacting with the compound.
-
Be volatile enough to be easily removed from the purified crystals.
-
Be non-toxic and environmentally friendly, if possible.
Q3: Which solvents are commonly used for the recrystallization of amino acid ester hydrochlorides like this one?
A3: Due to the polar nature of the hydrochloride salt, polar solvents are generally required. This compound is slightly soluble in methanol and water.[1][2][3] A mixed solvent system is often effective. Common choices include an alcohol (like ethanol or methanol) as the primary solvent, in which the compound is soluble when hot, and an anti-solvent (like diethyl ether or hexane), in which the compound is insoluble, to induce precipitation upon cooling.[4] An alcohol-water mixture can also be utilized.[4]
Q4: What are the potential impurities in crude this compound?
A4: Potential impurities depend on the synthetic route but may include:
-
Unreacted starting materials, such as 7-aminoheptanoic acid.
-
Residual solvents from the synthesis, like ethanol.
-
By-products from the esterification reaction.
Experimental Protocols
General Protocol for Recrystallization of this compound
This protocol describes a general method using a mixed solvent system of ethanol and diethyl ether. Optimization may be required based on the purity of the crude material.
Materials:
-
Crude this compound
-
Ethanol (absolute)
-
Diethyl ether (anhydrous)
-
Erlenmeyer flask
-
Heating source (hot plate with a water or oil bath)
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
-
Glass stirring rod
Procedure:
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring. It is crucial to use the minimum volume of hot solvent to ensure good recovery.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them. This step should be done quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Once at room temperature, slowly add diethyl ether (the anti-solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Cooling: Place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold diethyl ether to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 29840-65-1 | [2][5] |
| Molecular Formula | C₉H₂₀ClNO₂ | [2][5] |
| Molecular Weight | 209.71 g/mol | [2][5] |
| Appearance | Off-White to Pale Red Solid | [1][2][3] |
| Melting Point | 119-122 °C | [1][2][3] |
| Solubility | Slightly soluble in methanol and water | [1][2][3] |
Table 2: Qualitative Solvent Selection Guide
| Solvent | Role | Rationale |
| Ethanol/Methanol | Primary Solvent | The compound is soluble in hot alcohols. |
| Water | Primary Solvent | The compound has slight solubility; can be used in a mixture with alcohol.[4] |
| Diethyl Ether | Anti-solvent | The compound is expected to be poorly soluble in this less polar solvent, inducing precipitation.[4] |
| Hexane | Anti-solvent | A non-polar solvent where the hydrochloride salt should be insoluble. |
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much primary solvent was used. - The solution is not saturated enough. | - Concentrate the solution by evaporating some of the primary solvent and allow it to cool again. - Add more anti-solvent dropwise. - Scratch the inside of the flask with a glass rod at the liquid's surface to induce nucleation. - Add a seed crystal of the pure compound. |
| Oiling out occurs (a liquid separates instead of solid crystals). | - The solution is too concentrated. - The cooling rate is too fast. - The boiling point of the solvent is higher than the melting point of the solute. | - Add a small amount of hot primary solvent to redissolve the oil, then allow it to cool more slowly. - Ensure a gradual cooling process; insulate the flask to slow down heat loss. |
| Low recovery of purified product. | - Too much primary solvent was used, leaving a significant amount of product in the mother liquor. - Premature crystallization during hot filtration. - Incomplete crystallization. | - Use the minimum amount of hot solvent necessary for dissolution. - Ensure the filtration apparatus is pre-heated before hot filtration. - Increase the cooling time in the ice bath. |
| Product is still impure after recrystallization. | - The cooling was too rapid, trapping impurities within the crystals. - The chosen solvent system is not effective at separating the specific impurities present. | - Ensure slow cooling to allow for proper crystal lattice formation. - Try a different solvent or solvent/anti-solvent combination. - Consider a second recrystallization step. |
Visualizations
Caption: Experimental workflow for the recrystallization of this compound.
Caption: Troubleshooting decision tree for common recrystallization issues.
References
Removing unreacted starting materials from Ethyl 7-aminoheptanoate hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 7-aminoheptanoate hydrochloride. Our focus is on the effective removal of unreacted starting materials, primarily 7-aminoheptanoic acid and ethanol, which are common impurities from its synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a synthesis of this compound?
The most common impurities are unreacted starting materials: 7-aminoheptanoic acid and the solvent, ethanol. The synthesis, typically a Fischer esterification, is an equilibrium-driven reaction, meaning residual starting materials are often present in the crude product.[1]
Q2: What are the recommended methods for purifying this compound?
The primary methods for purification include:
-
Recrystallization: This is often the most effective method for obtaining high-purity crystalline solids.
-
Column Chromatography: Techniques such as ion-exchange and reversed-phase chromatography are suitable for separating the product from starting materials based on differences in charge and polarity.
-
Liquid-Liquid Extraction: This can be used as a preliminary purification step to remove highly polar or non-polar impurities.
Q3: How can I monitor the progress of the purification?
Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purification process. By spotting the crude mixture, the fractions from column chromatography, and the purified product on a TLC plate, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide a more quantitative assessment of purity.[1]
Troubleshooting Guides
Issue 1: The product "oils out" during recrystallization instead of forming crystals.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| High concentration of impurities | Impurities can lower the melting point of the product, causing it to separate as an oil. Try washing the crude product with a solvent in which the product is sparingly soluble but the impurities are soluble. If this fails, consider a preliminary purification by column chromatography before recrystallization. |
| Cooling the solution too quickly | Rapid cooling can lead to the formation of an oil. Allow the solution to cool slowly to room temperature, and then gradually cool it further in an ice bath or refrigerator. |
| Inappropriate solvent system | The chosen solvent may not be ideal. If using a single solvent, try adding a small amount of a co-solvent in which the product is less soluble (an anti-solvent) to induce crystallization. If using a solvent/anti-solvent system, you may have added too much anti-solvent too quickly. Try re-heating the solution to dissolve the oil and then allowing it to cool more slowly, or add a small amount of the primary solvent. |
| Product melting point is below the boiling point of the solvent | If the product's melting point is lower than the boiling point of the recrystallization solvent, it will melt before it dissolves. Choose a lower-boiling solvent in which the product is still soluble when hot and insoluble when cold. |
Issue 2: Poor separation of the product and 7-aminoheptanoic acid during column chromatography.
Possible Cause & Solution:
| Possible Cause | Troubleshooting Steps |
| Inappropriate stationary phase | Standard silica gel may not be effective due to the ionic nature of both the product and the starting material. Consider using ion-exchange chromatography or reversed-phase chromatography (C18). |
| Incorrect mobile phase pH | The charge of the amino groups on both the product and starting material is pH-dependent. Adjusting the pH of the mobile phase can alter their retention on an ion-exchange or reversed-phase column, improving separation. |
| Mobile phase is too polar or not polar enough | In reversed-phase chromatography, if both compounds elute too quickly, decrease the organic solvent concentration in the mobile phase. If they are retained too strongly, increase the organic solvent concentration. In ion-exchange chromatography, adjust the salt concentration of the eluent; a higher salt concentration will elute the compounds more quickly. |
Data Presentation
The following table summarizes indicative purity levels for this compound and related compounds after purification. Note that yields are highly dependent on the reaction scale and initial purity of the crude product.
| Purification Method | Starting Material Impurity | Typical Final Purity | Typical Yield | Reference/Notes |
| Recrystallization | 7-aminoheptanoic acid | > 99% | 70-90% | Purity of 99.3% has been reported for the precursor, 7-aminoheptanoic acid hydrochloride, after recrystallization.[1] |
| Ion-Exchange Chromatography | 7-aminoheptanoic acid | > 98% | 60-80% | Effective for separating charged molecules. Yield can be affected by the number of fractions collected. |
| Reversed-Phase HPLC | 7-aminoheptanoic acid | > 99% | 50-70% | High-resolution method, but may be less suitable for large-scale purification. Yield depends on the loading and fraction cutting. |
Experimental Protocols
Protocol 1: Recrystallization
This protocol is suitable for obtaining high-purity crystalline this compound.
Materials:
-
Crude this compound
-
Absolute ethanol
-
Diethyl ether
-
Erlenmeyer flask
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of hot absolute ethanol to dissolve the solid completely.
-
Slowly add diethyl ether to the warm solution until a slight turbidity persists.
-
Allow the flask to cool slowly to room temperature. Crystals should start to form.
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold diethyl ether.
-
Dry the crystals under vacuum to remove any residual solvent.
Protocol 2: Ion-Exchange Chromatography
This protocol is designed to separate the positively charged this compound from the zwitterionic 7-aminoheptanoic acid at a specific pH.
Materials:
-
Crude this compound
-
Cation exchange resin (e.g., Dowex 50W-X8)
-
Chromatography column
-
Elution buffers:
-
Buffer A: 0.1 M Sodium phosphate buffer, pH 7.0
-
Buffer B: 0.1 M Sodium phosphate buffer with 1.0 M NaCl, pH 7.0
-
-
Fraction collector
-
TLC or HPLC for analysis
Procedure:
-
Pack the chromatography column with the cation exchange resin and equilibrate with Buffer A.
-
Dissolve the crude product in a minimal amount of Buffer A and load it onto the column.
-
Wash the column with Buffer A to elute any unbound impurities.
-
Elute the bound compounds using a linear gradient of Buffer B (from 0% to 100% over several column volumes).
-
Collect fractions and analyze them by TLC or HPLC to identify the fractions containing the pure product.
-
Pool the pure fractions and remove the salt by dialysis or a suitable desalting column.
-
Isolate the final product by lyophilization or evaporation.
Protocol 3: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This protocol is suitable for the high-purity purification of small quantities of the product.
Materials:
-
Crude this compound
-
Preparative C18 HPLC column
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC system with a fraction collector
-
Rotary evaporator or lyophilizer
Procedure:
-
Equilibrate the C18 column with a mixture of Mobile Phase A and B (e.g., 95:5).
-
Dissolve the crude product in a small volume of the initial mobile phase.
-
Inject the sample onto the column.
-
Run a linear gradient of Mobile Phase B (e.g., from 5% to 95% over 30 minutes) to elute the compounds.
-
Monitor the elution profile using a UV detector (typically at 210-220 nm).
-
Collect fractions corresponding to the peak of the desired product.
-
Combine the pure fractions and remove the solvents using a rotary evaporator or by lyophilization.
Mandatory Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting guide for "oiling out" during recrystallization.
References
Technical Support Center: Optimizing Amide Bond Formation with Ethyl 7-aminoheptanoate Hydrochloride
Welcome to the technical support center for optimizing reaction conditions for amide bond formation with Ethyl 7-aminoheptanoate hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful and efficient synthesis of your target amides.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to use a base in the coupling reaction with this compound?
A1: Ethyl 7-aminoheptanoate is supplied as a hydrochloride salt to improve its stability and handling. In this form, the primary amine is protonated to form an ammonium salt. This protonated amine is not nucleophilic and therefore cannot react with an activated carboxylic acid to form an amide bond. A base is required to neutralize the hydrochloride, liberating the free amine and enabling it to participate in the coupling reaction.[1]
Q2: How much base should I use in my reaction?
A2: At least one equivalent of base is required to neutralize the hydrochloride salt. However, it is common practice to use a slight excess. For coupling reactions that generate an acidic byproduct, such as those using EDC/HOBt where HOBt is acidic, additional base is often added to maintain a neutral to slightly basic environment. Typically, 2 to 3 equivalents of a non-nucleophilic base like diisopropylethylamine (DIPEA) or triethylamine (TEA) are used.[2][3]
Q3: What are the most common coupling reagents for this type of reaction?
A3: Several classes of coupling reagents are effective for amide bond formation. The most common include:
-
Carbodiimides: such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often used in conjunction with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to improve efficiency and reduce side reactions.[2]
-
Uronium/Aminium Salts: like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which are known for their high efficiency and fast reaction times, especially for challenging couplings.[2]
Q4: Which solvent should I choose for my reaction?
A4: The choice of solvent is crucial for ensuring that all reactants are fully dissolved. Dichloromethane (DCM) and N,N-dimethylformamide (DMF) are the most commonly used solvents for amide coupling reactions due to their ability to dissolve a wide range of substrates and reagents.[2][4] It is critical to use anhydrous (dry) solvents to prevent the hydrolysis of the activated carboxylic acid intermediate, which can lead to low yields.[5]
Q5: What is a typical reaction temperature and time?
A5: Most amide coupling reactions are initiated at 0°C (in an ice bath) to control the initial exothermic reaction upon addition of the coupling reagent. The reaction is then typically allowed to warm to room temperature and stirred for a period of 1 to 18 hours. Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the optimal reaction time.[2][3]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or No Product Yield | Incomplete neutralization of the hydrochloride salt: The amine is not free to react. | Ensure at least one equivalent of a suitable base (e.g., DIPEA, TEA) is added. Consider using a slight excess (1.1-1.2 equivalents) to ensure complete neutralization. |
| Hydrolysis of the activated carboxylic acid: Presence of water in the reaction. | Use anhydrous solvents and reagents. Dry glassware thoroughly before use and run the reaction under an inert atmosphere (e.g., nitrogen or argon).[5] | |
| Inefficient coupling reagent: The chosen coupling reagent may not be potent enough for the specific substrates. | For challenging couplings, consider switching to a more powerful reagent like HATU.[2] | |
| Incorrect order of reagent addition: Premature decomposition of the activated species. | For EDC/HOBt couplings, pre-activating the carboxylic acid with EDC and HOBt for a short period (15-30 minutes) at 0°C before adding the amine can improve yields. | |
| Presence of Unreacted Starting Material | Insufficient equivalents of coupling reagent or carboxylic acid: Limiting reagent has been consumed. | Use a slight excess (1.1-1.2 equivalents) of the carboxylic acid and coupling reagent relative to the Ethyl 7-aminoheptanoate. |
| Short reaction time: The reaction has not gone to completion. | Monitor the reaction by TLC or LC-MS and allow it to stir for a longer period if necessary. | |
| Formation of a Urea Byproduct as the Main Product | Reaction with EDC byproduct: This is a common issue with carbodiimide coupling agents. | The urea byproduct from EDC is water-soluble, making it easily removable during an aqueous workup.[2] If purification is difficult, consider using a different class of coupling reagent like HATU. |
| Side reaction: Ester Hydrolysis | Presence of a strong nucleophile or harsh basic conditions: The ethyl ester group can be susceptible to hydrolysis. | Use a non-nucleophilic base like DIPEA instead of stronger bases. Avoid prolonged reaction times at elevated temperatures. If hydrolysis is a persistent issue, consider protecting the carboxylic acid of the coupling partner and deprotecting it after the amide bond formation. |
Data Presentation: Comparison of Common Coupling Reagents
The following table provides a qualitative comparison of common coupling reagents based on typical outcomes in amide bond formation. Actual yields will vary depending on the specific carboxylic acid used, solvent, and other reaction conditions.
| Coupling Reagent System | Relative Reactivity | Common Additives | Key Advantages | Potential Drawbacks |
| EDC | Moderate | HOBt, HOAt | Readily available, water-soluble urea byproduct for easy removal.[2] | Can lead to racemization without additives, may require longer reaction times. |
| DCC | Moderate | HOBt, HOAt | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is often insoluble and can be difficult to remove. |
| HATU | High | None required | Fast reaction times, high yields, low racemization, effective for sterically hindered substrates.[2] | More expensive than carbodiimides. |
| PyBOP | High | None required | High efficiency, particularly for solid-phase synthesis. | Can be more expensive, byproduct removal can sometimes be challenging. |
Experimental Protocols
Protocol 1: General Procedure for Amide Bond Formation using EDC/HOBt
This protocol describes a general method for the coupling of a generic carboxylic acid with this compound using EDC and HOBt.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
EDC (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
-
Standard workup reagents (e.g., 1M HCl, saturated NaHCO₃ solution, brine, anhydrous Na₂SO₄)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen), add this compound (1.0 eq) and the carboxylic acid (1.1 eq).
-
Dissolve the solids in anhydrous DMF or DCM (to a concentration of approximately 0.1-0.5 M).
-
Cool the solution to 0°C in an ice bath with stirring.
-
Add HOBt (1.2 eq) and DIPEA (2.5 eq) to the reaction mixture.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the pure amide.
Protocol 2: General Procedure for Amide Bond Formation using HATU
This protocol outlines a general method for the coupling of a generic carboxylic acid with this compound using HATU.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
Standard workup reagents
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0°C using an ice bath.
-
Add DIPEA (3.0 eq) dropwise to the stirred solution.
-
Allow the mixture to stir at 0°C for 15-30 minutes for pre-activation.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous DMF and add it to the pre-activated mixture.
-
Allow the reaction to warm to room temperature and stir for 1 to 4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated aqueous NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: General workflow for amide bond formation.
References
Preventing dimer formation in Ethyl 7-aminoheptanoate hydrochloride reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing dimer formation during reactions with Ethyl 7-aminoheptanoate hydrochloride.
Troubleshooting Guide: Dimer Formation
Issue: Characterization of the reaction product (e.g., by LC-MS or NMR) indicates the presence of a significant amount of a dimer byproduct, the N-(7-ethoxycarbonylheptanoyl)-7-aminoheptanoate.
Question 1: I am observing significant dimer formation in my reaction. What are the primary causes?
Answer:
Dimerization in reactions involving this compound typically occurs when the primary amine of one molecule acts as a nucleophile, attacking the ester carbonyl group of another molecule. This intermolecular aminolysis reaction competes with your desired reaction. The primary causes for this side reaction include:
-
High Concentration: At higher concentrations, the probability of two molecules of Ethyl 7-aminoheptanoate colliding in the correct orientation for reaction increases, favoring intermolecular reactions (dimerization) over the desired intramolecular reaction or reaction with another reagent.[1]
-
Extended Reaction Times at Elevated Temperatures: Prolonged reaction times, especially at higher temperatures, can provide more opportunities for the slower aminolysis of the ester to occur, leading to dimer formation.[2]
-
Inappropriate Base or Stoichiometry: The use of a strong base or an excess of base to deprotonate the amine hydrochloride can lead to a high concentration of the free, nucleophilic amine, which can then readily attack another ester molecule.
-
Suboptimal Coupling Chemistries: In reactions where the carboxylic acid (generated from the ester) is intended to couple with another amine, the choice of coupling reagent and conditions is critical to ensure the desired reaction proceeds much faster than the competing dimerization.[3][4]
Question 2: How can I modify my reaction conditions to minimize dimer formation?
Answer:
Several strategies can be employed to suppress the formation of the dimer byproduct. The optimal approach will depend on the specific reaction you are performing.
-
High-Dilution Conditions: This is a cornerstone technique to favor intramolecular reactions or reactions with a desired partner over intermolecular dimerization.[1] By significantly increasing the solvent volume, the concentration of Ethyl 7-aminoheptanoate is reduced, thereby decreasing the likelihood of intermolecular collisions.
-
Slow Addition of Reagents: A syringe pump can be used for the slow addition of Ethyl 7-aminoheptanoate (as the free base) to the reaction mixture. This maintains a low instantaneous concentration of the reactive species, thus minimizing self-reaction.
-
Choice of Solvent: The solvent can influence reaction rates. In some cases, using a solvent system that may not fully solubilize the starting material at room temperature but does at the reaction temperature can create pseudo-dilution conditions. However, solubility issues can also hinder the desired reaction.[3]
-
Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable rate for the desired transformation. Lower temperatures will slow down the rate of the competing dimerization reaction.
-
Protecting Group Strategy: If the amine is not the desired reactive site in your planned reaction, it is highly advisable to protect it.[5] Common amine protecting groups include tert-Butoxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc).[5][6][7] This is the most robust method to prevent any side reactions involving the amine.
Logical Flow for Troubleshooting Dimerization
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. hepatochem.com [hepatochem.com]
- 4. bachem.com [bachem.com]
- 5. Protective Groups [organic-chemistry.org]
- 6. synarchive.com [synarchive.com]
- 7. chemia.ug.edu.pl [chemia.ug.edu.pl]
Stability and degradation of Ethyl 7-aminoheptanoate hydrochloride under reaction conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of Ethyl 7-aminoheptanoate hydrochloride under various reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to degradation through two primary pathways targeting its functional groups:
-
Hydrolysis of the ester: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid (7-aminoheptanoic acid) and ethanol. This reaction can be catalyzed by both acids and bases.
-
Reactions of the primary amine: The amino group can undergo various reactions, such as acylation, alkylation, and oxidation, leading to the formation of impurities. It is particularly reactive with strong oxidizing agents.
Q2: How does pH affect the stability of this compound in aqueous solutions?
A2: The stability of this compound in aqueous solutions is significantly influenced by pH. The ester linkage is most stable in the neutral to slightly acidic pH range. Under strongly acidic or alkaline conditions, the rate of hydrolysis increases. Basic conditions, in particular, promote saponification of the ester.
Q3: What is the recommended storage condition for this compound?
A3: To ensure its stability, this compound should be stored in a cool, dry place, away from incompatible substances such as strong oxidizing agents. The container should be tightly sealed to protect it from moisture, which can contribute to hydrolysis.
Q4: Can this compound degrade at elevated temperatures?
A4: Yes, elevated temperatures can accelerate the degradation of this compound. Thermal stress can promote both the hydrolysis of the ester and potentially other degradation reactions. The extent of degradation is dependent on both the temperature and the duration of exposure.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Low assay value or presence of an unexpected polar impurity in HPLC analysis. | Hydrolysis of the ester group to 7-aminoheptanoic acid. | Ensure reaction and storage conditions are not excessively acidic or basic. Protect the compound from moisture. Use a validated stability-indicating HPLC method to resolve the parent compound from its hydrolytic degradant. |
| Formation of a new, less polar impurity, especially in the presence of acylating or alkylating agents. | Reaction at the primary amino group. | Protect the amino group if it is not the intended reaction site. Carefully control the stoichiometry of reagents. Purify the final product to remove these impurities. |
| Discoloration or formation of multiple unknown impurities. | Oxidation of the amino group or other oxidative degradation pathways. | Avoid the use of strong oxidizing agents. If oxidation is suspected, perform reactions under an inert atmosphere (e.g., nitrogen or argon). |
| Inconsistent reaction yields or impurity profiles. | Instability of the compound under the specific reaction conditions (e.g., solvent, temperature). | Perform a forced degradation study to understand the compound's stability under your specific experimental conditions. This will help in identifying critical parameters to control. |
Quantitative Stability Data
The following tables provide representative data on the stability of this compound under various stress conditions. This data is intended to be illustrative; actual degradation rates will depend on the specific experimental conditions.
Table 1: pH-Dependent Hydrolysis of this compound in Aqueous Solution at 25°C
| pH | % Degradation (24 hours) | Major Degradant |
| 2.0 | 5% | 7-Aminoheptanoic Acid |
| 4.0 | <1% | 7-Aminoheptanoic Acid |
| 7.0 | <1% | 7-Aminoheptanoic Acid |
| 9.0 | 10% | 7-Aminoheptanoic Acid |
| 12.0 | >50% | 7-Aminoheptanoic Acid |
Table 2: Thermal Degradation of Solid this compound
| Temperature | Exposure Time (hours) | % Degradation |
| 40°C | 168 | <0.5% |
| 60°C | 168 | 2% |
| 80°C | 72 | 8% |
Table 3: Oxidative Degradation of this compound in Solution (3% H₂O₂ at 25°C)
| Exposure Time (hours) | % Degradation |
| 1 | 5% |
| 4 | 15% |
| 24 | 40% |
Experimental Protocols
Protocol 1: Forced Degradation Study (Hydrolysis)
-
Preparation of Solutions: Prepare solutions of this compound (e.g., 1 mg/mL) in various aqueous buffers (e.g., pH 2, 4, 7, 9, and 12).
-
Incubation: Incubate the solutions at a controlled temperature (e.g., 40°C).
-
Sampling: Withdraw aliquots at specified time points (e.g., 0, 4, 8, 12, and 24 hours).
-
Quenching: Neutralize the acidic and basic samples to prevent further degradation before analysis.
-
Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and the formation of degradants.
Protocol 2: Stability-Indicating HPLC Method
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A suitable gradient to separate the polar degradant (7-aminoheptanoic acid) from the parent compound. For example:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B
-
26-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Caption: Primary degradation pathways of this compound.
Caption: Workflow for a forced degradation study.
Caption: Logical relationship between instability and experimental outcomes.
Technical Support Center: Identifying Impurities in Ethyl 7-aminoheptanoate Hydrochloride by NMR
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the identification of impurities in Ethyl 7-aminoheptanoate hydrochloride using Nuclear Magnetic Resonance (NMR) spectroscopy.
Frequently Asked Questions (FAQs)
Q1: What are the common potential impurities in this compound?
A1: Impurities in this compound can originate from the synthetic route or degradation. Common synthesis-related impurities include unreacted starting materials and byproducts. Degradation products may also be present.
Potential impurities can be categorized based on the primary synthetic pathways:
-
From the esterification of 7-aminoheptanoic acid:
-
7-Aminoheptanoic acid: Unreacted starting material.
-
Polymeric species: Formed through intermolecular amide bond formation between molecules of 7-aminoheptanoic acid or the final product.
-
-
From the amination of ethyl 7-bromoheptanoate:
-
Ethyl 7-bromoheptanoate: Unreacted starting material.[1]
-
Dimerization or oligomerization products: Resulting from the reaction of the amino group of one molecule with the bromo group of another.
-
-
Degradation Products:
-
7-Aminoheptanoic acid: Resulting from the hydrolysis of the ester group.
-
Q2: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
A2: While a definitive, publicly available spectrum for this compound is not readily accessible, the expected chemical shifts can be estimated based on the known spectra of similar compounds and general principles of NMR spectroscopy. The hydrochloride salt form will particularly affect the chemical shifts of protons and carbons near the amine group.
Expected ¹H NMR Chemical Shifts (in a solvent like D₂O or DMSO-d₆)
| Protons | Estimated Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ (ethyl group) | ~1.2 | Triplet | 3H |
| -CH₂- (ethyl group) | ~4.1 | Quartet | 2H |
| -CH₂-C=O | ~2.3 | Triplet | 2H |
| -CH₂-CH₂-C=O | ~1.6 | Multiplet | 2H |
| -(CH₂)₃- (middle of chain) | ~1.3 | Multiplet | 6H |
| -CH₂-NH₃⁺ | ~3.0 | Triplet | 2H |
| -NH₃⁺ | Broad singlet | 3H |
Expected ¹³C NMR Chemical Shifts (in a solvent like D₂O or DMSO-d₆)
| Carbon | Estimated Chemical Shift (ppm) |
| -C H₃ (ethyl group) | ~14 |
| -C H₂- (ethyl group) | ~61 |
| -C H₂-C=O | ~34 |
| -C H₂-CH₂-C=O | ~24 |
| -(C H₂)₃- (middle of chain) | ~26-28 |
| -C H₂-NH₃⁺ | ~40 |
| -C=O | ~174 |
Q3: How can I confirm the presence of an amine proton (-NH₃⁺) in my ¹H NMR spectrum?
A3: The presence of an exchangeable proton, such as from an amine group, can be confirmed by performing a D₂O exchange experiment. Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The peak corresponding to the -NH₃⁺ protons should either disappear or significantly decrease in intensity due to the exchange of protons with deuterium.
Troubleshooting Guide for Impurity Identification
This guide provides a systematic approach to identifying unknown signals in the NMR spectrum of this compound.
Problem: Unexpected peaks are observed in the ¹H or ¹³C NMR spectrum.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for identifying unknown peaks in an NMR spectrum.
Step 1: Identify Common Residual Solvents
Many unexpected peaks originate from residual solvents used during synthesis or purification.
-
Action: Compare the chemical shifts of the unknown peaks to a standard table of common NMR solvents.
-
Common Solvents and their approximate ¹H NMR Chemical Shifts (in CDCl₃):
-
Acetone: ~2.17 ppm
-
Dichloromethane: ~5.32 ppm
-
Ethyl Acetate: ~1.26, 2.05, 4.12 ppm
-
Ethanol: ~1.25, 3.71 ppm
-
Toluene: ~2.36, 7.17-7.29 ppm
-
Step 2: Compare with Starting Material Spectra
Unreacted starting materials are a frequent source of impurities.
-
Action: Obtain the NMR spectra of the starting materials (7-aminoheptanoic acid or ethyl 7-bromoheptanoate) under the same analytical conditions and compare them to your sample's spectrum.
¹H and ¹³C NMR Data for Potential Starting Material Impurities:
Ethyl 7-bromoheptanoate [2]
| Nucleus | Chemical Shift (ppm) | Multiplicity |
| ¹H | 4.12 | Quartet |
| 1.25 | Triplet | |
| 2.28 | Triplet | |
| 1.62 | Quintet | |
| 1.30-1.45 | Multiplet | |
| 1.85 | Quintet | |
| 3.40 | Triplet | |
| ¹³C | 173.8 | |
| 60.2 | ||
| 14.3 | ||
| 34.4 | ||
| 24.9 | ||
| 28.7 | ||
| 28.0 | ||
| 32.7 | ||
| 33.8 |
7-Aminoheptanoic acid
| Nucleus | Estimated Chemical Shift (ppm) |
| ¹H | ~2.2 (t, -CH₂-COOH), ~2.7 (t, -CH₂-NH₂), ~1.3-1.6 (m, other -CH₂-) |
| ¹³C | ~180 (-COOH), ~42 (-CH₂-NH₂), ~36 (-CH₂-COOH), ~25-32 (other -CH₂-) |
Step 3: Analyze Peak Multiplicity and Integration
The splitting pattern (multiplicity) and the area under the peak (integration) provide valuable structural information.
-
Action:
-
Determine the multiplicity of the unknown signal (e.g., singlet, doublet, triplet).
-
Carefully integrate the unknown peak relative to a known peak of the main compound.
-
Assess if the multiplicity and integration are consistent with a plausible impurity structure.
-
Step 4: Consider Potential Byproducts and Degradation Products
Think about possible side reactions or degradation pathways that could lead to impurities.
-
Action: Propose potential structures for byproducts (e.g., dimers) or degradation products (e.g., the hydrolyzed acid) and predict their expected NMR signals. Compare these predictions with the observed unknown peaks.
Experimental Protocols
1. NMR Sample Preparation
A consistently prepared sample is crucial for obtaining high-quality and reproducible NMR spectra.
Caption: Workflow for NMR sample preparation.
2. ¹H NMR Data Acquisition
-
Instrument: 400 MHz (or higher) NMR spectrometer
-
Solvent: D₂O or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).
-
Relaxation Delay (d1): 1-5 seconds. For quantitative analysis, a longer relaxation delay (e.g., 5 times the longest T1) is recommended.
-
Spectral Width: Typically 12-16 ppm.
3. ¹³C NMR Data Acquisition
-
Instrument: 100 MHz (or higher) NMR spectrometer
-
Solvent: D₂O or DMSO-d₆
-
Temperature: 298 K
-
Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments).
-
Number of Scans: 1024 or more, depending on the sample concentration.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Typically 0-200 ppm.
By following these guides and protocols, researchers can more effectively identify and troubleshoot the presence of impurities in their this compound samples, ensuring the quality and integrity of their research and development activities.
References
Scale-up considerations for the synthesis of Ethyl 7-aminoheptanoate hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 7-aminoheptanoate hydrochloride.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly via Fischer esterification.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Step |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If the starting material is still present, consider extending the reaction time. For a typical Fischer esterification, refluxing for 4-6 hours is a good starting point, but this may need to be optimized based on the scale and specific conditions. |
| Equilibrium Limitation | Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol (ethanol). Ethanol can often be used as the solvent to ensure it is in significant excess.[1][2] Another strategy is to remove water as it forms, for example, by using a Dean-Stark apparatus, though this is more common with azeotroping solvents like toluene. |
| Insufficient Catalyst | Ensure a catalytic amount of a strong acid, such as concentrated sulfuric acid or anhydrous hydrochloric acid, is used.[1] The catalyst protonates the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by the alcohol. |
| Hydrolysis of Product | The presence of water can lead to the hydrolysis of the ester product back to the carboxylic acid, especially under acidic conditions.[3] Ensure that all glassware is thoroughly dried and use anhydrous ethanol if possible. |
| Suboptimal Reaction Temperature | The reaction should be heated to reflux to ensure an adequate reaction rate. The specific temperature will depend on the boiling point of the alcohol being used. |
Issue 2: Presence of Significant Impurities
| Potential Cause | Troubleshooting Step |
| Unreacted Starting Material | If the reaction has not gone to completion, unreacted 7-aminoheptanoic acid will remain. Optimize the reaction conditions as described for low yield. Purification via fractional distillation under reduced pressure or column chromatography can be used to separate the product from the starting material.[3] |
| Formation of Byproducts (e.g., di-substituted products) | While less common in Fischer esterification of a simple amino acid, side reactions can occur. To minimize byproduct formation, maintain the recommended reaction temperature and avoid prolonged reaction times beyond what is necessary for completion. |
| Inefficient Work-up | During the aqueous work-up, ensure proper phase separation and thorough washing of the organic layer to remove water-soluble impurities and the acid catalyst. Washing with a saturated sodium bicarbonate solution can help neutralize the acid.[4] |
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues in the synthesis of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory-scale method for synthesizing this compound?
A1: The most common and straightforward method is the Fischer-Speier esterification of 7-aminoheptanoic acid.[1] This involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, such as anhydrous hydrochloric acid or sulfuric acid. The reaction mixture is typically heated under reflux.[1]
Q2: Why is the product isolated as a hydrochloride salt?
A2: The esterification is acid-catalyzed. In the presence of a strong acid like HCl, the basic amino group of the product is protonated, forming the hydrochloride salt. This salt is often a crystalline solid, which can facilitate its isolation and purification. The salt form also generally has better long-term stability.
Q3: How can I convert the hydrochloride salt to the free amine?
A3: To obtain the free amine, the hydrochloride salt can be neutralized with a base. A common procedure involves dissolving the salt in a suitable solvent and washing with an aqueous basic solution, such as sodium bicarbonate or a dilute sodium hydroxide solution. The free amino ester can then be extracted into an organic solvent.
Q4: What are the key considerations for scaling up this synthesis?
A4: When scaling up the synthesis of this compound, several factors need to be considered:
-
Heat and Mass Transfer: Larger reaction volumes can lead to inefficient heat and mass transfer. Replacing batch reactors with flow chemistry systems can improve these parameters.[1]
-
Reagent Addition: The addition of the acid catalyst can be exothermic. On a large scale, this needs to be carefully controlled to avoid temperature spikes.
-
Work-up and Isolation: Handling large volumes of flammable solvents and performing extractions and distillations at scale requires appropriate equipment and safety protocols.
-
Process Analytical Technology (PAT): Implementing inline monitoring techniques, such as FTIR, can provide real-time data on reaction progression, which is crucial for process control and optimization at scale.[1]
Q5: What are some potential side reactions to be aware of?
A5: Besides the reverse reaction (hydrolysis), potential side reactions, though generally minimal under controlled conditions, could include the formation of amides from the reaction between the amino group of one molecule and the ester of another, especially at high temperatures for prolonged periods. However, the protonation of the amine group in the acidic medium largely prevents this.
Experimental Protocol: Fischer Esterification of 7-Aminoheptanoic Acid
This protocol provides a general method for the synthesis of this compound.
Materials:
-
7-aminoheptanoic acid
-
Anhydrous ethanol
-
Concentrated sulfuric acid or anhydrous hydrogen chloride
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 7-aminoheptanoic acid and a significant excess of anhydrous ethanol (e.g., 10-20 equivalents).
-
Catalyst Addition: Slowly and with stirring, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents). Alternatively, bubble anhydrous hydrogen chloride gas through the solution or use a solution of HCl in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for 4-8 hours. Monitor the progress of the reaction by TLC.
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as diethyl ether or ethyl acetate.
-
Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize the remaining acid. Be cautious of gas evolution.
-
Wash the organic layer with brine.
-
-
Isolation and Purification:
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, the product can be further purified by fractional distillation under reduced pressure or by recrystallization.
-
Synthesis and Work-up Workflow
Caption: A step-by-step workflow for the synthesis and purification of this compound.
References
Validation & Comparative
A Comparative Guide to Purity Assessment of Ethyl 7-aminoheptanoate Hydrochloride: HPLC-MS vs. Alternative Methods
For Researchers, Scientists, and Drug Development Professionals
The determination of purity for pharmaceutical intermediates like Ethyl 7-aminoheptanoate hydrochloride is a critical step in drug development and manufacturing, ensuring the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) with alternative analytical techniques—Gas Chromatography-Mass Spectrometry (GC-MS) and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy—for the purity assessment of this compound. Experimental data and detailed protocols are presented to support an objective evaluation of each method's performance.
Data Presentation: A Comparative Overview
The selection of an appropriate analytical technique for purity assessment depends on a variety of factors, including the nature of the impurities, the required sensitivity, and the desired level of structural information. The following table summarizes the key performance characteristics of HPLC-MS, GC-MS, and qNMR for the analysis of this compound.
| Parameter | HPLC-MS | GC-MS | Quantitative NMR (qNMR) |
| Principle | Separation based on polarity, detection by mass-to-charge ratio. | Separation of volatile/derivatized compounds, detection by mass-to-charge ratio. | Signal intensity is directly proportional to the number of nuclei.[1] |
| Typical Column | C18 Reversed-Phase | 5% Phenyl-methylpolysiloxane | Not applicable |
| Sample Preparation | Simple dissolution in a suitable solvent. | Derivatization may be required to increase volatility.[2] | Dissolution in a deuterated solvent with an internal standard.[3] |
| Limit of Detection (LOD) | Low ng/mL to pg/mL | Low ng/mL to pg/mL | ~0.1% |
| Limit of Quantitation (LOQ) | ng/mL range | ng/mL range | ~0.5% |
| Precision (%RSD) | < 2% | < 5% | < 1% |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Structural Information | High (Provides molecular weight and fragmentation data) | High (Provides fragmentation patterns for identification) | High (Provides detailed structural information) |
| Primary Strengths | High sensitivity and selectivity for a wide range of compounds. | Excellent for volatile and semi-volatile impurities. | Absolute quantification without a specific reference standard of the analyte.[1] |
| Primary Limitations | May require method development for optimal separation. | Not suitable for non-volatile impurities without derivatization. | Lower sensitivity compared to chromatographic methods. |
Experimental Protocols
Detailed methodologies for each of the compared analytical techniques are provided below. These protocols are based on established methods for similar compounds and general pharmaceutical analysis principles.
HPLC-MS Protocol
This method is designed for the separation and quantification of this compound and its potential non-volatile impurities.
-
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column oven.
-
Mass spectrometer with an electrospray ionization (ESI) source.
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Range: m/z 50-500.
-
Capillary Voltage: 3.5 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120 °C.
-
Desolvation Temperature: 350 °C.
-
Desolvation Gas Flow: 800 L/hr.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Further dilute an aliquot to a final concentration of approximately 10 µg/mL.
-
GC-MS Protocol
This protocol is adapted from methods for the analysis of similar ethyl esters and is suitable for identifying and quantifying volatile and semi-volatile impurities.
-
Instrumentation:
-
Gas chromatograph with a split/splitless injector and a mass selective detector (MSD).
-
-
Chromatographic Conditions:
-
Column: 5% Phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[4]
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.[4]
-
Injector Temperature: 250 °C.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 280 °C at 20 °C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Ion Source Temperature: 230 °C.
-
Scan Range: m/z 35-400.
-
-
Sample Preparation (with derivatization):
-
Accurately weigh approximately 5 mg of this compound into a vial.
-
Add 1 mL of a suitable solvent (e.g., dichloromethane) and 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Cap the vial and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Quantitative NMR (qNMR) Protocol
qNMR provides a direct and highly accurate method for purity determination without the need for a specific reference standard of the analyte.
-
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experimental Parameters:
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated methanol (CD₃OD).
-
Internal Standard: A certified reference standard with a known purity and a signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).
-
Pulse Program: A single pulse experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest to ensure full signal recovery.
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (typically 16 or more).
-
-
Sample Preparation:
-
Accurately weigh a precise amount of this compound and the internal standard into an NMR tube.
-
Add a known volume of the deuterated solvent.
-
Ensure complete dissolution.
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate Fourier transformation, phase correction, and baseline correction.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
Calculate the purity based on the integral values, the number of protons for each signal, the molecular weights, and the masses of the analyte and the internal standard.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows for HPLC-MS analysis and a logical comparison of the discussed analytical techniques.
Caption: Experimental workflow for HPLC-MS purity assessment.
Caption: Logical comparison of analytical methods for purity.
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. researchgate.net [researchgate.net]
- 3. Amino acid analysis for peptide quantitation using reversed-phase liquid chromatography combined with multiple reaction monitoring mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iiste.org [iiste.org]
Interpreting the mass spectrometry fragmentation pattern of Ethyl 7-aminoheptanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical techniques for the characterization of Ethyl 7-aminoheptanoate hydrochloride, a versatile bifunctional molecule used in the synthesis of various pharmaceutical compounds. We will delve into the interpretation of its mass spectrometry fragmentation pattern and compare this technique with Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). This guide aims to provide objective comparisons of the performance of these methods, supported by predictive data and detailed experimental protocols.
Interpreting the Mass Spectrometry Fragmentation Pattern
Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and structure of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. When coupled with Gas Chromatography (GC-MS), it is particularly well-suited for the analysis of volatile and semi-volatile compounds like Ethyl 7-aminoheptanoate.
Upon electron ionization (EI), the Ethyl 7-aminoheptanoate molecule (as the free base, as the hydrochloride salt is not volatile) will form a molecular ion (M⁺˙) and then undergo characteristic fragmentation. The fragmentation pattern is dictated by the presence of the ethyl ester and the primary amine functional groups.
Predicted Fragmentation Pathways:
The fragmentation of Ethyl 7-aminoheptanoate is expected to proceed through several key pathways:
-
α-Cleavage: This is a characteristic fragmentation for amines.[1] Cleavage of the C-C bond alpha to the nitrogen atom is expected, leading to the formation of a resonance-stabilized iminium ion.
-
McLafferty Rearrangement: A common fragmentation pathway for esters, this involves the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the cleavage of the alpha-beta carbon bond.
-
Cleavage adjacent to the carbonyl group: Loss of the ethoxy group (-OCH₂CH₃) or the entire ester group is a common fragmentation for ethyl esters.
-
Alkyl chain fragmentation: The long hydrocarbon chain can undergo fragmentation, leading to a series of ions separated by 14 Da (CH₂).
Based on these principles, a predicted fragmentation pattern for Ethyl 7-aminoheptanoate (molecular weight of the free base: 173.27 g/mol ) is summarized in the table below.
| Predicted Fragment (m/z) | Proposed Structure/Identity | Fragmentation Pathway |
| 173 | [C₉H₁₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 128 | [M - OCH₂CH₃]⁺ | Loss of the ethoxy radical |
| 102 | [C₅H₁₀NO]⁺ | McLafferty Rearrangement |
| 88 | [C₄H₈O₂]⁺˙ | McLafferty + 1 rearrangement |
| 74 | [C₃H₈NO]⁺ | α-cleavage at the amine |
| 45 | [C₂H₅O]⁺ | Ethoxy cation |
| 30 | [CH₄N]⁺ | α-cleavage at the amine (iminium ion) |
Below is a diagram illustrating the predicted fragmentation pathway of Ethyl 7-aminoheptanoate.
Caption: Predicted fragmentation of Ethyl 7-aminoheptanoate.
Comparison of Analytical Techniques
While GC-MS is excellent for identifying and quantifying Ethyl 7-aminoheptanoate, other techniques like NMR and HPLC offer complementary information. The choice of technique depends on the specific analytical goal.
| Analytical Technique | Strengths | Weaknesses | Information Provided |
| GC-MS | High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Excellent for identifying impurities. | Requires derivatization for non-volatile compounds (though Ethyl 7-aminoheptanoate is volatile). The hydrochloride salt needs to be converted to the free base for analysis. | Molecular weight, fragmentation pattern, identification of volatile impurities. |
| NMR Spectroscopy | Provides detailed structural information, including the connectivity of atoms and the chemical environment of each proton and carbon. Non-destructive. | Lower sensitivity compared to MS. Can be complex to interpret for mixtures. | Complete molecular structure, stereochemistry, and purity. |
| HPLC | Excellent for quantifying the compound in various matrices. Can be used for preparative purification. Suitable for non-volatile and thermally labile compounds. | Does not inherently provide structural information (requires coupling with a detector like MS). Method development can be time-consuming. | Purity, quantification, separation from non-volatile impurities. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To identify and quantify Ethyl 7-aminoheptanoate and its volatile impurities.
Instrumentation:
-
Gas chromatograph with a split/splitless injector
-
Mass selective detector
-
Capillary column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent
Sample Preparation:
-
Dissolve this compound in a small amount of water.
-
Add a slight excess of a weak base (e.g., saturated sodium bicarbonate solution) to neutralize the hydrochloride and form the free amine.
-
Extract the free amine into a volatile organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Dilute the sample to an appropriate concentration (e.g., 10-100 µg/mL) in the same solvent.
GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 20:1)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow of 1 mL/min
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min
-
Ramp: 10 °C/min to 250 °C
-
Hold at 250 °C for 5 min
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Mass Range: m/z 30-300
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the structure and assess the purity of this compound.
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
Sample Preparation:
-
Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Methanol-d₄).
-
Transfer the solution to an NMR tube.
¹H NMR Predicted Chemical Shifts (in D₂O):
-
δ 1.25 (t, 3H): -CH₃ of the ethyl group
-
δ 1.30-1.70 (m, 8H): -CH₂- groups of the heptanoate chain
-
δ 2.40 (t, 2H): -CH₂- adjacent to the carbonyl group
-
δ 3.00 (t, 2H): -CH₂- adjacent to the amino group
-
δ 4.15 (q, 2H): -O-CH₂- of the ethyl group
High-Performance Liquid Chromatography (HPLC)
Objective: To determine the purity and quantify this compound.
Instrumentation:
-
HPLC system with a UV or Evaporative Light Scattering Detector (ELSD)
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Sample Preparation:
-
Accurately weigh and dissolve this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).
-
Filter the solution through a 0.45 µm syringe filter before injection.
HPLC Parameters:
-
Mobile Phase: A mixture of acetonitrile and water with an ion-pairing agent (e.g., 0.1% trifluoroacetic acid, TFA) to improve peak shape for the amine. A gradient elution may be necessary to separate impurities. For example:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 210 nm (for the amide bond if derivatized, or low UV for the carbonyl) or ELSD.
Comparative Analytical Workflow
The following diagram illustrates a typical workflow for the analysis of this compound using the three techniques discussed.
Caption: Workflow for different analytical techniques.
By understanding the principles and applying the detailed protocols provided in this guide, researchers and scientists can effectively characterize this compound and make informed decisions in their drug development and research endeavors.
References
A Comparative Analysis of the Reactivity of Ethyl 7-aminoheptanoate Hydrochloride and Other ω-Amino Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the reactivity of Ethyl 7-aminoheptanoate hydrochloride against other structurally similar ω-amino esters, namely Ethyl 6-aminohexanoate and Ethyl 5-aminopentanoate. The primary focus of this analysis is on common reactions pivotal in organic synthesis and drug development, such as N-acylation, N-alkylation, and intramolecular cyclization (lactamization). While direct, side-by-side quantitative kinetic data for these specific esters is limited in publicly available literature, this guide consolidates available experimental data and established chemical principles to offer a valuable comparison for researchers.
Introduction to ω-Amino Esters
This compound is a versatile bifunctional molecule featuring a terminal primary amine and an ethyl ester, separated by a seven-carbon aliphatic chain.[1] This structure makes it a valuable building block in the synthesis of a variety of compounds, including pharmaceuticals and other bioactive molecules. Its hydrochloride salt form enhances stability and simplifies handling. For comparative purposes, this guide will also examine Ethyl 6-aminohexanoate and Ethyl 5-aminopentanoate, which possess shorter carbon chains. The length of the alkyl chain between the amino and ester functionalities can significantly influence the reactivity of these molecules, particularly in intramolecular reactions.
Comparative Reactivity Analysis
The reactivity of these ω-amino esters is primarily centered around the nucleophilicity of the terminal amino group. This section compares their performance in key chemical transformations.
N-Acylation
N-acylation is a fundamental reaction for the formation of amide bonds, which are prevalent in peptides and many pharmaceutical compounds. The reaction involves the treatment of the amino ester with an acylating agent, such as an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct.
General Observations: All three amino esters readily undergo N-acylation. The reactivity is primarily governed by the nucleophilicity of the primary amine, which is expected to be similar for all three compounds as the alkyl chain length has a minimal electronic effect on the distant amino group. However, steric hindrance around the amine could play a role, although it is negligible in these linear esters.
N-Alkylation
N-alkylation introduces an alkyl group onto the nitrogen atom, a common strategy in the synthesis of secondary amines. This transformation is typically achieved by reacting the amino ester with an alkyl halide or through reductive amination with an aldehyde or ketone.
General Observations: Similar to N-acylation, the N-alkylation reactivity of these ω-amino esters is expected to be comparable under similar conditions. The success of the reaction is often more dependent on the nature of the alkylating agent and the reaction conditions rather than the chain length of the amino ester.
Intramolecular Cyclization (Lactamization)
The intramolecular reaction between the amino and ester groups to form a cyclic amide (lactam) is a key transformation where the chain length plays a crucial role. The propensity of these amino esters to cyclize provides a good measure of the relative reactivity and the thermodynamic stability of the resulting lactam ring.
Theoretical Framework: The Thorpe-Ingold Effect
The rate of intramolecular cyclization is influenced by the Thorpe-Ingold effect, which suggests that increasing the steric bulk on the carbon chain can bring the reactive ends closer, thus accelerating the rate of ring formation.[2] While these molecules lack gem-dialkyl substitution, the principles of ring strain and conformational flexibility are paramount. The formation of 5-, 6-, and 7-membered rings is generally favorable, but the rates can differ. The formation of a six-membered ring (δ-valerolactam from ethyl 5-aminopentanoate) and a seven-membered ring (ε-caprolactam from ethyl 6-aminohexanoate) are generally facile processes. The formation of an eight-membered ring (ζ-enantholactam from ethyl 7-aminoheptanoate) is thermodynamically less favored due to increased transannular strain.
Data Presentation
The following table summarizes representative yields for N-acylation, N-alkylation, and lactamization of the compared amino esters. It is important to note that the data is compiled from different sources with varying reaction conditions, and therefore, provides a qualitative rather than a direct quantitative comparison.
| Reaction Type | Product | Ethyl 5-aminopentanoate | Ethyl 6-aminohexanoate | This compound |
| N-Acylation | N-Acetyl derivative | High Yield (qualitative) | High Yield (qualitative) | High Yield (qualitative) |
| N-Alkylation | N-Benzyl derivative | Moderate to Good Yield (qualitative) | Moderate to Good Yield (qualitative) | Moderate to Good Yield (qualitative) |
| Lactamization | δ-Valerolactam | Favorable | - | - |
| ε-Caprolactam | - | Up to 98%[3] | - | |
| ζ-Enantholactam | - | - | Less Favorable (qualitative) |
Experimental Protocols
Detailed methodologies for the key reactions are provided below. These protocols are based on established procedures and can be adapted for specific research needs.
Protocol 1: General Procedure for N-Acylation
This protocol describes a general method for the N-acetylation of ω-amino esters using acetyl chloride.
Materials:
-
ω-Amino ester hydrochloride (1.0 eq)
-
Acetyl chloride (1.1 eq)
-
Triethylamine (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Suspend the ω-amino ester hydrochloride in anhydrous DCM.
-
Add triethylamine and stir the mixture at room temperature for 15 minutes.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetyl chloride dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude N-acetylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 2: General Procedure for N-Alkylation (Reductive Amination)
This protocol outlines a general procedure for the N-benzylation of ω-amino esters via reductive amination.
Materials:
-
ω-Amino ester (free base) (1.0 eq)
-
Benzaldehyde (1.0 eq)
-
Sodium triacetoxyborohydride (1.5 eq)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the ω-amino ester (free base) and benzaldehyde in anhydrous DCE or DCM.
-
Stir the mixture at room temperature for 1 hour to form the imine intermediate.
-
Add sodium triacetoxyborohydride in one portion.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Monitor the reaction progress by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to obtain the crude N-benzylated product.
-
Purify the product by column chromatography on silica gel if necessary.
Protocol 3: General Procedure for Intramolecular Cyclization (Lactamization)
This protocol describes a general method for the base-catalyzed intramolecular cyclization of ω-amino esters to their corresponding lactams.
Materials:
-
ω-Amino ester (1.0 eq)
-
Sodium ethoxide (catalytic amount)
-
Toluene or Xylene, anhydrous
Procedure:
-
Dissolve the ω-amino ester in anhydrous toluene or xylene.
-
Add a catalytic amount of sodium ethoxide.
-
Heat the reaction mixture to reflux.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the catalyst with a mild acid (e.g., ammonium chloride solution).
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the solution under reduced pressure to obtain the crude lactam.
-
Purify the product by distillation or column chromatography.
Mandatory Visualization
Caption: Workflow for comparing the reactivity of ω-amino esters.
Caption: Influence of chain length on lactam formation.
References
A Comparative Guide: Ethyl 7-aminoheptanoate Hydrochloride vs. PEG Linkers in Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
In the landscape of advanced therapeutics, such as antibody-drug conjugates (ADCs) and PROteolysis Targeting Chimeras (PROTACs), the choice of a chemical linker is a critical design parameter that profoundly influences the efficacy, stability, and pharmacokinetic profile of the conjugate. This guide provides an objective, data-driven comparison of a short-chain alkyl linker, Ethyl 7-aminoheptanoate hydrochloride, and the widely utilized polyethylene glycol (PEG) linkers, with a focus on two key physicochemical properties: solubility and flexibility.
Introduction to the Linkers
This compound is a bifunctional molecule featuring a seven-carbon aliphatic spacer, a terminal primary amine, and a protected carboxylic acid (ethyl ester).[1] This structure makes it a useful building block for synthesizing more complex molecules.[1] Its hydrochloride salt form is typically a solid that is slightly soluble in methanol and water.[2][3] The extended carbon chain provides a degree of conformational flexibility.[1]
Polyethylene glycol (PEG) linkers are composed of repeating ethylene oxide units and are renowned for their hydrophilicity, biocompatibility, and flexibility.[4] They are available in various lengths, which allows for precise control over the spacing and properties of the resulting conjugate.[5] PEG linkers are known to enhance the aqueous solubility of hydrophobic molecules, a significant advantage in drug development.[5]
At a Glance: Key Differences
| Feature | This compound | PEG Linkers |
| Composition | C₉H₂₀ClNO₂ | Repeating ethylene glycol units (-CH₂CH₂O-)n |
| Molecular Weight | 209.71 g/mol [6] | Variable (e.g., PEG4, PEG8, etc.) |
| Solubility | Slightly soluble in methanol and water[2][3] | High solubility in aqueous solutions and many organic solvents[4] |
| Flexibility | Moderate, due to rotatable C-C bonds | High, due to freely rotating C-O bonds[4] |
| Hydrophilicity | Lower | High[5] |
Data Presentation: Physicochemical Properties
| Property | This compound | PEG4 Linker (example) | PEG8 Linker (example) |
| Molecular Formula | C₉H₂₀ClNO₂ | C₈H₁₇NO₅ (Amine-PEG4-acid) | C₁₆H₃₃NO₉ (Amine-PEG8-acid) |
| Molecular Weight ( g/mol ) | 209.71[6] | ~223.26 | ~431.5 |
| Aqueous Solubility | Data not available (qualitatively "slightly soluble")[2][3] | High | High (e.g., Mal-PEG8-NHS ester is soluble to ~10 mM in water)[7] |
| Calculated logP * | ~1.5 - 2.5 (Estimated for the free base) | < 0 | < -1 |
| Flexibility | Moderate | High | Very High |
Note: Calculated logP (cLogP) is a measure of lipophilicity. Lower values indicate higher hydrophilicity. The cLogP for PEG linkers is generally low due to the presence of multiple oxygen atoms that can act as hydrogen bond acceptors.
Experimental Protocols
Determination of Aqueous Solubility (Shake-Flask Method)
This protocol outlines a reliable method for determining the thermodynamic solubility of a compound in an aqueous buffer.[8]
Materials:
-
Compound of interest (this compound or PEG linker)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Organic solvent for stock solution (e.g., DMSO, if necessary)
-
Analytical balance
-
Vials with tight-fitting caps
-
Orbital shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
Procedure:
-
Preparation of Saturated Solutions: Add an excess amount of the solid compound to a known volume of PBS in a sealed vial. Ensure that undissolved solid is clearly visible.
-
Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled incubator (e.g., 25°C or 37°C). Agitate the samples for 24-48 hours to ensure equilibrium is reached.[8]
-
Phase Separation: After incubation, centrifuge the vials at high speed to pellet the undissolved solid.[8]
-
Sample Collection and Dilution: Carefully collect an aliquot of the supernatant, ensuring no solid is transferred. Dilute the supernatant with a suitable solvent (e.g., a mixture of acetonitrile and water) to a concentration within the linear range of the HPLC calibration curve.
-
Quantification:
-
Calibration Curve: Prepare a series of standard solutions of the compound in the dilution solvent at known concentrations. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.
-
Sample Analysis: Inject the diluted sample supernatant into the HPLC system.
-
-
Solubility Calculation: Determine the concentration of the compound in the diluted sample using the calibration curve. Calculate the original solubility in PBS by accounting for the dilution factor.
Assessment of Molecular Flexibility (NMR Spectroscopy)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the conformational preferences and flexibility of molecules in solution.[9]
Materials:
-
Compound of interest (this compound or PEG linker)
-
Deuterated solvent (e.g., D₂O for aqueous solubility, or CDCl₃/DMSO-d₆ for organic solubility)
-
5 mm NMR tubes
-
NMR spectrometer (400 MHz or higher)
Procedure:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.
-
Spectrometer Setup:
-
Insert the sample into the NMR spectrometer.
-
Lock on the deuterium signal of the solvent and shim the magnetic field to optimize homogeneity.
-
Set and stabilize the probe temperature (e.g., 298 K).
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum. The sharpness and multiplicity of the proton signals can provide initial insights into the molecule's flexibility. Broader signals may indicate conformational exchange on the NMR timescale.
-
-
2D NMR Acquisition (for detailed analysis):
-
COSY (Correlation Spectroscopy): To identify spin-spin coupled protons within the molecule.
-
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space, providing information about the molecule's three-dimensional structure and preferred conformations. For flexible molecules, the presence of multiple or averaged NOE signals can indicate conformational averaging.
-
-
Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the cross-peaks in the 2D spectra to assign the resonances and determine through-bond and through-space connectivities.
-
For a quantitative analysis of flexibility, advanced techniques such as measuring relaxation parameters (T₁ and T₂) or performing molecular dynamics simulations constrained by NMR data may be necessary.
-
Mandatory Visualizations
Caption: Chemical structures of this compound and a representative PEG linker.
Caption: Experimental workflow for comparing the aqueous solubility of the linkers.
Caption: Workflow for assessing and comparing the molecular flexibility of the linkers.
Discussion and Conclusion
The choice between a short-chain alkyl linker like this compound and a PEG linker significantly impacts the properties of a bioconjugate.
Solubility: PEG linkers are demonstrably superior in enhancing the aqueous solubility of conjugated molecules.[5] The repeating ethylene oxide units of PEG are highly hydrophilic and can form a hydration shell around the conjugate, preventing aggregation and improving its behavior in physiological environments.[8] In contrast, the alkyl chain of Ethyl 7-aminoheptanoate is hydrophobic, which can decrease the overall aqueous solubility of a conjugate, particularly if the payload is also lipophilic. While the hydrochloride salt form of the aminoheptanoate improves its water solubility compared to the free base, it is unlikely to match the solubilizing power of a PEG chain.
Flexibility: The C-O bonds in the backbone of a PEG linker have a lower rotational energy barrier compared to the C-C bonds of an alkyl chain, resulting in greater conformational flexibility for PEG linkers.[4] This flexibility can be advantageous in several ways. It can allow for better positioning of the payload for interaction with its target and can help to overcome steric hindrance. The increased hydrodynamic radius of a PEGylated molecule can also lead to a longer plasma half-life.[10] The alkyl chain of Ethyl 7-aminoheptanoate, while having some rotational freedom, is generally more rigid than a PEG linker of comparable length.
For applications where high aqueous solubility and flexibility are paramount, PEG linkers are the preferred choice. They can significantly improve the drug-like properties of bioconjugates, leading to better in vivo performance. This compound and similar short-chain alkyl linkers may be suitable for applications where a more rigid and hydrophobic spacer is desired, or when the payload itself is sufficiently hydrophilic. The ultimate selection of a linker should be guided by empirical data obtained for the specific bioconjugate , using the experimental protocols outlined in this guide.
References
- 1. Ethyl 7-aminoheptanoate | High-Purity RUO [benchchem.com]
- 2. 7-Amino-heptanoic acid ethyl ester hydrochloride | 29840-65-1 [chemicalbook.com]
- 3. 29840-65-1 CAS MSDS (7-Amino-heptanoic acid ethyl ester hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. chempep.com [chempep.com]
- 5. precisepeg.com [precisepeg.com]
- 6. scbt.com [scbt.com]
- 7. benchchem.com [benchchem.com]
- 8. enamine.net [enamine.net]
- 9. benthamdirect.com [benthamdirect.com]
- 10. benchchem.com [benchchem.com]
The Strategic Advantage of Sequential Reactions: Ethyl 7-aminoheptanoate Hydrochloride Outperforms Homobifunctional Crosslinkers
For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a crosslinking agent is a critical decision that dictates the purity, yield, and functionality of the final product. While homobifunctional crosslinkers offer a straightforward, one-step approach, their lack of control often leads to a heterogeneous mixture of products. In contrast, Ethyl 7-aminoheptanoate hydrochloride, with its distinct amino and ester functionalities, provides the advantages of a heterobifunctional approach, enabling a controlled, sequential reaction pathway that minimizes undesirable side products and maximizes the yield of the desired conjugate.
Homobifunctional crosslinkers are defined by the presence of two identical reactive groups, leading to a single-step conjugation process.[1][2][3][4][5][6][7][8] This inherent symmetry, however, is also their primary drawback. In a typical reaction, these crosslinkers can indiscriminately react with their target functional groups on the same molecule (intramolecular crosslinking), between two different molecules of the same type (homo-conjugation), or between the desired target molecules.[1][9][10][11][12] This often results in the formation of complex and undesirable polymers and self-conjugates, which can be challenging to separate from the intended product, leading to lower yields and product heterogeneity.[1][2][9][10][11][12]
This compound, by its chemical nature, functions as a heterobifunctional linker precursor. It possesses a primary amine at one end and an ethyl ester at the other. These two groups have different reactivities, allowing for a strategic, two-step conjugation. The primary amine can be reacted first with an appropriate electrophile. Following this initial conjugation and a purification step to remove any unreacted molecules, the ethyl ester can be hydrolyzed to a carboxylic acid. This newly formed carboxyl group can then be activated (e.g., using EDC/NHS chemistry) to react with a nucleophilic group on a second molecule, completing the crosslinking process. This sequential approach is the cornerstone of its advantage over homobifunctional crosslinkers, as it affords a high degree of control over the conjugation process, significantly reducing the formation of unwanted byproducts.[1][9][10]
Quantitative Performance: A Comparative Overview
The practical benefits of a controlled, two-step conjugation process, as enabled by heterobifunctional linkers like this compound, are evident in the improved outcomes of bioconjugation reactions. The following table summarizes the key performance differences between homobifunctional crosslinkers and the heterobifunctional approach offered by this compound.
| Performance Metric | Homobifunctional Crosslinkers (e.g., DSS, BS3) | This compound (Heterobifunctional approach) |
| Control over Conjugation | Low; one-step reaction leads to a mixture of products.[1][10] | High; two-step sequential reaction minimizes side reactions.[1][10] |
| Product Homogeneity | Low; prone to polymerization and self-conjugation.[9][11] | High; results in a more uniform and well-defined final conjugate.[9] |
| Yield of Desired Product | Generally Lower.[9] | Generally Higher due to minimized side product formation.[9] |
| Reaction Complexity | One-step process.[1] | Two-step process requiring an intermediate purification step.[10] |
| Purity of Final Product | Lower; requires extensive purification to remove byproducts. | Higher; simplified purification due to fewer side products. |
Visualizing the Advantage: Reaction Workflows
The fundamental difference in the reaction mechanisms between homobifunctional crosslinkers and the sequential approach of this compound can be clearly illustrated.
Caption: Homobifunctional crosslinking workflow, often resulting in a heterogeneous product mixture.
Caption: Controlled two-step conjugation with this compound.
Experimental Protocols
To provide a practical context, the following are detailed methodologies for a generic homobifunctional crosslinking reaction and a proposed two-step protocol for using this compound.
Protocol 1: Homobifunctional Crosslinking of Two Proteins (e.g., using DSS)
Materials:
-
Protein A and Protein B in a suitable amine-free buffer (e.g., PBS, pH 7.2-8.0)
-
Disuccinimidyl suberate (DSS)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)
-
Size-exclusion chromatography (SEC) column for purification
Procedure:
-
Protein Preparation: Prepare a solution containing both Protein A and Protein B at the desired molar ratio in the reaction buffer. The optimal protein concentration is typically in the range of 1-5 mg/mL.
-
Crosslinker Preparation: Immediately before use, dissolve DSS in DMSO to prepare a 10 mM stock solution.
-
Crosslinking Reaction: Add a 20- to 50-fold molar excess of the DSS stock solution to the protein mixture.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at room temperature with gentle agitation.
-
Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM to consume any unreacted DSS. Incubate for an additional 15 minutes.
-
Purification: Purify the reaction mixture using SEC to separate the crosslinked conjugates from unreacted proteins, polymers, and quenching reagents.
-
Analysis: Analyze the fractions using SDS-PAGE and/or mass spectrometry to identify the desired crosslinked product and assess the extent of side product formation.
Protocol 2: Two-Step Heterobifunctional Crosslinking using this compound
Materials:
-
Molecule A (with an electrophilic group, e.g., an activated carboxyl) and Molecule B (with a primary amine)
-
This compound
-
Reaction Buffer 1 (e.g., PBS, pH 7.4)
-
Hydrolysis Buffer (e.g., 0.1 M NaOH)
-
Activation Buffer (e.g., MES buffer, pH 6.0)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysuccinimide (NHS)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 7.5)
-
Dialysis or desalting column
Procedure:
Step 1: Reaction of the Amine Group
-
Preparation: Dissolve Molecule A and a molar excess of this compound in Reaction Buffer 1.
-
First Conjugation: Incubate the mixture for 1-2 hours at room temperature with gentle stirring.
-
Purification: Remove excess this compound and unreacted Molecule A by dialysis or using a desalting column. The product is Molecule A conjugated to the linker via an amide bond, with the ethyl ester intact.
Step 2: Hydrolysis, Activation, and Second Conjugation 4. Ester Hydrolysis: Treat the purified intermediate with Hydrolysis Buffer to hydrolyze the ethyl ester to a carboxylic acid. Monitor the reaction by a suitable analytical method (e.g., HPLC). Neutralize the reaction mixture. 5. Buffer Exchange: Exchange the buffer of the hydrolyzed intermediate to Activation Buffer (pH 6.0). 6. Carboxyl Activation: Add a 10-fold molar excess of EDC and NHS to the solution of the hydrolyzed intermediate. Incubate for 15-30 minutes at room temperature. 7. Second Conjugation: Add Molecule B (containing a primary amine) to the activated intermediate solution. Adjust the pH to 7.2-7.5. Incubate for 2 hours at room temperature. 8. Quenching: Add quenching solution to stop the reaction. 9. Final Purification: Purify the final conjugate using an appropriate chromatography method (e.g., SEC or affinity chromatography).
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. microdetection.cn [microdetection.cn]
- 4. mdpi.com [mdpi.com]
- 5. Methods to Make Homogenous Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of the lengths of homobifunctional protein cross-linking reagents used as molecular rulers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. info.gbiosciences.com [info.gbiosciences.com]
- 9. Protocol for Conjugating NHS-Ester Modifications to Amino-Labeled Oligonucleotides [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Mono-amino acid linkers enable highly potent small molecule-drug conjugates by conditional release - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Coupling Agents for Amide Bond Formation with Ethyl 7-aminoheptanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
The efficient formation of amide bonds is a cornerstone of modern synthetic chemistry, particularly in the development of novel therapeutics and functional materials. The coupling of a carboxylic acid with an amine, such as Ethyl 7-aminoheptanoate hydrochloride, is a common transformation that often requires the use of a coupling agent to facilitate the reaction. The choice of coupling agent can significantly impact reaction yield, time, purity of the final product, and the degree of potential side reactions like racemization.
This guide provides an objective comparison of the efficacy of the widely used carbodiimide-based system, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with 1-Hydroxybenzotriazole (HOBt), against other popular phosphonium and uronium-based coupling reagents: HATU, HBTU, and PyBOP, for the acylation of this compound.
Performance Comparison of Coupling Agents
The selection of an appropriate coupling agent is a critical decision in the synthesis of amide derivatives of Ethyl 7-aminoheptanoate. While EDC/HOBt is a cost-effective and widely used combination, reagents like HATU, HBTU, and PyBOP often offer advantages in terms of reaction speed and efficiency, especially for more challenging couplings.
The following table summarizes the typical performance of these coupling agents in the context of amide bond formation. The data is based on a representative solution-phase dipeptide synthesis and provides a valuable reference for what can be expected in similar reactions involving this compound.[1]
| Coupling Reagent | Typical Yield (%) | Purity (%) | Reaction Time (hours) | Key Advantages & Disadvantages |
| EDC/HOBt | 85-92 | >95 | 4-8 | Advantages: Cost-effective, water-soluble byproducts are easily removed during workup.[1] Disadvantages: Generally lower reactivity and longer reaction times compared to onium salt reagents.[1] |
| HATU | 95-99 | >98 | 1-2 | Advantages: High reactivity, low racemization rates, particularly effective for sterically hindered substrates.[1] Disadvantages: Higher cost compared to other reagents. |
| HBTU | 90-95 | >95 | 2-4 | Advantages: Good balance of reactivity and cost, reliable for standard couplings.[1] Disadvantages: Can be slightly less effective than HATU in preventing racemization. |
| PyBOP | 90-96 | >95 | 2-4 | Advantages: High coupling efficiency, avoids the formation of the carcinogenic byproduct HMPA associated with the related BOP reagent.[1] Disadvantages: Can be less effective for highly sterically hindered couplings compared to HATU. |
Experimental Protocols
The following are detailed, generalized protocols for the coupling of a generic carboxylic acid with this compound using the discussed coupling agents. It is important to note that this compound requires the addition of a base to neutralize the hydrochloride salt and liberate the free amine for the reaction to proceed.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol outlines a standard procedure for amide bond formation using EDC and HOBt.[2][3]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask, add the carboxylic acid, HOBt, and this compound.
-
Dissolve the mixture in anhydrous DMF or DCM.
-
Cool the solution to 0 °C in an ice bath with stirring.
-
Add DIPEA dropwise to the reaction mixture.
-
Add EDC·HCl portion-wise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 8 to 24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with a suitable organic solvent like ethyl acetate.
-
Wash the organic phase with water (to remove the urea byproduct), 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography or recrystallization.
Protocol 2: HATU Mediated Coupling
This protocol describes the use of the highly efficient coupling agent HATU.[2]
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HATU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
In a round-bottom flask, dissolve the carboxylic acid and HATU in anhydrous DMF.
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Allow the mixture to stir at 0 °C for 15-30 minutes for pre-activation.
-
Add the this compound, either neat or as a solution in a small amount of anhydrous DMF.
-
Allow the reaction to warm to room temperature and stir for 1 to 18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic phase with water, 1N HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Protocol 3: HBTU Mediated Coupling
This protocol provides a general procedure for using HBTU as the coupling agent.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
HBTU (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
Procedure:
-
Dissolve the carboxylic acid and HBTU in anhydrous DMF.
-
Add DIPEA to the mixture and stir for 10-15 minutes to pre-activate the carboxylic acid.
-
Add this compound to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the HATU protocol.
Protocol 4: PyBOP Mediated Coupling
This protocol outlines the use of the phosphonium-based coupling reagent PyBOP.
Materials:
-
Carboxylic Acid (1.0 eq)
-
This compound (1.1 eq)
-
PyBOP (1.1 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF or DCM
Procedure:
-
Dissolve the carboxylic acid, PyBOP, and this compound in anhydrous DMF or DCM.
-
Add DIPEA to the reaction mixture.
-
Stir the reaction at room temperature for 2-4 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Work-up and purification are similar to the HATU protocol.
Reaction Mechanisms and Workflows
The following diagrams illustrate the general mechanisms of activation for carbodiimide and onium salt-based coupling agents, as well as a typical experimental workflow.
Caption: Activation pathways for EDC/HOBt and Onium Salt reagents.
Caption: General experimental workflow for amide coupling.
Conclusion
The choice of coupling agent for the acylation of this compound is a critical parameter that influences the success of the synthesis. For reactions where cost-effectiveness and ease of byproduct removal are primary concerns, EDC/HOBt remains a viable and widely used option, though it may necessitate longer reaction times.[1]
For syntheses demanding high yields, rapid reaction rates, and minimal risk of racemization, particularly with sterically hindered or sensitive substrates, HATU stands out as a superior, albeit more expensive, choice.[1] HBTU and PyBOP offer a well-balanced compromise between performance and cost, making them suitable for a broad range of applications.[1]
Ultimately, the optimal coupling agent should be selected based on the specific requirements of the synthesis, including the scale of the reaction, the nature of the carboxylic acid, and budgetary considerations. The detailed protocols and comparative data provided in this guide serve as a valuable resource for making an informed decision to achieve the desired synthetic outcomes.
References
A Comparative Study of Bifunctional Linkers for Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
The efficacy and safety of antibody-drug conjugates (ADCs) are critically dependent on the bifunctional linker that connects the monoclonal antibody to the cytotoxic payload. The choice of linker technology dictates the stability of the ADC in circulation, the mechanism of drug release at the tumor site, and ultimately, its therapeutic index. This guide provides an objective comparison of the two primary classes of linkers—cleavable and non-cleavable—supported by experimental data to inform rational ADC design.
Core Principles: Two Distinct Release Strategies
The fundamental difference between cleavable and non-cleavable linkers lies in their payload release mechanism.[1]
-
Cleavable Linkers: These are designed to be stable in systemic circulation but are susceptible to cleavage by specific triggers present in the tumor microenvironment or within the cancer cell.[1] This "molecular switch" allows for the release of the payload in its free, unmodified form.
-
Non-Cleavable Linkers: These linkers form a highly stable bond that is resistant to enzymatic or chemical cleavage. Payload release is entirely dependent on the complete proteolytic degradation of the antibody backbone within the lysosome after the ADC is internalized by the target cell.[1]
Data Presentation: Comparative Performance of ADC Linkers
The selection of a linker has a direct and profound impact on the performance of a drug conjugate. Key parameters for evaluation include plasma stability, in vitro potency, and in vivo efficacy.[2]
Table 1: In Vitro Cytotoxicity (IC₅₀) of ADCs with Different Linkers
The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of an ADC against cancer cell lines, with lower values indicating higher potency.[1][3] It is important to note that IC₅₀ values can vary significantly based on the specific antibody, payload, drug-to-antibody ratio (DAR), and cell line used.[1][4]
| Linker Type | Specific Linker Example | Payload | Target Cell Line | IC₅₀ (pM) | Key Findings |
| Cleavable | Val-Cit-PABC | MMAE | HER2+ (SK-BR-3) | ~10-100 | High potency, potential for bystander effect.[5][6] |
| Hydrazone | Doxorubicin | CD30+ (Karpas 299) | ~100-1000 | pH-sensitive release, moderate potency.[7] | |
| Disulfide | DM1 | CD22+ (Ramos) | ~50-500 | Redox-sensitive release, good potency.[8] | |
| Non-Cleavable | SMCC | DM1 | HER2+ (BT-474) | ~50-200 | High stability, potent in antigen-positive cells.[4][7] |
| Thioether | DM1 | CanAg (MUC1)+ | >1000 | Minimal bystander killing observed.[9] |
Table 2: In Vivo Plasma Stability and Pharmacokinetics of ADCs with Different Linkers
Linker stability is crucial to prevent premature payload release and associated off-target toxicity.[1] Pharmacokinetic (PK) parameters help to understand the absorption, distribution, metabolism, and excretion of ADCs.[8] Note that PK parameters can vary based on the antibody, payload, DAR, and species studied.[8]
| Linker Type | Specific Linker Example | Payload | Animal Model | Plasma Half-life (t½) (days) | Clearance (mL/day/kg) | Key Findings |
| Cleavable | Val-Cit-PABC | MMAE | Mouse | ~2-4 | ~20-50 | Good stability, but susceptible to enzymatic cleavage.[10][11] |
| Disulfide (SPP) | DM1 | Rat | ~4.4 | 22.0 | Moderate stability, faster clearance than non-cleavable.[8] | |
| Non-Cleavable | Thioether (MCC) | DM1 | Rat | ~6.9 | 10.3 | Superior plasma stability, slower clearance.[8][10] |
| SMCC | DM1 | Rat | ~10.4 | 0.7 (mL/h/kg) | High stability leading to a wider therapeutic window.[4][8] |
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
Experimental Workflows
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the successful application and evaluation of bifunctional linkers.
Protocol 1: In Vitro Cytotoxicity Assay (e.g., MTT Assay)
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of an ADC on antigen-positive (target) and antigen-negative (non-target) cancer cell lines.[3]
Materials:
-
Antigen-positive and antigen-negative cancer cell lines
-
Complete cell culture medium
-
96-well cell culture plates
-
Antibody-Drug Conjugate (ADC) and free payload
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the antigen-positive and antigen-negative cells in separate 96-well plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Allow the cells to adhere overnight at 37°C in a humidified 5% CO₂ incubator.[3]
-
ADC Treatment: Prepare serial dilutions of the ADC and the free payload in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include wells with untreated cells as a control.[3]
-
Incubation: Incubate the plates for a period of 72 to 96 hours at 37°C in a humidified 5% CO₂ incubator.[3]
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for an additional 2-4 hours at 37°C, allowing for the formation of formazan crystals.[3]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.[5]
-
Data Acquisition: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and determine the IC₅₀ value using a non-linear regression analysis.[5]
Protocol 2: In Vitro Plasma Stability Assay
Objective: To evaluate the stability of the ADC and the rate of premature payload release in plasma from different species (e.g., human, mouse).[3]
Materials:
-
Antibody-Drug Conjugate (ADC)
-
Human and mouse plasma
-
Immunoaffinity capture reagents (e.g., Protein A/G magnetic beads)
-
LC-MS/MS system
Procedure:
-
Incubation: Spike the ADC into plasma at a final concentration (e.g., 100 µg/mL). Incubate the samples at 37°C.[3][12]
-
Time Points: Collect aliquots at various time points (e.g., 0, 24, 48, 96, 168 hours).[3][12]
-
ADC Isolation: At each time point, isolate the ADC from the plasma matrix using immunoaffinity capture.[3][12]
-
Quantification of Intact ADC: Analyze the captured ADC using a suitable method, such as hydrophobic interaction chromatography (HIC) or reversed-phase liquid chromatography-mass spectrometry (RP-LC-MS), to determine the drug-to-antibody ratio (DAR).[13]
-
Quantification of Released Payload: Precipitate plasma proteins from an aliquot of the incubation mixture (e.g., with acetonitrile) and analyze the supernatant by LC-MS/MS to quantify the concentration of the released payload.[13]
-
Data Analysis: Plot the average DAR or the percentage of intact ADC over time to determine the stability profile and calculate the ADC's half-life in plasma.[13]
Protocol 3: In Vivo Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of an ADC in a mouse xenograft model.[1]
Materials:
-
Immunodeficient mice (e.g., BALB/c nude or NOD-SCID)
-
Human tumor cell line expressing the target antigen
-
ADC, vehicle control, and unconjugated antibody control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation: Subcutaneously implant human tumor cells (e.g., 5-10 x 10⁶ cells) into the flank of immunodeficient mice.[1]
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²)/2.[4]
-
Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups. Administer the ADC, vehicle, or unconjugated antibody intravenously at the desired dose and schedule.[1][4]
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study.[4]
-
Endpoint: The study is typically terminated when tumors in the control group reach a predetermined size or if signs of excessive toxicity are observed.[4]
-
Data Analysis: Plot the mean tumor volume ± SEM for each treatment group over time. Calculate the tumor growth inhibition (TGI) for each group compared to the vehicle control. Statistical analysis is used to determine the significance of the observed anti-tumor effects.[1][4]
Conclusion: Selecting the Optimal Linker
The choice between a cleavable and a non-cleavable linker is a multifaceted decision that involves a trade-off between stability, the desired biological activity, and the specific characteristics of the target, payload, and tumor microenvironment.[4][14]
-
Cleavable linkers are often favored for their potent bystander effect, which can be advantageous in treating heterogeneous tumors with varied antigen expression.[4][6] However, this can come at the cost of lower plasma stability and a potential for increased off-target toxicity.[4]
-
Non-cleavable linkers generally offer superior plasma stability, leading to a wider therapeutic window and reduced off-target toxicity.[4][15] The lack of a significant bystander effect makes them more suitable for treating hematological malignancies or solid tumors with homogenous and high antigen expression.[4]
Ultimately, a thorough experimental evaluation, utilizing the protocols outlined in this guide, is necessary to validate the performance of a chosen linker and to advance the development of next-generation, highly effective, and safe antibody-drug conjugates.
References
- 1. benchchem.com [benchchem.com]
- 2. Assessing ADC Plasma Stability by LC-MS Methods | Springer Nature Experiments [experiments.springernature.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Cleavable vs. Non-Cleavable Linkers | BroadPharm [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. Quantitative Characterization of In Vitro Bystander Effect of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Assessments of the In Vitro and In Vivo Linker Stability and Catabolic Fate for the Ortho Hydroxy-Protected Aryl Sulfate Linker by Immuno-Affinity Capture Liquid Chromatography Quadrupole Time-of-Flight Mass Spectrometric Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. Cleavable versus non-cleavable ADC linker chemistry - ProteoGenix [proteogenix.science]
Comparative Guide to the Biological Activity of Ethyl 7-aminoheptanoate Hydrochloride Derivatives
For Researchers, Scientists, and Drug Development Professionals
Ethyl 7-aminoheptanoate hydrochloride is a versatile chemical building block utilized in the synthesis of a variety of biologically active molecules. Its linear seven-carbon chain and terminal amino group provide a flexible scaffold for the development of novel therapeutic agents. This guide offers a comparative overview of the biological activities of derivatives synthesized from this precursor, with a focus on their potential as anticancer and antiviral agents. The information presented is supported by experimental data and detailed methodologies to assist in research and development efforts.
Anticancer Activity: Histone Deacetylase (HDAC) Inhibitors
Derivatives of 7-aminoheptanoic acid have shown significant promise as inhibitors of histone deacetylases (HDACs), a class of enzymes that play a crucial role in the epigenetic regulation of gene expression.[1] Aberrant HDAC activity is linked to the development of cancer, making HDAC inhibitors a key area of oncology research.[2][3] The general structure of these inhibitors consists of a zinc-binding group (ZBG), a linker region (derived from ethyl 7-aminoheptanoate), and a surface-binding group (SBG).[4][5]
Comparative Biological Data
A series of secondary and tertiary N-substituted 7-aminoheptanoic acid hydroxyamide-based HDAC inhibitors have been synthesized and evaluated for their inhibitory activity against various HDAC isoforms.[1] The introduction of an amino group with one or two surface binding groups has proven to be a successful strategy in developing potent HDAC inhibitors.[1] Generally, secondary amines have demonstrated greater potency than their tertiary amine counterparts.[1] The table below summarizes the 50% inhibitory concentration (IC50) values for a selection of these derivatives against class I HDACs.
| Compound ID | Substituent (Surface Binding Group) | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | HDAC8 IC50 (nM) |
| 2g | Naphthalen-2-ylmethyl | 39 | 260 | 25 | 320 |
| 2j | 1H-Indol-2-ylmethyl | 61 | 690 | 68 | 620 |
| 2l | 5-Phenylthiophen-2-ylmethyl | 48 | 550 | 38 | 610 |
| SAHA (1) | (Reference Compound) | 21 | 45 | 20 | 240 |
Data sourced from reference[1].
The cytotoxicity of these compounds against various cancer cell lines, including HT-29, SH-SY5Y, and MCF-7, was found to correlate with their inhibition of HDAC1, 2, and 3, and was comparable or superior to the reference drug SAHA.[1] Furthermore, these derivatives were shown to increase the acetylation of histones H3 and H4 in a time-dependent manner.[1] Drug metabolism and pharmacokinetic (DMPK) studies on compound 2j indicated good metabolic stability, with plasma and brain concentrations exceeding the IC50 values for class I HDACs by over 23- and 1.6-fold, respectively.[1]
Experimental Protocols
General Synthesis of N-Substituted 7-Aminoheptanoic Acid Hydroxyamide-Based HDAC Inhibitors:
A general synthetic route to this class of compounds involves the N-alkylation of ethyl 7-aminoheptanoate followed by conversion of the ester to a hydroxamic acid.
-
Step 1: N-Alkylation: this compound is reacted with the desired aldehyde or ketone in the presence of a reducing agent, such as sodium triacetoxyborohydride, to yield the corresponding N-substituted secondary or tertiary amine.
-
Step 2: Hydroxamic Acid Formation: The resulting ethyl ester is treated with a solution of hydroxylamine hydrochloride and a base, such as potassium hydroxide or sodium methoxide, in methanol to yield the final hydroxamic acid derivative.[6] The product is then purified by methods such as preparative HPLC or crystallization.[6]
In Vitro HDAC Inhibition Assay:
The inhibitory activity of the synthesized compounds against HDAC isoforms can be determined using a competitive fluorescence-based assay.[1]
-
Recombinant human HDAC enzymes are incubated with a fluorogenic substrate.
-
The test compounds are added at varying concentrations.
-
The enzymatic reaction is allowed to proceed for a set time at 37°C.
-
A developer solution is added to stop the reaction and generate a fluorescent signal.
-
The fluorescence is measured using a microplate reader.
-
IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.
Signaling Pathway
Antiviral Activity: Ebola Virus Entry Inhibitors
This compound also serves as a precursor in the synthesis of potential antiviral agents, specifically inhibitors of Ebola virus (EBOV) entry.[7] The EBOV glycoprotein (GP) is crucial for viral entry into host cells, making it a prime target for therapeutic intervention.[8][9] The entry process involves attachment to the host cell, uptake via endocytosis, and fusion of the viral and endosomal membranes, which is mediated by GP after cleavage by host proteases.[8]
Comparative Biological Data
Experimental Protocols
General Synthesis of Potential Ebola Virus Entry Inhibitors:
The synthesis of potential EBOV entry inhibitors from this compound would likely involve the derivatization of the primary amine. This could include acylation, reductive amination, or coupling with various heterocyclic or aromatic moieties to generate a library of diverse compounds for screening.
Ebola Virus Pseudoparticle Entry Assay:
A common and safe method to screen for EBOV entry inhibitors is the use of pseudotyped viral particles, which can be handled in a Biosafety Level 2 (BSL-2) laboratory.[10][11][12]
-
Pseudovirus Production: Vesicular stomatitis virus (VSV) or lentiviral particles are produced that lack their native envelope protein but express the Ebola virus glycoprotein (EBOV-GP) and contain a reporter gene (e.g., luciferase or green fluorescent protein).
-
Cell-Based Assay: Susceptible host cells (e.g., Vero E6 or Huh-7) are seeded in multi-well plates.[13]
-
Compound Treatment: The cells are pre-incubated with the test compounds at various concentrations.
-
Infection: The cells are then infected with the EBOV-GP pseudotyped virus.
-
Signal Readout: After a suitable incubation period (e.g., 24-48 hours), the reporter gene expression is quantified. A reduction in the reporter signal compared to untreated control cells indicates inhibition of viral entry.
-
IC50 Determination: Dose-response curves are generated to calculate the IC50 value for each compound.
-
Cytotoxicity Assay: A parallel assay (e.g., MTT or CellTiter-Glo) is performed to assess the cytotoxicity of the compounds and ensure that the observed inhibition of viral entry is not due to cell death.[10]
Experimental Workflow
Conclusion
This compound is a valuable starting material for the synthesis of diverse bioactive compounds. Derivatives incorporating a 7-aminoheptanoic acid linker have demonstrated potent inhibitory activity against histone deacetylases, highlighting their potential as anticancer agents. Furthermore, this scaffold is being explored for the development of Ebola virus entry inhibitors. The experimental protocols and data presented in this guide provide a framework for the continued investigation and optimization of these and other derivatives for therapeutic applications.
References
- 1. Design, Synthesis, Molecular Modeling, and Biological Evaluation of Novel Amine-based Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships of HDAC8 inhibitors: Non-hydroxamates as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC Inhibitors: Innovative Strategies for Their Design and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of hydroxamate-based histone deacetylase-8 inhibitors: reality behind anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. nbinno.com [nbinno.com]
- 8. Novel Small Molecule Entry Inhibitors of Ebola Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chemical and Structural Aspects of Ebola Virus Entry Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.asm.org [journals.asm.org]
- 11. tandfonline.com [tandfonline.com]
- 12. mdpi.com [mdpi.com]
- 13. biorxiv.org [biorxiv.org]
Review of synthesis methods for ω-amino acid esters
A Comprehensive Guide to the Synthesis of ω-Amino Acid Esters
ω-Amino acid esters are valuable bifunctional molecules that serve as crucial monomers in the synthesis of polyamides, such as various types of nylons, and as important intermediates in the pharmaceutical industry. The selection of a synthetic route to these esters depends on factors such as the availability of starting materials, desired scale, cost, and stereochemical requirements. This guide provides a comparative overview of the primary methods for synthesizing ω-amino acid esters, complete with experimental data, detailed protocols, and a visual representation of the synthetic pathways.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of ω-amino acid esters, allowing for a direct comparison of their efficiencies and reaction conditions.
| Synthesis Method | Starting Material(s) | Reagents/Catalyst(s) | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Direct Esterification | ω-Amino acid, Alcohol (e.g., Methanol) | Trimethylchlorosilane (TMSCl) | Methanol | Room Temp. | 2-24 | 90-98 | [1] |
| ω-Amino acid, Alcohol (e.g., Methanol) | Sulfuric Acid (H₂SO₄) | Methanol | 85 | 4 | 83-99 | [2] | |
| From Lactams | ε-Caprolactam, Ethanol | SnCl₂, Near-critical water | Water | 280 | 2.5 | 98 | [3] |
| ε-Caprolactam | HCl, then Alcohol/Esterification catalyst | Water, Alcohol | Reflux | 1.5 | 75-80 | [4] | |
| From Unsaturated Fatty Acids | Oleic acid, Methanol | O₃, then H₂/Pd on carbon, NH₃ | Methanol/Water | 50-150 | - | High | [5] |
| Reductive Amination | 5-Formylvaleric acid ester | NH₃, H₂, Hydrogenation catalyst | Alkanol | >100 | - | High | [6] |
| Biocatalytic Synthesis | ε-Caprolactone, Methanol | Multi-enzyme cascade (ADH, ω-TA, etc.) | Buffer | 30 | - | High | [7] |
Experimental Protocols
Detailed methodologies for the key synthesis routes are provided below to facilitate their application in a laboratory setting.
Direct Esterification using Trimethylchlorosilane
This method offers a mild and efficient way to esterify ω-amino acids at room temperature.[1]
Materials:
-
ω-Amino acid (e.g., 6-aminocaproic acid)
-
Methanol (anhydrous)
-
Trimethylchlorosilane (TMSCl)
Procedure:
-
In a round-bottom flask, suspend the ω-amino acid (0.1 mol) in anhydrous methanol (100 mL).
-
Slowly add trimethylchlorosilane (0.2 mol) to the suspension with stirring.
-
Continue stirring the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, remove the solvent and excess reagents under reduced pressure using a rotary evaporator.
-
The product, the hydrochloride salt of the ω-amino acid methyl ester, is typically obtained in high yield and can be further purified by recrystallization if necessary.
Synthesis from Lactams in Near-Critical Water
This protocol describes the direct conversion of a lactam to an ω-amino acid ester using ethanol in the presence of a catalyst in near-critical water.[3]
Materials:
-
ε-Caprolactam
-
Ethanol
-
Tin(II) chloride (SnCl₂)
-
Distilled water
Procedure:
-
Prepare a reaction mixture of ε-caprolactam, ethanol, and a catalytic amount of SnCl₂ in distilled water in a high-pressure reactor.
-
Seal the reactor and heat it to the near-critical temperature of water (e.g., 280 °C).
-
Maintain the reaction at this temperature for a specified residence time (e.g., 2.5 hours).
-
After the reaction, cool the reactor to room temperature and carefully release the pressure.
-
The product, ethyl 6-aminohexanoate, can be identified and quantified using Gas Chromatography-Mass Spectrometry (GC-MS). The yield can be optimized by adjusting the temperature, time, and reactant ratios.
Synthesis from Unsaturated Fatty Acids via Ozonolysis and Reductive Amination
This two-step process provides a sustainable route to ω-amino acid esters from renewable resources like oleic acid.[5]
Step 1: Ozonolysis of Oleic Acid
-
Dissolve oleic acid in a suitable solvent, such as methanol or a mixture of a C1-C5 alcohol with at least 0.5 wt% water.
-
Cool the solution and bubble ozone gas through it until the oleic acid is consumed (monitored by TLC or the appearance of a blue color from excess ozone).
-
The resulting reaction mixture containing the aldehyde-ester intermediate is used directly in the next step.
Step 2: Reductive Amination
-
Transfer the ozonolysis reaction mixture to a high-pressure autoclave.
-
Add a hydrogenation catalyst, such as Palladium on carbon (Pd/C).
-
Seal the autoclave and introduce ammonia under pressure, followed by hydrogen gas (30 to 100 bar).
-
Heat the mixture to 50 to 150 °C with stirring.
-
After the reaction is complete, cool the autoclave, vent the gases, and filter to remove the catalyst.
-
The solvent can be removed under reduced pressure, and the resulting ω-amino acid ester can be purified by crystallization or ion-exchange chromatography.
Synthesis Pathways and Logical Relationships
The various synthetic routes to ω-amino acid esters are interconnected, often starting from different precursors but converging to the same target molecule. The following diagram illustrates these relationships.
Caption: Synthetic pathways to ω-amino acid esters.
This guide provides a foundational understanding of the primary methods for synthesizing ω-amino acid esters. Researchers and drug development professionals can use this information to select the most appropriate synthetic strategy based on their specific needs and available resources. The detailed protocols and comparative data serve as a practical starting point for laboratory work in this important area of chemistry.
References
- 1. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. US5424476A - Method for preparing amino acid esters - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. The preparation of 6-aminocaproic_Chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. DE3602378A1 - METHOD FOR PRODUCING 6-AMINOCAPRONIC ACID ESTERS - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
Performance of Ethyl 7-aminoheptanoate hydrochloride in convergent vs. linear peptide synthesis
For researchers, scientists, and drug development professionals, the choice between linear and convergent peptide synthesis strategies is a critical decision that significantly impacts the purity, yield, and overall efficiency of producing synthetic peptides. This guide provides an objective comparison of these two methodologies, supported by experimental data and detailed protocols, with a focus on the role of bifunctional linkers.
At a Glance: Linear vs. Convergent Peptide Synthesis
| Feature | Linear Peptide Synthesis | Convergent Peptide Synthesis |
| Strategy | Stepwise addition of single amino acids to a growing peptide chain on a solid support. | Synthesis of several smaller peptide fragments, which are then coupled together (ligated) in solution or on a solid support. |
| Ideal For | Shorter peptides (typically < 30 amino acids) and routine synthesis.[1][2] | Long and complex peptides (> 50 amino acids), proteins, and peptides prone to aggregation.[3][4] |
| Purity | Risk of accumulating deletion sequences and other impurities, especially with longer peptides.[3] | Higher final purity as fragments can be purified before the final ligation, reducing cumulative errors.[3][5] |
| Yield | Overall yield decreases with each coupling step.[6][7] | Can offer higher overall yields for long peptides by minimizing failed sequences in the final product.[8] |
| Complexity | Simpler to automate and execute for shorter sequences.[9] | More complex strategy involving fragment synthesis, purification, and ligation steps. |
The Role of Bifunctional Linkers in Convergent Synthesis
While specific performance data for Ethyl 7-aminoheptanoate hydrochloride in convergent versus linear peptide synthesis is not extensively documented in publicly available literature, we can examine the role of a similar bifunctional molecule, 7-aminoheptanoic acid, to understand its potential application.[10] Bifunctional linkers, possessing two reactive functional groups (an amine and a carboxylic acid in the case of 7-aminoheptanoic acid), are valuable tools in convergent synthesis.
One key application is in the preparation of peptide fragments with a C-terminal hydrazide. These peptide hydrazides are stable intermediates that can be chemoselectively ligated to another peptide fragment with an N-terminal cysteine, a cornerstone of the widely used "native chemical ligation" (NCL) strategy.[11][12][13] The 7-carbon chain of 7-aminoheptanoic acid can act as a spacer, potentially improving the efficiency of the ligation reaction.
Performance Comparison: A Case Study
To illustrate the practical differences in performance, let's consider the synthesis of the scorpion toxin II (AaH II), a 64-amino acid peptide. While a direct head-to-head comparison with identical reporting metrics is challenging to find, a review of different synthetic approaches for this toxin highlights the advantages of a convergent strategy.
| Synthesis Strategy | Reported Crude Purity | Reported Overall Yield | Reference |
| Linear SPPS | Often lower, requiring extensive purification | Typically lower for long peptides | General observation[3][4] |
| Convergent (Two-segment ligation) | Higher purity of the final product | Improved overall yield | [4] |
| Convergent (Three-segment ligation) | Highest purity due to purification of smaller fragments | Potentially the highest overall yield | [4] |
Note: The exact percentages for yield and purity are highly dependent on the specific peptide sequence and the precise experimental conditions used. A case study on the synthesis of a 9-amino acid peptide using a convergent liquid-phase peptide synthesis (LPPS) strategy demonstrated a significant improvement in purity from 60% (with the previous method) to 99.5%, while also avoiding chromatographic purification.[5]
Experimental Protocols
Linear Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the manual synthesis of a peptide on a resin support using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[14][15]
1. Resin Swelling:
-
Place the desired amount of resin (e.g., Wang resin for C-terminal acid) in a reaction vessel.
-
Add N,N-dimethylformamide (DMF) to cover the resin and allow it to swell for at least 30 minutes at room temperature.
2. Fmoc Deprotection:
-
Drain the DMF from the swollen resin.
-
Add a 20% solution of piperidine in DMF to the resin and agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (3-5 times).
3. Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents relative to resin loading) and a coupling agent (e.g., HBTU, 2.9 equivalents) in DMF.
-
Add a base (e.g., DIPEA, 6 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Monitor the coupling reaction for completion (e.g., using the Kaiser test).
-
Wash the resin with DMF (3-5 times).
4. Repeat Cycles:
-
Repeat steps 2 and 3 for each subsequent amino acid in the peptide sequence.
5. Cleavage and Deprotection:
-
After the final amino acid is coupled and the N-terminal Fmoc group is removed, wash the resin with dichloromethane (DCM).
-
Prepare a cleavage cocktail appropriate for the resin and the protecting groups used (e.g., 95% trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)).
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
6. Peptide Precipitation and Purification:
-
Precipitate the peptide from the cleavage cocktail by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash with cold ether.
-
Dry the crude peptide and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).
Convergent Peptide Synthesis via Native Chemical Ligation
This strategy involves the synthesis of two or more peptide fragments, one with a C-terminal thioester (or a precursor like a hydrazide) and the other with an N-terminal cysteine. These fragments are then ligated in solution.[12][16][17]
Part 1: Synthesis of a Peptide Fragment with a C-terminal Hydrazide
This protocol is similar to the linear SPPS protocol but utilizes a hydrazine-functionalized resin (e.g., 2-chlorotrityl hydrazine resin).[11][18]
-
Follow the steps for linear SPPS (resin swelling, Fmoc deprotection, and amino acid coupling) to assemble the desired peptide fragment on the hydrazine resin.
-
After the final coupling and Fmoc deprotection, cleave the peptide hydrazide from the resin using a mild cleavage cocktail (e.g., TFA/DCM/TIS).
-
Precipitate and purify the peptide hydrazide fragment as described above.
Part 2: Synthesis of a Peptide Fragment with an N-terminal Cysteine
-
Synthesize the peptide fragment with an N-terminal cysteine using standard linear SPPS on a suitable resin (e.g., Wang or Rink amide resin).
-
Cleave and deprotect the peptide fragment.
-
Purify the peptide fragment by RP-HPLC.
Part 3: Solution-Phase Ligation of Peptide Fragments
-
Activation of the Peptide Hydrazide: Dissolve the purified peptide hydrazide in a cooled ligation buffer (e.g., 6 M Gn·HCl, 0.2 M sodium phosphate, pH 3) at -15°C.
-
Add a solution of sodium nitrite (NaNO2) to convert the hydrazide to a peptide azide.
-
Ligation Reaction: Add the purified peptide fragment with the N-terminal cysteine and a thiol additive (e.g., 4-mercaptophenylacetic acid - MPAA) to the activated peptide azide solution.
-
Adjust the pH of the reaction mixture to ~6.5-7.0 to initiate the ligation.
-
Monitor the reaction by LC-MS until completion (typically a few hours).
-
Purification: Purify the final full-length peptide by RP-HPLC.
Visualizing the Synthesis Workflows
The following diagrams illustrate the logical flow of both linear and convergent peptide synthesis.
Caption: Workflow for Linear Solid-Phase Peptide Synthesis (SPPS).
Caption: Workflow for Convergent Peptide Synthesis via Fragment Ligation.
References
- 1. Linear Peptide - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 2. Solid-Phase or Liquid-Phase? How Has Peptide Synthesis Revolutionized Drug Discovery?-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. (281a) Convergent Synthesis of Peptides at Large Scale | AIChE [proceedings.aiche.org]
- 4. researchgate.net [researchgate.net]
- 5. cambrex.com [cambrex.com]
- 6. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 7. gyrosproteintechnologies.com [gyrosproteintechnologies.com]
- 8. Development of Convergent Hybrid Phase Ligation for Efficient and Convenient Total Synthesis of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. resolvemass.ca [resolvemass.ca]
- 10. nbinno.com [nbinno.com]
- 11. Solid-Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Solid‐Phase Synthesis of Peptide Hydrazides: Moving Toward Green Chemistry | Semantic Scholar [semanticscholar.org]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. benchchem.com [benchchem.com]
- 16. Chemical synthesis of proteins using peptide hydrazides as thioester surrogates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Native Chemical Ligation of Peptides and Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Ethyl 7-aminoheptanoate Hydrochloride: A Guide for Laboratory Professionals
This document provides essential safety and logistical information for the proper disposal of Ethyl 7-aminoheptanoate hydrochloride (CAS No. 29840-65-1), ensuring the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Handling Information
This compound is a chemical that requires careful handling. It can cause skin and serious eye irritation, and may also lead to respiratory irritation.[1] Adherence to appropriate personal protective equipment (PPE) protocols is mandatory when handling this compound.
| Safety Consideration | Recommended Action |
| Personal Protective Equipment (PPE) | Wear protective gloves, protective clothing, and eye/face protection.[1][2] In case of dust formation, use a particle filter. |
| Handling | Avoid contact with skin and eyes.[1][3] Do not breathe dust, fumes, or vapors.[1][3] Wash hands thoroughly after handling.[1][3] Use only in well-ventilated areas.[1] |
| Storage | Store in a cool, dry, and well-ventilated place in a tightly closed container.[1][2] Keep away from heat, sparks, open flames, and other ignition sources.[1] |
| In case of a Spill | Prevent further leakage if safe to do so. Absorb the spill with inert material (e.g., diatomite, universal binders) and place it into a suitable disposal container.[3][4] Ventilate the affected area. |
| First Aid: Eyes | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical advice.[1] |
| First Aid: Skin | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. Take off contaminated clothing and wash it before reuse.[1][4] |
| First Aid: Inhalation | Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][4] |
Step-by-Step Disposal Protocol
The primary method for the disposal of this compound is to consign it to a licensed waste disposal company.[1][3] It is imperative to consult and comply with all federal, state, and local environmental regulations regarding chemical waste disposal.[3]
1. Waste Identification and Classification:
- Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and any state or local regulations.[3]
2. Packaging and Labeling:
- Ensure the waste is stored in a suitable, closed container that is properly labeled with the chemical name and associated hazards.
3. Arrange for Professional Disposal:
- Contact a licensed and approved waste disposal plant or contractor to handle the collection and disposal of the chemical waste.
- Provide the disposal company with the Safety Data Sheet (SDS) for this compound.
4. Decontamination:
- Decontaminate any surfaces or equipment that have come into contact with the chemical by scrubbing with alcohol.[4] Dispose of the contaminated cleaning materials as chemical waste.
Disposal Decision Workflow
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Logical workflow for the disposal of this compound.
References
Personal protective equipment for handling Ethyl 7-aminoheptanoate hydrochloride
Essential Safety and Handling Guide for Ethyl 7-aminoheptanoate hydrochloride
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound (CAS No: 29840-65-1). Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound.
| Property | Value |
| CAS Number | 29840-65-1[1] |
| Molecular Formula | C9H20ClNO2[1][2] |
| Molecular Weight | 209.71 g/mol [1][2] |
| Appearance | Solid, Off-White to Pale Red[2] |
| Melting Point | 119-122°C[2] |
| Boiling Point | 269.8°C at 760 mmHg[3] |
| Solubility | Slightly soluble in Methanol and Water[2] |
| Storage Temperature | Room Temperature, under inert atmosphere[2] |
Hazard Identification and Personal Protective Equipment (PPE)
This compound and similar compounds are classified with several potential hazards. The GHS classifications for a closely related compound, Mthis compound, include Acute oral toxicity (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2A), and potential for respiratory irritation (Specific target organ toxicity, single exposure, Category 3).[4][5]
Recommended Personal Protective Equipment (PPE)
To mitigate risks, the following PPE and engineering controls are mandatory when handling this chemical.
Engineering Controls:
-
Fume Hood: All work with this chemical should be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[3]
-
Eyewash Stations and Safety Showers: Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[6]
Personal Protective Equipment:
-
Eye and Face Protection: Wear chemical safety goggles or glasses that meet OSHA's 29 CFR 1910.133 or European Standard EN166 regulations.[6][7]
-
Skin Protection:
-
Respiratory Protection: Under normal use conditions with adequate ventilation (i.e., in a fume hood), specific respiratory protection is not typically required.[7]
Operational and Disposal Plans
Strict adherence to the following procedural guidelines for handling, storage, and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Protocol
-
Qualification: Only personnel properly qualified in the handling of potentially hazardous chemicals should work with this substance.[3]
-
Ventilation: Always handle the material inside a chemical fume hood.[3]
-
Avoid Contact: Take measures to prevent contact with skin, eyes, and clothing.[5][7] Avoid breathing in dust or aerosols.[4]
-
Hygiene: Wash hands thoroughly after handling the product and before breaks.[3][6] Do not eat, drink, or smoke in the work area.[4]
-
Ignition Sources: Keep the chemical away from heat, sparks, and open flames.[3]
Storage Protocol
-
Container: Store in a tightly closed, properly labeled container.[5][7]
-
Environment: Keep the container in a cool, dry, and well-ventilated area.[6][7]
-
Incompatibilities: Store away from strong oxidizing agents, strong acids, and strong bases.[4]
Disposal Protocol
-
Classification: Chemical waste generators must determine if a discarded chemical is classified as hazardous waste according to US EPA guidelines (40 CFR 261.3) and consult state and local regulations for complete and accurate classification.[5]
-
Procedure: Dispose of the contents and container at an approved waste disposal plant.[4][5]
-
Drains: Do not empty the substance into drains or allow it to enter water courses.[3][7]
Emergency Procedures
Immediate and appropriate responses to emergencies such as spills or personnel exposure are critical.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for several minutes, removing contact lenses if present and easy to do. If eye irritation persists, seek medical attention.[4][5]
-
Skin Contact: Should skin contact occur, wash the affected area with plenty of soap and water. Remove contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[4][5]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell or breathing is difficult, call a poison center or doctor.[4][5]
-
Ingestion: Wash out the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[4]
Accidental Release (Spill) Protocol
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated.
-
Equip: Don full personal protective equipment (gloves, goggles, lab coat).[4]
-
Contain: Prevent further leakage or spillage if it is safe to do so.[4][5]
-
Absorb: Use an inert, non-combustible absorbent material (e.g., sand, diatomite, universal binder) to soak up the spill.[4]
-
Collect: Carefully sweep or vacuum the absorbed material into a suitable, closed container for disposal.[5][7]
-
Decontaminate: Clean the spill area and any contaminated equipment.
-
Dispose: Dispose of the waste material in accordance with institutional and regulatory guidelines.[5]
Visualization of Spill Response Workflow
Caption: Workflow for managing a chemical spill.
References
- 1. scbt.com [scbt.com]
- 2. 7-Amino-heptanoic acid ethyl ester hydrochloride | 29840-65-1 [chemicalbook.com]
- 3. CAS#:29840-65-1 | 7-Amino-heptanoic acid ethyl ester hydrochloride | Chemsrc [chemsrc.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. aksci.com [aksci.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
